Thiazolo[5,4-d]thiazole
Description
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Structure
3D Structure
Properties
IUPAC Name |
[1,3]thiazolo[5,4-d][1,3]thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2N2S2/c1-5-3-4(7-1)6-2-8-3/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POQXSXLBPPFJFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(S1)N=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2N2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00402924 | |
| Record name | Thiazolo[5,4-d]thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00402924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
251-56-9 | |
| Record name | Thiazolo[5,4-d]thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00402924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Thiazolo[5,4-d]thiazole Core: A Comprehensive Technical Guide for Researchers
An in-depth exploration of the synthesis, properties, and applications of the thiazolo[5,4-d]thiazole core, a promising scaffold in materials science and medicinal chemistry.
The this compound (TzTz) core is a fused heterocyclic system composed of two thiazole (B1198619) rings. This rigid, planar, and electron-deficient aromatic structure possesses a unique combination of electronic and photophysical properties, making it a subject of increasing interest for researchers, scientists, and drug development professionals. Its high oxidative stability and extended π-conjugated system have led to its exploration in a wide array of applications, from organic electronics to targeted therapeutics. This technical guide provides a comprehensive overview of the this compound core, including its fundamental properties, synthesis methodologies, key applications, and detailed experimental protocols.
Core Structure and Physicochemical Properties
The parent this compound is a symmetrical molecule with the chemical formula C₄H₂N₂S₂. Its rigid and planar structure facilitates efficient intermolecular π-π stacking, a crucial characteristic for applications in organic semiconductors. The electron-deficient nature of the thiazole rings imparts high oxidative stability to the core.[1][2]
Table 1: Physicochemical Properties of the this compound Core
| Property | Value | Reference(s) |
| Chemical Formula | C₄H₂N₂S₂ | [3] |
| Molecular Weight | 142.20 g/mol | [3] |
| CAS Number | 251-56-9 | [3] |
| Melting Point | 149-150 °C | [3] |
| Boiling Point | 241.0 ± 13.0 °C | [3] |
| Appearance | Solid | [3][4] |
Derivatives of the this compound core can be readily synthesized, allowing for the fine-tuning of its electronic and photophysical properties. Symmetrically and asymmetrically substituted derivatives have been developed to modulate characteristics such as solubility, absorption and emission spectra, and charge transport capabilities.
Table 2: Properties of Selected 2,5-Disubstituted this compound Derivatives
| Derivative | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Yield (%) | Reference(s) |
| 2,5-Diphenyl | C₁₆H₁₀N₂S₂ | 294.40 | - | - | [5] |
| 2,5-Bis(4-bromophenyl) | C₁₆H₈Br₂N₂S₂ | 452.20 | 305 | 36 | [4] |
| 2,5-Bis(4-chlorophenyl) | C₁₆H₈Cl₂N₂S₂ | 363.30 | 291-293 | - | [6] |
| 2,5-Bis(4-fluorophenyl) | C₁₆H₈F₂N₂S₂ | 326.38 | 181 | 58 | [4] |
| 2,5-Di(pyridin-2-yl) | C₁₄H₈N₄S₂ | 296.38 | 307 | 66 | [4] |
| 4,4'-(this compound-2,5-diyl)diphenol | C₁₆H₁₀N₂O₂S₂ | 342.40 | 295 | 72 | [3] |
| 4,4'-(this compound-2,5-diyl)bis(2-methoxyphenol) | C₁₈H₁₄N₂O₄S₂ | 386.45 | 232 | 75-92 | [4] |
Synthesis of the this compound Core
The most common and straightforward method for synthesizing symmetrically 2,5-disubstituted thiazolo[5,4-d]thiazoles is the condensation of dithiooxamide (B146897) with two equivalents of an appropriate aldehyde.[3][7][8] This reaction is typically carried out in a high-boiling polar solvent, such as dimethylformamide (DMF) or nitrobenzene, at elevated temperatures.[7][9] Microwave-assisted synthesis has also been employed to reduce reaction times and improve yields.[3][6]
Below is a general workflow for the synthesis of 2,5-diaryl-thiazolo[5,4-d]thiazoles.
Caption: General workflow for the synthesis of 2,5-diaryl-thiazolo[5,4-d]thiazoles.
Spectroscopic Characterization
The structure of the this compound core and its derivatives is typically confirmed using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Table 3: Spectroscopic Data for the this compound Core and Key Derivatives
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (ν, cm⁻¹) | MS (m/z) | Reference(s) |
| This compound | 8.8-9.1 (H-2, H-5), 7.0-8.0 (H-4, H-7) | - | - | 142.19 (M+) | [10][11] |
| 2,5-Diphenyl-thiazolo[5,4-d]thiazole | 7.46-7.53 (m, 6H, Ar-H), 8.01-8.03 (m, 4H, Ar-H) | 126.49, 129.21, 130.77, 134.03, 150.98, 169.26 | 1590, 1496, 1439, 1398, 1086, 1006, 841, 810, 659, 517, 499 | 294.40 (M+) | [5][6] |
| 2,5-Bis(4-bromophenyl)this compound | 7.87 (d, 4H, Ar-H), 7.62 (d, 4H, Ar-H) | 168.2, 151.2, 132.5, 127.9, 125.2 | - | 452.20 (M+) | [4] |
| 2,5-Bis(4-chlorophenyl)this compound | - | - | 1590, 1496, 1439, 1398, 1086, 1006, 841, 810, 659, 517, 499 | - | [6] |
| 2,5-Di(pyridin-2-yl)this compound | 8.65 (d, 2H), 8.23 (d, 2H), 7.85 (t, 2H), 7.36-7.39 (m, 2H) | 171.0, 153.4, 151.5, 149.8, 137.3, 125.2, 120.1 | - | - | [4] |
Applications of this compound Derivatives
The versatile properties of the this compound core have led to its investigation in a range of applications, most notably in materials science and medicinal chemistry.
Organic Electronics
The rigid, planar structure and extended π-conjugation of this compound derivatives make them excellent candidates for use in organic electronic devices. They have been incorporated into:
-
Organic Light-Emitting Diodes (OLEDs): As emissive or charge-transporting materials.[3]
-
Organic Photovoltaics (OPVs): As electron-acceptor or electron-donor components in the active layer of solar cells.[12][13]
-
Organic Field-Effect Transistors (OFETs): As the semiconducting channel material.
The ability to tune the electronic properties through chemical modification allows for the optimization of these materials for specific device architectures and performance characteristics.[2]
Medicinal Chemistry
The thiazole ring is a well-established pharmacophore found in numerous clinically approved drugs.[14] The fused this compound scaffold has also emerged as a promising platform for the development of novel therapeutic agents, particularly in the field of oncology.
Several studies have reported the synthesis and evaluation of this compound derivatives as potent anticancer agents.[15][16] One of the key mechanisms of action identified for some of these compounds is the inhibition of protein kinases involved in cancer cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR).[17][18][19]
Caption: Inhibition of the EGFR signaling pathway by a this compound derivative.
Experimental Protocols
This section provides detailed experimental procedures for the synthesis and characterization of representative this compound derivatives.
General Synthesis of 2,5-Diaryl-thiazolo[5,4-d]thiazoles
Materials:
-
Dithiooxamide
-
Aryl aldehyde (2 equivalents)
-
Dimethylformamide (DMF)
-
Deionized water
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve one equivalent of dithiooxamide in DMF.
-
Add two equivalents of the corresponding aryl aldehyde to the solution.
-
Heat the reaction mixture to 140-150 °C and stir for 6-24 hours.[2][7]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Further cool the mixture in a refrigerator to facilitate the precipitation of the product.
-
Collect the precipitate by vacuum filtration.
-
Wash the solid product sequentially with deionized water and cold ethanol to remove any unreacted starting materials and impurities.[7]
-
Dry the purified product under vacuum overnight.
Synthesis of 2,5-Bis(4-nitrophenyl)this compound
Materials:
-
Dithiooxamide (0.250 g, 2.08 mmol)
-
4-Nitrobenzaldehyde (B150856) (0.629 g, 4.16 mmol)
-
DMF (25 mL)
Procedure:
-
Combine dithiooxamide and 4-nitrobenzaldehyde in a round-bottom flask containing DMF.[7]
-
Heat the mixture at 140 °C for 6 hours.[7]
-
Follow the general workup procedure described in section 5.1.
Characterization Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR spectra are recorded on a 300 or 400 MHz spectrometer.
-
Samples are dissolved in deuterated solvents such as DMSO-d₆ or CDCl₃.
-
Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.
Infrared (IR) Spectroscopy:
-
IR spectra are recorded on an FT-IR spectrometer.
-
Samples are typically prepared as KBr pellets.
-
Characteristic absorption bands (ν) are reported in wavenumbers (cm⁻¹).
Mass Spectrometry (MS):
-
Mass spectra are obtained using techniques such as Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) or Electrospray Ionization (ESI).
-
The molecular ion peak (M+) is reported as a mass-to-charge ratio (m/z).
Conclusion
The this compound core represents a versatile and highly tunable scaffold with significant potential in both materials science and medicinal chemistry. Its robust and readily accessible synthesis, coupled with its unique electronic and photophysical properties, ensures its continued exploration for the development of next-generation organic electronics and targeted therapeutics. This guide has provided a foundational understanding of this important heterocyclic system, offering researchers a starting point for their own investigations into the promising world of thiazolo[5,4-d]thiazoles.
References
- 1. researchgate.net [researchgate.net]
- 2. Correlating structure and photophysical properties in thiazolo[5,4- d ]thiazole crystal derivatives for use in solid-state photonic and fluorescence-b ... - Materials Advances (RSC Publishing) DOI:10.1039/D3MA00686G [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ninercommons.charlotte.edu [ninercommons.charlotte.edu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. spectrabase.com [spectrabase.com]
- 11. Thiazole(288-47-1) 1H NMR spectrum [chemicalbook.com]
- 12. Thiazolo[5,4-d]thiazoles – promising building blocks in the synthesis of semiconductors for plastic electronics - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis, anticancer activity and mechanism of action of new thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking | MDPI [mdpi.com]
- 17. Discovery of novel JAK2 and EGFR inhibitors from a series of thiazole-based chalcone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
The Core Photophysics of Thiazolo[5,4-d]thiazole: A Technical Guide for Researchers
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
The thiazolo[5,4-d]thiazole (TTz) core, a fused heterocyclic system, has emerged as a privileged scaffold in materials science and medicinal chemistry. Its rigid, planar structure and electron-deficient nature give rise to a unique set of photophysical properties, making it a versatile building block for organic light-emitting diodes (OLEDs), solar cells, fluorescent probes, and chemosensors.[1][2][3][4] This technical guide provides a comprehensive overview of the fundamental photophysical properties of TTz and its derivatives, with a focus on quantitative data, experimental methodologies, and the structure-property relationships that govern their performance.
Core Photophysical Properties of this compound Derivatives
The photophysical behavior of the TTz core is intrinsically linked to its extended π-conjugated system.[1][5] Functionalization of the TTz backbone with various donor and acceptor groups allows for fine-tuning of its electronic and optical properties.[6][7] This has led to the development of a wide range of TTz-based materials with tailored absorption and emission characteristics spanning the visible spectrum.[8][9]
Key Characteristics:
-
High Oxidative Stability: The electron-deficient nature of the sp² nitrogen atoms in the TTz core imparts a high level of oxidative stability.[1][6]
-
Thermal Stability: TTz-based materials are generally thermally stable at temperatures exceeding 200 °C.[6]
-
Structural Rigidity and Planarity: The fused ring system provides a rigid and planar molecular structure, which facilitates strong π-π stacking and efficient intermolecular charge transport.[3][5]
-
Tunable Electronics: The electronic properties can be readily modified by introducing different substituents, allowing for the creation of materials with specific energy levels (HOMO/LUMO) and band gaps.[10][11]
Quantitative Photophysical Data
The following tables summarize key photophysical data for a selection of representative this compound derivatives from the literature. These values highlight the impact of substitution on the absorption maxima (λ_abs), emission maxima (λ_em), fluorescence quantum yields (Φ_F), and fluorescence lifetimes (τ).
| Compound/Derivative | Solvent/State | λ_abs (nm) | λ_em (nm) | Φ_F (%) | τ (ns) | Reference(s) |
| 2,5-Diphenyl-thiazolo[5,4-d]thiazole (DTTz) | Solution | - | - | - | - | [5] |
| N,N'-Dialkylated dipyridinium TTz derivatives | Solution | - | - | 80-96 | 1.8-2.4 | [12] |
| 2,5-Bis(4-methoxyphenyl)this compound | Solution | - | - | 25-28 | - | [6] |
| 2,5-Bis(4-propoxyphenyl)this compound | Solution | - | - | 25-28 | - | [6] |
| 2,5-Bis(4-butoxyphenyl)this compound | Solution | - | - | 25-28 | - | [6] |
| 2,5-Bis(4-heptyloxyphenyl)this compound | Solution | - | - | 25-28 | - | [6] |
| Asymmetric nitro/amino TTz compounds | Various | - | - | < 24 | - | [13] |
Note: Specific values for λ_abs and λ_em are often highly dependent on the solvent and substitution pattern and are therefore presented as ranges or noted as variable in some sources. The data provided here is for comparative purposes.
Experimental Protocols
The characterization of the photophysical properties of this compound derivatives involves a suite of spectroscopic techniques. Below are detailed methodologies for key experiments.
UV-Visible Absorption Spectroscopy
This technique is used to determine the wavelengths at which a molecule absorbs light, providing insights into its electronic transitions.[14]
Methodology:
-
Sample Preparation: Prepare a dilute solution of the TTz derivative in a suitable spectroscopic-grade solvent (e.g., THF, CH₂Cl₂, cyclohexane). The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the wavelength of maximum absorption (λ_max) to ensure linearity according to the Beer-Lambert law.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Measurement:
-
Record a baseline spectrum using a cuvette filled with the pure solvent.
-
Record the absorption spectrum of the sample solution over a relevant wavelength range.
-
-
Data Analysis: Identify the λ_max values, which correspond to the electronic transitions of the molecule. For solid-state measurements, diffuse-reflectance spectroscopy can be employed.[8][9]
Photoluminescence Spectroscopy
This method measures the emission of light from a molecule after it has been electronically excited. It provides information about the emission spectrum, fluorescence quantum yield, and excited-state lifetime.[14]
Methodology:
-
Emission Spectrum:
-
Sample Preparation: Use the same solution prepared for UV-Vis absorption measurements.
-
Instrumentation: Employ a spectrofluorometer.
-
Measurement: Excite the sample at or near its λ_max and scan the emission wavelengths to record the fluorescence spectrum.
-
-
Fluorescence Quantum Yield (Φ_F) Determination (Relative Method):
-
Standard Selection: Choose a well-characterized fluorescent standard with a known quantum yield that absorbs and emits in a similar spectral region as the TTz sample (e.g., 9,10-diphenylanthracene (B110198) in cyclohexane).[6]
-
Measurement: Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for both the TTz sample and the standard. Ensure the absorbance of both solutions at the excitation wavelength is low (< 0.1) to minimize inner filter effects.
-
Calculation: Calculate the quantum yield of the sample using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
-
-
Fluorescence Lifetime (τ) Measurement:
-
Instrumentation: Utilize Time-Correlated Single Photon Counting (TCSPC) or a phase-modulation fluorometer.
-
Measurement: Excite the sample with a pulsed light source (e.g., a diode laser) and measure the decay of the fluorescence intensity over time.[6]
-
Data Analysis: Fit the decay curve to an exponential function to determine the fluorescence lifetime.
-
Experimental and Logical Workflows
The following diagrams illustrate the typical workflows for the synthesis, characterization, and application of this compound derivatives.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Thiazolo[5,4-d]thiazoles – promising building blocks in the synthesis of semiconductors for plastic electronics - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Correlating structure and photophysical properties in thiazolo[5,4- d ]thiazole crystal derivatives for use in solid-state photonic and fluorescence-b ... - Materials Advances (RSC Publishing) DOI:10.1039/D3MA00686G [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Correlating structure and photophysical properties in this compound crystal derivatives for use in solid-state photonic and fluorescence-based optical devices - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Thiazolo[5,4-d]thiazoles with a spirobifluorene moiety as novel D–π–A type organic hosts: design, synthesis, structure–property relationship and applications in electroluminescent devices - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. ninercommons.charlotte.edu [ninercommons.charlotte.edu]
- 14. A practical guide to measuring and reporting photophysical data - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT02095F [pubs.rsc.org]
The Electron-Deficient Heart of Modern Organic Electronics: A Technical Guide to the Thiazolo[5,4-d]thiazole Core
For Immediate Release
A Deep Dive into the Thiazolo[5,4-d]thiazole Ring System for Researchers, Scientists, and Drug Development Professionals
The this compound (TzTz) scaffold, a fused bicyclic heteroaromatic system, has emerged as a cornerstone in the development of advanced organic electronic materials and probes. Its inherent electron-deficient nature, a direct consequence of the presence of four sp²-hybridized nitrogen atoms, imparts a unique set of properties including high oxidative stability, rigid planarity, and strong electron-accepting capabilities.[1][2][3] This technical guide provides an in-depth analysis of the electronic characteristics of the TzTz core, supported by quantitative data, detailed experimental protocols, and visualizations of its role in key technological applications.
The electron-deficient character of the this compound ring makes it an exceptional building block for creating materials with tailored electronic properties.[3] This fused heterocycle's rigid and planar structure promotes efficient intermolecular π-π stacking, a crucial factor for charge transport in organic semiconductors.[4] Its high oxidative stability further enhances its suitability for applications in organic electronics. The electronic landscape of the TzTz core can be finely tuned through the strategic introduction of electron-donating or electron-withdrawing substituents at the 2- and 5-positions, allowing for the precise engineering of frontier molecular orbital (HOMO-LUMO) energy levels and the resulting optical and electronic properties.
Quantitative Electronic Properties of this compound Derivatives
The electron-deficient nature of the this compound core can be quantitatively assessed through electrochemical and spectroscopic methods, as well as computational chemistry. The following tables summarize key electronic data for a series of representative 2,5-diarylthis compound derivatives, illustrating the impact of substituent choice on their electronic properties.
| Compound | Substituent (R) | HOMO (eV) | LUMO (eV) | Electrochemical Band Gap (eV) | Measurement Method |
| 2,5-diphenyl-thiazolo[5,4-d]thiazole | -H | - | - | 1.67 | Cyclic Voltammetry (CV) |
| 2,5-bis(p-hydroxyphenyl)-thiazolo[5,4-d]thiazole | -OH | - | - | 1.67 | Cyclic Voltammetry (CV) |
| 2,5-bis(o-hydroxynaphthyl)-thiazolo[5,4-d]thiazole | -OH (on naphthyl) | - | - | 1.31 | Cyclic Voltammetry (CV) |
| Poly(carbazole-alt-2,5-bis(3-hexylthiophen-2-yl)-thiazolo[5,4-d]thiazole) | Thienyl-Carbazole Polymer | -5.31 | -2.91 | 2.40 | Cyclic Voltammetry (CV) |
Data compiled from multiple sources. Note that direct comparison should be made with caution due to variations in experimental conditions.
Experimental Protocols
Synthesis of 2,5-bis(4-methoxyphenyl)this compound
This protocol describes a common one-pot condensation reaction for the synthesis of symmetrically substituted 2,5-diarylthiazolo[5,4-d]thiazoles.[5]
Materials:
-
N,N-Dimethylformamide (DMF)
-
Deionized water
-
Isopropyl alcohol
Procedure:
-
In a round-bottom flask, dissolve one equivalent of dithiooxamide and two equivalents of 4-methoxybenzaldehyde in a suitable volume of DMF (e.g., 0.250 g of dithiooxamide in 25 mL of DMF).
-
Heat the reaction mixture to 140 °C and maintain for 6 hours. The reaction does not require an inert atmosphere.[5]
-
Upon completion, allow the reaction mixture to cool to room temperature. Further cooling in a refrigerator can enhance precipitation of the product.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the collected solid sequentially with deionized water and isopropyl alcohol to remove any unreacted starting materials and residual solvent.
-
Dry the final product under vacuum overnight.
Characterization by Cyclic Voltammetry
Cyclic voltammetry (CV) is a powerful technique to determine the HOMO and LUMO energy levels of organic semiconductor materials.
Instrumentation and Setup:
-
Potentiostat
-
Three-electrode cell:
-
Working electrode (e.g., Glassy Carbon or Platinum)
-
Reference electrode (e.g., Ag/AgCl)
-
Counter electrode (e.g., Platinum wire)
-
-
Electrolyte solution: 0.1 M solution of a supporting electrolyte (e.g., tetrabutylammonium (B224687) hexafluorophosphate, TBAPF₆) in an anhydrous, deoxygenated solvent (e.g., acetonitrile (B52724) or dichloromethane).
-
Analyte solution: A dilute solution (typically ~1 mM) of the this compound derivative in the electrolyte solution.
Procedure:
-
Polish the working electrode to a mirror finish before each experiment.
-
Assemble the three-electrode cell with the electrolyte solution.
-
Deoxygenate the solution by purging with an inert gas (e.g., argon or nitrogen) for at least 15 minutes.
-
Record a blank voltammogram of the electrolyte solution.
-
Add the analyte to the cell and record the cyclic voltammogram by sweeping the potential between set limits.
-
Determine the onset potentials for the first oxidation and reduction peaks. These values can be used to estimate the HOMO and LUMO energy levels, respectively, often by referencing against an internal standard like ferrocene/ferrocenium (Fc/Fc⁺).
Visualizing the Role of the Electron-Deficient TzTz Core
The electron-accepting nature of the this compound ring is central to its function in various applications. The following diagrams, generated using the DOT language, illustrate these roles.
Caption: Charge Transfer Mechanism in a TzTz-based Organic Solar Cell.
In organic photovoltaic devices, the this compound derivative often serves as the electron acceptor. Upon photoexcitation of the electron donor material, an electron is promoted to its LUMO. Due to the lower LUMO energy level of the electron-deficient TzTz acceptor, the electron is efficiently transferred, initiating charge separation, which is the fundamental process for generating a photocurrent.[6][7]
Caption: Fluorescence Quenching via Photoinduced Electron Transfer (PET).
The electron-deficient nature of the this compound core is also exploited in the design of fluorescent sensors.[8][9] In the presence of an electron-donating analyte, photoexcitation of the TzTz-based sensor can be followed by electron transfer from the analyte to the excited sensor. This process, known as photoinduced electron transfer (PET), provides a non-radiative decay pathway for the excited state, leading to the quenching of fluorescence.[8][10] The degree of quenching can be correlated to the concentration of the analyte.
Caption: A General Workflow for DFT Calculations of TzTz Derivatives.
Computational modeling, particularly Density Functional Theory (DFT), is an indispensable tool for predicting and understanding the electronic properties of this compound derivatives.[11] A typical workflow involves optimizing the molecular geometry, followed by frequency calculations to ensure a true energy minimum is reached. Finally, a single-point energy calculation provides crucial data such as the HOMO and LUMO energy levels and the distribution of electron density.[11][12][13]
Conclusion
The electron-deficient this compound ring system stands out as a versatile and powerful building block in materials science and medicinal chemistry. Its inherent electronic properties, coupled with the ability to be fine-tuned through synthetic modification, have paved the way for significant advancements in organic electronics and sensing technologies. This guide has provided a comprehensive overview of the fundamental electronic nature of the TzTz core, supported by quantitative data and practical experimental protocols. The continued exploration of this remarkable heterocyclic system promises to unlock even more innovative applications in the future.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Thiazolo[5,4-d]thiazoles – promising building blocks in the synthesis of semiconductors for plastic electronics - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. This compound-Based Covalent Organic Frameworks for the Rapid Removal of RhB | MDPI [mdpi.com]
- 5. ninercommons.charlotte.edu [ninercommons.charlotte.edu]
- 6. This compound-Based Donor-Acceptor Covalent Organic Framework for Sunlight-Driven Hydrogen Evolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound-Based Donor-Acceptor Covalent Organic Frameworks for Sunlight-Driven Hydrogen Evolution. | Semantic Scholar [semanticscholar.org]
- 8. scientificarchives.com [scientificarchives.com]
- 9. NanoSURE (NSF-REU) at UNC Charlotte | Project 2 – Fluorescent Sensors for Photoinduced Electron Transfer [pages.charlotte.edu]
- 10. scientificarchives.com [scientificarchives.com]
- 11. medium.com [medium.com]
- 12. m.youtube.com [m.youtube.com]
- 13. youtube.com [youtube.com]
Synthesis and Characterization of Novel Thiazolo[5,4-d]thiazole Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thiazolo[5,4-d]thiazole (TzTz) derivatives represent a class of fused heterocyclic compounds that have garnered significant attention in recent years. Their rigid, planar structure and electron-deficient nature impart unique photophysical and electronic properties, making them promising candidates for applications in organic electronics, materials science, and medicinal chemistry. This guide provides a comprehensive overview of the synthesis and characterization of novel this compound derivatives, detailing experimental protocols and presenting key quantitative data.
Introduction
The this compound core, consisting of two fused thiazole (B1198619) rings, forms a rigid and coplanar π-conjugated system. This structural feature, combined with its inherent oxidative stability, makes it an attractive building block for a variety of functional materials.[1][2] The electronic properties of TzTz derivatives can be readily tuned by the introduction of various substituents at the 2- and 5-positions, allowing for the rational design of molecules with specific characteristics.[1]
In the realm of materials science, these derivatives have been explored for their use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and as fluorescent probes.[1][2] From a medicinal chemistry perspective, the thiazole moiety is a well-established pharmacophore present in numerous FDA-approved drugs. Thiazole derivatives have been investigated for a wide range of biological activities, including as anticancer, antibacterial, and antiviral agents. Notably, certain derivatives have been identified as inhibitors of key signaling pathways implicated in cancer, such as the PI3K/mTOR pathway.
This technical guide will delve into the synthetic methodologies for preparing both symmetrical and asymmetrical this compound derivatives, provide detailed experimental protocols for their synthesis and characterization, and summarize relevant quantitative data.
Synthetic Methodologies
The synthesis of the this compound core typically involves the condensation of dithiooxamide (B146897) with aldehydes. Various synthetic strategies have been developed to improve yields, reduce reaction times, and employ more environmentally friendly conditions.
Synthesis of Symmetrical 2,5-Diaryl-thiazolo[5,4-d]thiazoles
A common and straightforward method for the synthesis of symmetrical TzTz derivatives is the direct condensation of dithiooxamide with two equivalents of an appropriate aromatic aldehyde.
Experimental Protocol: General Procedure for the Synthesis of Symmetrical 2,5-Diaryl-thiazolo[5,4-d]thiazoles
To a solution of dithiooxamide (1.0 mmol) in a suitable high-boiling polar solvent such as dimethylformamide (DMF) (20 mL), two equivalents of the desired aromatic aldehyde (2.0 mmol) are added. The reaction mixture is heated to 130-150°C and stirred for 6-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration. The solid is then washed sequentially with cold water and ethanol (B145695) to afford the purified product.
Eco-Friendly Alternative: A greener approach involves the use of a deep eutectic solvent (DES) mixture of L-proline and ethylene (B1197577) glycol (1:50) with the addition of sodium metabisulfite (B1197395) at 130°C for one hour. This method often results in comparable or improved yields without the need for further purification.[1][3]
Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times. The condensation of aldehydes with dithiooxamide followed by oxidation with a reagent like 1,4-benzoquinone (B44022) derivatives under microwave conditions can provide the desired products in good yields.
Synthesis of Asymmetrical this compound Derivatives
The synthesis of asymmetrically substituted TzTz derivatives is more complex as it can lead to a mixture of products, including two symmetrical and one asymmetrical compound. A mixed-pot reaction of dithiooxamide with one equivalent of two different aldehydes can be employed, followed by separation of the desired asymmetrical product, often through column chromatography.
Characterization Techniques
The structural elucidation and characterization of the synthesized this compound derivatives are crucial to confirm their identity and purity. A combination of spectroscopic and analytical techniques is typically employed.
Experimental Protocol: Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 or 500 MHz spectrometer using a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the synthesized compounds and confirm their elemental composition. Techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used.
-
Melting Point (m.p.): The melting point of the solid derivatives is determined using a standard melting point apparatus and is reported in degrees Celsius (°C).
-
X-ray Crystallography: Single crystal X-ray diffraction provides unambiguous proof of the molecular structure, including bond lengths, bond angles, and stereochemistry. Crystals suitable for X-ray analysis can be grown by techniques such as slow evaporation or vapor diffusion.
Quantitative Data
The following tables summarize the quantitative data for a selection of synthesized this compound derivatives.
Table 1: Synthesis of Symmetrical 2,5-Diaryl-thiazolo[5,4-d]thiazoles
| Compound | Ar-CHO Substituent | Yield (%) | m.p. (°C) |
| TzTz 1 | 4-hydroxy-3-methoxy | 92 (microwave) | 232 |
| TzTz 2 | 3-hydroxy-4-methoxy | 75 (microwave) | 176 |
| TzTz 3 | 3,4-dihydroxy | 99 | 344 |
| TzTz 4 | 4-hydroxy | 72 | 295 |
| TzTz 7 | 2-pyridyl | 66 | 307 |
| TzTz 8 | 4-bromophenyl | 36 | 305 |
Table 2: Spectroscopic Data for Selected this compound Derivatives
| Compound | ¹H NMR (400 MHz, DMSO-d₆) δ (ppm) | ¹³C NMR (100 MHz, DMSO-d₆) δ (ppm) | HRMS (m/z) |
| TzTz 1 | 9.83 (s, 2H), 7.53 (d, J=2.1 Hz, 2H), 7.44 (dd, J=8.2, 2.1 Hz, 2H), 6.91 (d, J=8.2 Hz, 2H), 3.88 (s, 6H) | 168.8, 150.2, 149.5, 148.6, 125.2, 120.3, 116.5, 109.8, 56.2 | - |
| TzTz 3 | 7.40 (d, J=2.2 Hz, 2H), 7.31 (dd, J=8.2, 2.2 Hz, 2H), 6.86 (d, J=8.2 Hz, 2H) | 168.3, 148.9, 148.7, 145.9, 124.8, 118.2, 116.2, 113.0 | - |
| TzTz 4 | 10.20 (s, 2H), 7.84 (d, J=8.8 Hz, 4H), 6.91 (d, J=8.8 Hz, 4H) | 168.0, 159.9, 149.0, 128.9, 124.0, 116.3 | - |
Note: NMR data for TzTz 7 and 8 were reported in CDCl₃.[4]
Visualizations
Experimental Workflow
The following diagram illustrates a general workflow for the synthesis, purification, and characterization of organic compounds, which is applicable to the preparation of this compound derivatives.
Synthetic Pathway
The following diagram depicts the synthesis of symmetrical 2,5-diaryl-thiazolo[5,4-d]thiazoles from dithiooxamide and an aromatic aldehyde.
Biological Signaling Pathway
Thiazole derivatives have been investigated as inhibitors of the PI3K/mTOR signaling pathway, which is often dysregulated in cancer. The diagram below illustrates a simplified representation of this pathway and the points of inhibition.[1][5][6][7][8]
Conclusion
The this compound scaffold serves as a versatile platform for the development of novel materials with a wide array of potential applications. The synthetic methodologies outlined in this guide offer robust and adaptable routes to a variety of derivatives. The detailed characterization protocols are essential for ensuring the structural integrity and purity of these compounds, which is a prerequisite for their evaluation in materials science and drug discovery programs. The continued exploration of new synthetic strategies and the in-depth investigation of the structure-property relationships of these fascinating molecules will undoubtedly lead to further advancements in the field.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture [mdpi.com]
- 5. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New inhibitors of the PI3K-Akt-mTOR pathway: insights into mTOR signaling from a new generation of Tor Kinase Domain Inhibitors (TORKinibs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 8. ascopubs.org [ascopubs.org]
Unveiling the Solid State: A Technical Guide to the Crystal Structure and Packing of Thiazolo[5,4-d]thiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The thiazolo[5,4-d]thiazole (TTz) core, a rigid, planar, and electron-deficient heterocyclic system, has garnered significant interest in materials science and medicinal chemistry. Its unique electronic properties and propensity for ordered solid-state packing make its derivatives promising candidates for organic electronics, sensors, and as scaffolds in drug design. This technical guide provides an in-depth analysis of the crystal structure and molecular packing of selected TTz derivatives, presenting key quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.
Crystal Structure and Molecular Packing Analysis
The supramolecular arrangement of this compound derivatives in the solid state is predominantly governed by a network of non-covalent interactions, including π-π stacking, C-H···N, C-H···S, and van der Waals forces. These interactions dictate the crystal packing motif, which in turn influences the material's bulk properties, such as charge transport and photoluminescence. Common packing arrangements observed for 2,5-disubstituted TTz derivatives include herringbone and slipped-stack formations.
Quantitative Crystallographic Data
The following tables summarize the crystallographic data for a selection of symmetrically and asymmetrically substituted this compound derivatives, providing a basis for comparative analysis of their solid-state structures.
Table 1: Crystallographic Data for Selected this compound Derivatives
| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Z |
| 2,5-bis(4-methoxyphenyl)this compound | C₁₈H₁₄N₂O₂S₂ | Monoclinic | P2₁/c | 9.587(5) | 11.489(6) | 7.918(4) | 90 | 98.45(3) | 90 | 2 |
| 2,5-bis(4-propoxyphenyl)this compound | C₂₂H₂₂N₂O₂S₂ | Monoclinic | P2₁/c | 9.553(5) | 16.581(8) | 6.513(3) | 90 | 106.87(3) | 90 | 2 |
| 2,5-bis(4-butoxyphenyl)this compound | C₂₄H₂₆N₂O₂S₂ | Triclinic | P-1 | 8.868(4) | 9.215(4) | 14.192(6) | 90.04(3) | 99.88(3) | 101.43(3) | 2 |
| 2,5-bis(4-heptyloxyphenyl)this compound | C₃₀H₃₈N₂O₂S₂ | Monoclinic | P2₁/c | 9.601(5) | 26.15(1) | 5.485(3) | 90 | 90.08(3) | 90 | 2 |
| 2,5-Di(thiazol-2-yl)this compound[1] | C₁₀H₄N₄S₄ | Monoclinic | P2₁/c | 5.8139 | 5.8101 | 17.366 | 90 | 101.604 | 90 | 2 |
Table 2: Selected Bond Lengths and Angles for 2,5-bis(4-methoxyphenyl)this compound
| Bond | Length (Å) | Angle | Angle (°) |
| S1-C1 | 1.735(2) | C1-N1-C2 | 109.8(2) |
| N1-C1 | 1.319(3) | N1-C2-S2 | 115.2(1) |
| N1-C2 | 1.380(3) | C2-S2-C1' | 90.0(1) |
| C2-S2 | 1.745(2) | S2-C1'-N1' | 115.2(1) |
| C2-C2' | 1.453(4) | C1-S1-C2' | 90.0(1) |
Experimental Protocols
The determination of the crystal structures of this compound derivatives relies on well-established experimental techniques. Below are detailed methodologies for the key experiments.
Synthesis of 2,5-Disubstituted Thiazolo[5,4-d]thiazoles
A general and widely used method for the synthesis of symmetrically 2,5-disubstituted thiazolo[5,4-d]thiazoles involves the condensation of dithiooxamide (B146897) with two equivalents of an appropriate aldehyde.
Protocol:
-
Dissolve dithiooxamide (1.0 eq) in a suitable high-boiling point solvent such as dimethylformamide (DMF).
-
Add the desired aromatic or heterocyclic aldehyde (2.2 eq) to the solution.
-
Heat the reaction mixture to reflux (typically 140-160 °C) for several hours (4-24 h).
-
Monitor the reaction progress by thin-layer chromatography.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The product often precipitates out of the solution upon cooling.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with appropriate solvents (e.g., ethanol, water) to remove impurities.
-
Dry the purified product under vacuum.
Single Crystal Growth
Obtaining high-quality single crystals is crucial for X-ray diffraction analysis. Vapor diffusion is a common and effective technique for growing crystals of this compound derivatives.
Protocol: Solvent Vapor Diffusion
-
Dissolve the purified this compound derivative in a small amount of a relatively good solvent (e.g., chloroform, dichloromethane) in a small vial.
-
Place this vial inside a larger, sealed container (e.g., a beaker covered with parafilm or a wide-mouthed jar with a lid).
-
Add a larger volume of a "poor" solvent (an anti-solvent in which the compound is less soluble, e.g., hexanes, methanol) to the larger container, ensuring the level of the anti-solvent is below the top of the inner vial.
-
Seal the outer container and leave it undisturbed in a location with stable temperature and minimal vibrations.
-
Slow diffusion of the anti-solvent vapor into the solution of the compound will gradually decrease its solubility, leading to the formation of single crystals over a period of days to weeks.
Single-Crystal X-ray Diffraction (SC-XRD) Data Collection and Structure Refinement
Protocol:
-
Crystal Mounting: Carefully select a suitable single crystal and mount it on a goniometer head using a cryoprotectant (e.g., paratone-N oil).
-
Data Collection: Mount the goniometer head on the X-ray diffractometer. A stream of cold nitrogen gas (typically at 100 K) is used to cool the crystal, minimizing thermal vibrations and potential crystal decay. X-ray diffraction data are collected using a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., CCD or CMOS). A series of diffraction images are collected as the crystal is rotated through a range of angles.
-
Data Processing: The collected diffraction images are processed to integrate the intensities of the diffraction spots and apply corrections for factors such as Lorentz and polarization effects, and absorption. This step yields a file containing the Miller indices (h,k,l) and the corresponding structure factor amplitudes (|F_o|) for each reflection.
-
Structure Solution: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
Structure Refinement: The initial model is refined against the experimental data using full-matrix least-squares methods. This iterative process adjusts the atomic coordinates, and thermal parameters to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
-
Validation: The final refined structure is validated using crystallographic software to check for geometric reasonability and to ensure the quality of the refinement. Key metrics include the R-factor, goodness-of-fit (GooF), and residual electron density. The final structural data is typically deposited in a crystallographic database and reported in a Crystallographic Information File (CIF).
Visualizations: Workflows and Signaling Pathways
Experimental Workflow for Crystal Structure Analysis
The following diagram illustrates the typical workflow from synthesis to the final determination of a crystal structure for a this compound derivative.
PI3K/mTOR Signaling Pathway: A Target for Thiazole (B1198619) Derivatives
Thiazole-containing compounds have been identified as potent inhibitors of the Phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (B549165) (mTOR) signaling pathway, which is a critical pathway in cell growth, proliferation, and survival, and is often dysregulated in cancer. While specific this compound derivatives as PI3K/mTOR inhibitors are still under investigation, the broader class of thiazole derivatives provides a relevant context for drug development professionals. The diagram below illustrates the canonical PI3K/mTOR pathway and the points of inhibition by small molecule inhibitors, including those with a thiazole scaffold.
References
Theoretical Modeling and Computational Elucidation of the Thiazolo[5,4-d]thiazole Core: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The thiazolo[5,4-d]thiazole (TzTz) scaffold, a fused bicyclic heteroaromatic system, has emerged as a privileged structure in materials science and medicinal chemistry.[1][2] Its rigid, planar geometry and electron-deficient character provide a robust foundation for the development of novel organic materials with applications in electronics and photovoltaics, as well as biologically active compounds.[1][3][4] Computational modeling plays a pivotal role in understanding the structure-property relationships of TzTz derivatives, accelerating the design of new molecules with tailored functionalities. This technical guide provides an in-depth overview of the theoretical and computational studies of the this compound core, with a focus on quantitative data, experimental protocols, and visual workflows to aid researchers in this dynamic field.
Data Presentation: A Quantitative Overview
The following tables summarize key quantitative data from various computational and experimental studies on this compound derivatives, focusing on their photophysical, electrochemical, and biological properties.
Photophysical and Electrochemical Properties of this compound Derivatives
| Compound/Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Absorption Max (nm) | Emission Max (nm) | Application | Reference |
| TTP-DPA | -4.93 | - | - | - | - | Perovskite Solar Cells | [5][6] |
| TTP-CzB | - | - | - | 386 | - | Perovskite Solar Cells | [5] |
| TTZ8-12 (general) | Varies | Varies | Varies | Varies | Varies | Dye-Sensitized Solar Cells | [7] |
| PCDTTz | - | - | - | - | - | Polymer Solar Cells | [8] |
| (PhNO2)TTz(PhNHAc) | - | - | - | Varies with solvent | Varies with solvent | Molecular Sensing | [9] |
| (PhNO2)TTz(PhNH2) | - | - | - | Varies with solvent | Varies with solvent | Molecular Sensing | [9] |
Molecular Docking Studies of Thiazole (B1198619) Derivatives
| Derivative | Target Protein | Binding Energy (kcal/mol) | Docking Score (unitless) | Application | Reference |
| Thiazole derivative 8 | Penicillin Binding Protein 4 (PBP4) E. coli | -5.2 | - | Antibacterial | [10] |
| Thiazole derivative 8 | Penicillin Binding Protein 4 (PBP4) S. aureus | -5.6 | - | Antibacterial | [10] |
| Thiazole derivative 4c | Aromatase | -7.91 | - | Anticancer | [11] |
| Thiazole derivative 4c | Cyclin-dependent kinase 2 (CDK2) | -6.64 | - | Anticancer | [11] |
| Thiazole derivative 4c | B-cell lymphoma 2 (Bcl-2) | -5.53 | - | Anticancer | [11] |
| Thiazole derivative 5c | Tubulin | -14.15 | - | Anticancer | [12] |
| Thiazole derivative 9a | Tubulin | -14.50 | - | Anticancer | [12] |
| Thiadiazole-thiazole hybrid 3 | Quinone oxidoreductase 2 (NQO2) | - | -5.93 (Glide Score) | Anticancer | [13] |
| Thiadiazole-thiazole hybrid 6 | Quinone oxidoreductase 2 (NQO2) | - | -4.31 (Glide Score) | Anticancer | [13] |
| Thiazolobenzimidazole-thiazole hybrid 16b | Colon cancer protein (PDB: 6MTU) | More favorable than doxorubicin | - | Anticancer | [1] |
Experimental and Computational Protocols
This section details the generalized methodologies for key computational experiments involving this compound derivatives.
Density Functional Theory (DFT) Calculations
DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict the geometries, energies, and photophysical properties of this compound derivatives.
Objective: To calculate the optimized geometry, frontier molecular orbital (HOMO/LUMO) energies, and simulated UV-Vis absorption spectra of this compound derivatives.
Methodology:
-
Software: Gaussian 09 or a similar quantum chemistry software package.[7]
-
Functional: The B3LYP hybrid functional is commonly employed for these types of calculations.[7]
-
Basis Set: The 6-31G* or a larger basis set is typically used to provide a good balance between accuracy and computational cost.[7]
-
Geometry Optimization: The molecular structure of the this compound derivative is optimized in vacuo or with a solvent model to find the lowest energy conformation.
-
Frequency Calculation: Vibrational frequency analysis is performed on the optimized geometry to confirm that it represents a true energy minimum (no imaginary frequencies).
-
Frontier Molecular Orbital Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are extracted from the output file to determine the electronic band gap and predict the molecule's electrochemical behavior.
-
Time-Dependent DFT (TD-DFT): To simulate the UV-Vis absorption spectrum, a TD-DFT calculation is performed on the optimized geometry. This provides information about the excitation energies and oscillator strengths of electronic transitions.
Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is extensively used in drug discovery to predict the binding mode and affinity of a ligand (e.g., a thiazole derivative) to a protein target.
Objective: To predict the binding pose and estimate the binding affinity of a this compound-based inhibitor to the active site of a target protein.
Methodology:
-
Software: AutoDock Vina, GLIDE (Schrödinger), or Molegro Virtual Docker are commonly used docking programs.[10][14][15]
-
Protein Preparation:
-
Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB).
-
Remove water molecules and any co-crystallized ligands from the protein structure.
-
Add hydrogen atoms and assign appropriate partial charges to the protein atoms.
-
-
Ligand Preparation:
-
Draw the 2D structure of the thiazole derivative using a chemical drawing software.
-
Convert the 2D structure to a 3D conformation.
-
Perform energy minimization on the ligand structure to obtain a low-energy conformation.
-
-
Grid Generation:
-
Define the binding site on the protein, typically centered on the active site or the location of a known bound ligand.
-
Generate a grid box that encompasses the defined binding site. This grid defines the search space for the docking algorithm.
-
-
Docking Simulation:
-
Run the docking algorithm, which will systematically search for the best binding poses of the ligand within the grid box.
-
The software will score each pose based on a scoring function that estimates the binding affinity (e.g., in kcal/mol).
-
-
Analysis of Results:
-
Analyze the top-scoring poses to identify the most likely binding mode.
-
Visualize the protein-ligand complex to examine the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the binding.
-
Visualizing Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate common workflows and signaling pathways relevant to the study of this compound derivatives.
Caption: A generalized workflow for the computational design and experimental validation of novel this compound derivatives.
References
- 1. Synthesis, Anticancer Evaluation, and Molecular Docking of Novel Thiazolobenzimidazole–Thiazole Hybrids as Potent Colon Cancer Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Thiazolo[5,4-d]thiazoles – promising building blocks in the synthesis of semiconductors for plastic electronics - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. usiena-air.unisi.it [usiena-air.unisi.it]
- 8. semanticscholar.org [semanticscholar.org]
- 9. ninercommons.charlotte.edu [ninercommons.charlotte.edu]
- 10. Synthesis, Structure and Molecular Docking of New 4,5-Dihydrothiazole Derivatives Based on 3,5-Dimethylpyrazole and Cytisine and Salsoline Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking | MDPI [mdpi.com]
- 12. Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. benchchem.com [benchchem.com]
- 15. biointerfaceresearch.com [biointerfaceresearch.com]
The Thiazolo[5,4-d]thiazole Scaffold: A Comprehensive Technical Guide to its History, Discovery, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Thiazolo[5,4-d]thiazole core, a fused heterocyclic system, has garnered significant attention in the scientific community for its unique physicochemical properties and broad-ranging applications, from materials science to medicinal chemistry. This technical guide provides an in-depth exploration of the history, discovery, and synthetic evolution of this scaffold. It further delves into its emerging biological activities and therapeutic potential, offering a valuable resource for researchers engaged in drug discovery and development.
Introduction: A Scaffold of Unique Promise
The this compound (TzTz) scaffold is a rigid, planar, and electron-deficient fused bicyclic heterocycle. Its inherent properties, including high oxidative stability and thermal resistance, initially propelled its use in the field of organic electronics.[1] Comprised of two fused thiazole (B1198619) rings, this core structure provides a unique platform for chemical modification, allowing for the fine-tuning of its electronic and biological properties. While its journey began in the realm of materials science, the focus has progressively shifted towards its potential as a privileged scaffold in drug discovery. The structural rigidity and potential for diverse substitution patterns make it an attractive candidate for the design of targeted therapeutics.
The Genesis of a Scaffold: History and Discovery
The first synthesis of the this compound scaffold was reported in the 1960s by Johnson and Ketcham. Their seminal work laid the foundation for the exploration of this novel heterocyclic system. The synthetic route they established, now famously known as the "Ketcham reaction," involves the condensation of dithiooxamide (B146897) with aromatic aldehydes.[2] This method, despite its age, remains a cornerstone for the synthesis of symmetrically substituted 2,5-diaryl-thiazolo[5,4-d]thiazoles. For many years following its discovery, the exploration of the TzTz scaffold remained relatively niche. However, the turn of the 21st century witnessed a resurgence of interest, driven by the quest for novel organic materials with tailored optoelectronic properties. This renewed focus on its synthesis and characterization inadvertently paved the way for its investigation in the context of biological activity.
Synthetic Methodologies: From Classic Reactions to Modern Innovations
The synthesis of the this compound core has evolved significantly since its initial discovery. While the Ketcham reaction provides a straightforward approach, it often requires harsh reaction conditions and can lead to the formation of byproducts, complicating purification. This has spurred the development of more efficient, versatile, and environmentally friendly synthetic protocols.
The Ketcham Reaction: The Foundational Synthesis
The traditional Ketcham method involves the direct condensation of one equivalent of dithiooxamide with two equivalents of an aromatic aldehyde in a high-boiling solvent, such as nitrobenzene (B124822) or dimethylformamide (DMF), at elevated temperatures.[3] The reaction proceeds through a double condensation and subsequent oxidative cyclization to form the fused aromatic ring system.
Experimental Protocol: Classical Ketcham Synthesis of 2,5-bis(4-methoxyphenyl)this compound
-
Materials: Dithiooxamide, 4-methoxybenzaldehyde (B44291), Nitrobenzene.
-
Procedure: A mixture of dithiooxamide (1.20 g, 10 mmol) and 4-methoxybenzaldehyde (3.40 g, 25 mmol) in nitrobenzene (20 mL) is heated at 160-170 °C for 4 hours. The reaction mixture is then cooled to room temperature, and the precipitated solid is collected by filtration. The crude product is washed with ethanol (B145695) and then recrystallized from a suitable solvent (e.g., chlorobenzene) to yield the pure 2,5-bis(4-methoxyphenyl)this compound.
-
Yield: Varies depending on the substrate, typically in the range of 40-60%.
Modern Synthetic Advancements
To address the limitations of the classical Ketcham reaction, researchers have developed several improved methodologies:
-
Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to significantly reduce reaction times and improve yields for the synthesis of Thiazolo[5,4-d]thiazoles. This method often allows for the use of less harsh conditions and can be performed in a more controlled manner.
-
Eco-Friendly Protocols: In a bid to develop more sustainable synthetic routes, protocols utilizing greener solvents and catalysts have been explored. For instance, the use of deep eutectic solvents (DES) as both the solvent and catalyst has been reported to provide good to excellent yields of TzTz derivatives.
-
One-Pot Multi-Component Reactions: More sophisticated one-pot procedures have been designed to streamline the synthesis and improve efficiency, minimizing the need for isolation of intermediates.
The logical workflow for the synthesis and diversification of the this compound scaffold is depicted below:
Physicochemical Properties: A Foundation for Application
The this compound scaffold possesses a unique set of physicochemical properties that underpin its utility in various fields.
| Property | Description |
| Structure | Rigid, planar, fused bicyclic heteroaromatic system. |
| Electronic Nature | Electron-deficient due to the presence of electronegative nitrogen and sulfur atoms. |
| Stability | High thermal and oxidative stability.[1] |
| Solubility | Generally poor solubility in common organic solvents, which can be modulated by the introduction of appropriate substituents. |
| Photophysical Properties | Many derivatives exhibit fluorescence, with emission properties tunable through chemical modification. This has led to their use as fluorescent probes and in organic light-emitting diodes (OLEDs). |
Table 1: Key Physicochemical Properties of the this compound Scaffold.
The Dawn of a New Era: Biological Activities and Therapeutic Potential
While the initial focus was on material applications, a growing body of evidence now points towards the significant biological potential of this compound derivatives. The rigid scaffold provides a well-defined framework for the spatial orientation of pharmacophoric groups, making it an attractive platform for the design of enzyme inhibitors and receptor modulators.
Anticancer Activity
Several studies have highlighted the potential of this compound derivatives as anticancer agents. For instance, certain fused thiazolo[5,4-d]pyrimidine (B3050601) derivatives have demonstrated potent antiproliferative activity against various cancer cell lines.[4] The mechanism of action is believed to involve the inhibition of key signaling pathways implicated in cancer cell proliferation and survival. While specific targets for the core TzTz scaffold are still under active investigation, related thiazole-containing compounds have been shown to inhibit protein kinases, topoisomerases, and other enzymes crucial for tumor growth.[5]
Antimicrobial Activity
The thiazole ring is a well-established pharmacophore in numerous antimicrobial drugs.[6][7] This has prompted the investigation of this compound derivatives for their antibacterial and antifungal properties. While research in this area is still in its early stages, the structural similarity to known antimicrobial agents suggests that the TzTz scaffold could serve as a promising template for the development of new anti-infective therapies.
Enzyme Inhibition
The rigid and planar nature of the this compound core makes it an ideal candidate for binding to the active sites of enzymes. Recent studies have explored the potential of thiazole-thiazolidinone hybrids, which can be conceptually related to the TzTz scaffold, as inhibitors of enzymes such as urease and α-glucosidase.[8] This suggests that the TzTz core could be a valuable starting point for the design of potent and selective enzyme inhibitors for a range of therapeutic targets.
The potential mechanism of action for a hypothetical this compound-based kinase inhibitor is illustrated below:
Quantitative Data Summary
The following tables summarize key quantitative data for representative this compound derivatives.
Table 2: Synthesis Yields of Selected 2,5-Diaryl-thiazolo[5,4-d]thiazoles via Modified Ketcham Reaction.
| Ar-group (Substituent) | Reaction Conditions | Yield (%) | Reference |
| 4-Methoxyphenyl | Thermal, Nitrobenzene, 160-170°C, 4h | ~50% | [3] |
| 4-Chlorophenyl | Microwave, DMF, 150°C, 30 min | 85% | - |
| 4-Nitrophenyl | Thermal, DMF, 140°C, 6h | ~45% | [3] |
| 2-Thienyl | Microwave, Neat, 180°C, 15 min | 78% | - |
| 4-Pyridyl | Thermal, Nitrobenzene, 160°C, 6h | 65% | - |
Table 3: Antiproliferative Activity of a Thiazolo[5,4-d]pyrimidine Derivative (Compound 7i). [4]
| Cancer Cell Line | IC50 (µM) |
| MGC-803 (Gastric) | 4.64 |
| HGC-27 (Gastric) | 5.07 |
| BGC-823 (Gastric) | 7.82 |
| GES-1 (Normal Gastric) | >60 |
Future Perspectives and Conclusion
References
- 1. jptcp.com [jptcp.com]
- 2. Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Design, synthesis, and biological evaluation of new thiazolo[5,4-d]pyrimidine derivatives as potent antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jchemrev.com [jchemrev.com]
- 7. Benign Synthesis of Fused-thiazoles with Enone-based Natural Products and Drugs for Lead Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In-vitro and in-silico assessment of thiazole-thiazolidinone derivatives as selective inhibitors of urease and α-glucosidase - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Analysis of Thiazolo[5,4-d]thiazole: A Technical Guide for Researchers
An In-depth Examination of UV-Vis Absorption and Fluorescence Properties for Drug Development and Scientific Research
The thiazolo[5,4-d]thiazole (TTz) core is a noteworthy heterocyclic scaffold that has garnered significant attention in the fields of materials science and medicinal chemistry. Its rigid, planar structure, high oxidative stability, and tunable photophysical properties make it an attractive building block for a diverse range of applications, including organic electronics, photovoltaics, and fluorescent probes for biological imaging and sensing.[1][2] This technical guide provides a comprehensive overview of the spectroscopic analysis of TTz derivatives, focusing on Ultraviolet-Visible (UV-Vis) absorption and fluorescence spectroscopy. It is intended for researchers, scientists, and drug development professionals seeking to leverage the unique optical properties of this compound class.
Core Photophysical Properties of this compound Derivatives
The photophysical characteristics of TTz derivatives are intrinsically linked to their molecular structure. The electron-deficient nature of the TTz core, combined with the electronic properties of its substituents at the 2- and 5-positions, dictates the energy of its frontier molecular orbitals (HOMO and LUMO) and, consequently, its absorption and emission profiles.[1]
UV-Vis Absorption: Unsubstituted or symmetrically substituted TTz derivatives typically exhibit absorption maxima (λmax) in the near-UV to the visible region of the electromagnetic spectrum. The introduction of electron-donating groups, such as alkoxy or amino moieties, at the terminal positions of a conjugated system can induce an intramolecular charge transfer (ICT) character, leading to a bathochromic (red) shift in the absorption spectrum.[3]
Fluorescence Emission: Many TTz derivatives are highly fluorescent, with emission wavelengths that are sensitive to both their chemical structure and their environment. This solvatochromism, or change in emission color with solvent polarity, is particularly pronounced in asymmetric "push-pull" derivatives where the TTz core is functionalized with both an electron-donating and an electron-withdrawing group.[4] The fluorescence quantum yield (ΦF), a measure of the efficiency of the fluorescence process, can vary widely depending on the specific derivative and its environment, with some compounds exhibiting near-unity quantum yields.
The following table summarizes the key photophysical data for a selection of 2,5-disubstituted this compound derivatives from the literature, showcasing the impact of different substituents on their spectroscopic properties.
| Compound | Solvent | λmax (nm) | ε (M⁻¹cm⁻¹) | λem (nm) | ΦF (%) | Reference |
| 2,5-bis(4-methoxyphenyl)this compound | CHCl₃ | 375 | N/A | 435 | 28 | [5] |
| 2,5-bis(4-(propyloxy)phenyl)this compound | CHCl₃ | 375 | N/A | 435 | 32 | [5] |
| 2,5-bis(4-(butoxy)phenyl)this compound | CHCl₃ | 375 | N/A | 435 | 34 | [5] |
| 2,5-bis(4-(heptyloxy)phenyl)this compound | CHCl₃ | 375 | N/A | 435 | 35 | [5] |
| 4,4'-(this compound-2,5-diyl)bis(N,N-bis(4-methoxyphenyl)aniline) (TTz-1) | Toluene | 481 | N/A | 567 | 61 | [3] |
| 2-(4-(diphenylamino)phenyl)-5-(4-nitrophenyl)this compound | Toluene | 465 | N/A | 600 | 34 | [4] |
| 2-(4-(N-phenyl-N-p-tolylamino)phenyl)-5-(4-nitrophenyl)this compound | Toluene | 467 | N/A | 605 | 32 | [4] |
| 2-(4-(bis(4-methoxyphenyl)amino)phenyl)-5-(4-nitrophenyl)this compound | Toluene | 475 | N/A | 615 | 28 | [4] |
| 2-(4-(9H-carbazol-9-yl)phenyl)-5-(4-nitrophenyl)this compound | Toluene | 420 | N/A | 560 | 25 | [4] |
| 2-(4-(10H-phenothiazin-10-yl)phenyl)-5-(4-nitrophenyl)this compound | Toluene | 440 | N/A | 620 | 15 | [4] |
N/A: Data not available in the cited literature.
Experimental Protocols for Spectroscopic Analysis
Accurate and reproducible spectroscopic analysis is paramount for the characterization of this compound derivatives. The following sections provide detailed methodologies for UV-Vis absorption and fluorescence measurements.
General Sample Preparation
For solution-phase measurements, samples of the TTz derivatives are typically dissolved in a spectroscopic-grade solvent. The choice of solvent is critical as it can influence the photophysical properties of the compound. Common solvents for these analyses include chloroform, dichloromethane, toluene, and dimethylformamide (DMF). Stock solutions are typically prepared in the millimolar (mM) concentration range and then diluted to the desired micromolar (µM) concentration for analysis. It is crucial to ensure the complete dissolution of the compound to avoid light scattering effects.
UV-Vis Absorption Spectroscopy
UV-Vis absorption spectroscopy is employed to determine the wavelengths of maximum absorption (λmax) and the molar extinction coefficient (ε) of the TTz derivative.
Instrumentation: A dual-beam UV-Vis spectrophotometer is recommended for these measurements.
Procedure:
-
Prepare a series of dilutions of the TTz derivative in the chosen solvent, with concentrations typically ranging from 1 to 20 µM.
-
Use a quartz cuvette with a 1 cm path length.
-
Record the absorption spectrum of the solvent as a baseline.
-
Measure the absorption spectra of the sample solutions over a wavelength range that encompasses all absorption bands (e.g., 250-700 nm).
-
The absorbance at λmax should ideally be between 0.1 and 1.0 to ensure linearity according to the Beer-Lambert law.
-
The molar extinction coefficient (ε) can be calculated from the slope of a plot of absorbance versus concentration at λmax.
Fluorescence Spectroscopy and Quantum Yield Determination
Fluorescence spectroscopy provides information on the emission properties of the TTz derivative, including the wavelength of maximum emission (λem) and the fluorescence quantum yield (ΦF). The comparative method, using a well-characterized fluorescence standard, is a widely accepted technique for determining ΦF.
Instrumentation: A spectrofluorometer equipped with an excitation and an emission monochromator is required.
Procedure:
-
Standard Selection: Choose a fluorescence standard with a known quantum yield and an absorption profile that overlaps with that of the TTz sample. For TTz derivatives emitting in the blue-green region, quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄ (ΦF = 0.54) is a common standard. For emission at longer wavelengths, rhodamine 6G in ethanol (B145695) (ΦF = 0.95) or cresyl violet in methanol (B129727) (ΦF = 0.54) can be used.
-
Sample and Standard Preparation: Prepare dilute solutions of both the TTz sample and the fluorescence standard in the same solvent, if possible. The absorbance of both solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.
-
Data Acquisition:
-
Record the absorption spectra of both the sample and the standard.
-
Set the excitation wavelength to a value where both the sample and the standard absorb light.
-
Record the fluorescence emission spectrum of the solvent blank and subtract it from the sample and standard spectra.
-
Record the fluorescence emission spectra of both the sample and the standard over their respective emission ranges.
-
-
Quantum Yield Calculation: The fluorescence quantum yield of the sample (ΦF_sample) is calculated using the following equation:
ΦF_sample = ΦF_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)
where:
-
ΦF_std is the quantum yield of the standard.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
-
The following diagram illustrates the general workflow for determining the fluorescence quantum yield using the comparative method.
References
- 1. Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture [mdpi.com]
- 2. Thiazolo[5,4-d]thiazoles – promising building blocks in the synthesis of semiconductors for plastic electronics - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. ninercommons.charlotte.edu [ninercommons.charlotte.edu]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to Thiazolo[5,4-d]thiazole-Based Organic Semiconductors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiazolo[5,4-d]thiazole (TzTz) is a fused heterocyclic system that has garnered significant attention in the field of organic electronics. Its core structure, consisting of two fused thiazole (B1198619) rings, imparts a unique combination of electronic and physical properties that make it an excellent building block for high-performance organic semiconductors.[1][2] This technical guide provides a comprehensive overview of the synthesis, properties, and applications of TzTz-based organic semiconductors, with a focus on their use in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).
The inherent characteristics of the TzTz core, such as its electron-deficient nature, high degree of planarity, and rigidity, contribute to strong intermolecular π-π stacking and efficient charge transport.[1][3] These properties are crucial for achieving high charge carrier mobility in OFETs and efficient charge separation and transport in OPVs. Furthermore, the synthetic versatility of the TzTz core allows for the facile introduction of various functional groups at the 2- and 5-positions, enabling the fine-tuning of its electronic properties, solubility, and morphology in thin films.[3]
Core Properties of the this compound Unit
The exceptional performance of TzTz-based materials stems from the intrinsic properties of the central fused ring system.
-
Electron-Deficient Nature: The presence of four nitrogen atoms in the bicyclic structure makes the TzTz core electron-deficient. This property is beneficial for creating both p-type and n-type semiconductor materials and enhances the oxidative stability of the resulting compounds.[1][3]
-
Planarity and Rigidity: The fused ring system enforces a rigid and planar molecular geometry. This planarity facilitates strong intermolecular π-π interactions, which are essential for efficient charge transport between molecules in the solid state.[1][3]
-
Tunable Electronic Properties: The electronic properties of the TzTz core can be readily modified by attaching electron-donating or electron-withdrawing groups at the 2- and 5-positions. This allows for the precise tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels to optimize device performance.[3]
-
High Thermal Stability: TzTz derivatives generally exhibit excellent thermal stability, a critical requirement for the long-term operational stability of organic electronic devices.[4]
Synthesis of this compound-Based Semiconductors
The synthesis of the this compound core and its derivatives is typically achieved through a few key synthetic strategies.
A common and straightforward method for synthesizing the 2,5-diaryl-thiazolo[5,4-d]thiazole backbone is the condensation reaction of dithiooxamide (B146897) with two equivalents of an appropriate aryl aldehyde.[1][5] This reaction is often carried out in a high-boiling point solvent such as dimethylformamide (DMF) or nitrobenzene (B124822) at elevated temperatures.[5][6] More environmentally friendly approaches utilizing deep eutectic solvents have also been reported.[1]
Further functionalization and extension of the π-conjugated system are typically achieved through palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings.[7] This involves first halogenating the aryl groups attached to the TzTz core, most commonly through bromination using N-bromosuccinimide (NBS), followed by coupling with a desired boronic acid or organotin reagent.[7]
Caption: General synthetic workflow for this compound derivatives.
Performance in Organic Field-Effect Transistors (OFETs)
This compound-based materials have demonstrated excellent potential for application in OFETs, exhibiting high charge carrier mobilities and good on/off current ratios. The performance of these materials is highly dependent on their molecular structure, thin-film morphology, and the device architecture.
| Molecule/Polymer | Mobility (μ) [cm²/Vs] | On/Off Ratio | Ref. |
| 5'-aryl-substituted 2,5-bis(3'-hexylthiophen-2'-yl)this compound derivatives | up to 10⁻³ | - | [7] |
| PCDTTz (copolymer with carbazole) | up to 3.8 x 10⁻³ | - | [8] |
| Thiazolothiazole-phenylene co-oligomers | 10⁻⁴ - 10⁻³ | - | [2] |
Performance in Organic Photovoltaics (OPVs)
In the realm of organic photovoltaics, TzTz-based materials are primarily utilized as electron donor (p-type) materials in bulk heterojunction (BHJ) solar cells, often blended with fullerene derivatives like PC₆₁BM or PC₇₁BM as the electron acceptor. The power conversion efficiency (PCE) of these devices is influenced by factors such as the energy level alignment between the donor and acceptor, the absorption spectrum of the donor material, and the morphology of the blend film.
| Donor Material | Acceptor | PCE [%] | Voc [V] | Jsc [mA/cm²] | FF | Ref. |
| D-π-A organic dyes with ProDOT moieties | - | up to 7.71 | - | - | - | [9] |
| Semitransparent DSSCs for greenhouses | - | 5.6 - 6.1 | - | - | - | |
| PCDTTz | PC₇₁BM | 4.88 | - | - | - | [8] |
| RFTzR | PC₆₀BM | 2.72 | 0.756 | 10.13 | - |
Experimental Protocols
Synthesis of 2,5-bis(5-bromo-3-hexylthiophen-2-yl)this compound
A representative synthesis involves a three-step process starting from 3-hexylthiophene (B156222).
-
Synthesis of 3-hexylthiophene-2-carbaldehyde (B1600594): This starting material is synthesized from 3-hexylthiophene via a Vilsmeier-Haack reaction.
-
Synthesis of 2,5-bis(3-hexylthiophen-2-yl)this compound: A solution of dithiooxamide and 3-hexylthiophene-2-carbaldehyde (2 equivalents) in DMF is heated to reflux for several hours. The crude product is then purified by column chromatography.
-
Bromination to yield 2,5-bis(5-bromo-3-hexylthiophen-2-yl)this compound: The product from the previous step is dissolved in a suitable solvent like chloroform, and N-bromosuccinimide (NBS) (2.2 equivalents) is added. The mixture is refluxed for a few hours. After cooling, the reaction is quenched, and the product is extracted, dried, and purified, often by recrystallization.[4]
Fabrication of a Bottom-Gate, Top-Contact OFET
The following is a typical procedure for the fabrication of a solution-processed OFET.
Caption: Typical workflow for OFET device fabrication.
-
Substrate Cleaning: A heavily n-doped silicon wafer with a thermally grown silicon dioxide (SiO₂) layer is used as the substrate, where the silicon acts as the gate electrode and the SiO₂ as the gate dielectric. The substrate is sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.
-
Surface Treatment: The SiO₂ surface is often treated with a self-assembled monolayer (SAM) of materials like hexamethyldisilazane (B44280) (HMDS) or octadecyltrichlorosilane (B89594) (OTS) to improve the ordering of the organic semiconductor and reduce charge trapping.
-
Semiconductor Deposition: The this compound-based semiconductor is dissolved in a suitable organic solvent (e.g., chloroform, chlorobenzene) and deposited onto the substrate via spin-coating.
-
Thermal Annealing: The film is then annealed at an optimized temperature to remove residual solvent and improve the molecular ordering and crystallinity.
-
Electrode Deposition: Gold source and drain electrodes are then deposited on top of the semiconductor layer through a shadow mask by thermal evaporation in a high-vacuum chamber.
-
Characterization: The electrical characteristics of the OFET are measured in a nitrogen atmosphere or in vacuum using a semiconductor parameter analyzer.
Fabrication of a Conventional Bulk Heterojunction OPV
The following outlines a common procedure for fabricating a BHJ solar cell.
Caption: Typical workflow for OPV device fabrication.
-
Substrate Preparation: Indium tin oxide (ITO) coated glass substrates are patterned and cleaned sequentially in ultrasonic baths of detergent, deionized water, acetone, and isopropanol. The substrates are then treated with UV-ozone.
-
Hole Transport Layer (HTL) Deposition: A layer of poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) is spin-coated onto the ITO substrate and annealed.
-
Active Layer Deposition: A solution containing a blend of the this compound-based donor and an acceptor (e.g., PC₇₁BM) in a solvent like chlorobenzene (B131634) is spin-coated on top of the HTL in an inert atmosphere (e.g., a nitrogen-filled glovebox).
-
Active Layer Annealing: The active layer is often annealed, either thermally or by exposure to solvent vapor, to optimize the nanoscale morphology of the blend for efficient charge separation and transport.
-
Cathode Deposition: A low work function metal cathode, such as calcium followed by aluminum (Ca/Al) or a lithium fluoride/aluminum (LiF/Al) bilayer, is deposited by thermal evaporation in a high-vacuum chamber.
-
Encapsulation: The device is encapsulated to protect it from atmospheric degradation.
-
Characterization: The current density-voltage (J-V) characteristics of the solar cell are measured under simulated AM 1.5G solar illumination.
Energy Level Diagram for OPVs
The efficiency of a BHJ organic solar cell is critically dependent on the relative HOMO and LUMO energy levels of the donor and acceptor materials. The HOMO of the donor should be higher than that of the acceptor to facilitate hole transfer, while the LUMO of the donor should be higher than that of the acceptor to enable electron transfer. The open-circuit voltage (Voc) of the device is related to the energy difference between the HOMO of the donor and the LUMO of the acceptor.
Caption: Energy level diagram for a TzTz-based solar cell.
Conclusion
This compound-based organic semiconductors have emerged as a highly promising class of materials for a range of electronic applications. Their unique combination of desirable electronic and physical properties, coupled with their synthetic versatility, allows for the development of high-performance OFETs and OPVs. Continued research into novel TzTz derivatives, optimization of device fabrication processes, and a deeper understanding of the structure-property relationships will undoubtedly lead to further advancements in the field of organic electronics. The data and protocols presented in this guide offer a solid foundation for researchers and scientists to explore and innovate with this exciting class of materials.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Thiazolo[5,4-d]thiazoles – promising building blocks in the synthesis of semiconductors for plastic electronics - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Tuning the dimensionality of functional this compound based supramolecular polymers via competitive interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ninercommons.charlotte.edu [ninercommons.charlotte.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. This compound-based organic sensitizers with strong visible light absorption for transparent, efficient and stable dye-sensitized solar cells - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
The Thiazolo[5,4-d]thiazole Core: A Technical Guide to its Electronic Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
The thiazolo[5,4-d]thiazole (TTz) moiety is a fused bicyclic heteroaromatic system that has garnered significant interest in the field of organic electronics.[1][2] Its rigid, planar structure and electron-deficient nature make it an excellent building block for novel organic semiconductors.[1][3] The inherent properties of the TTz core, such as high oxidative stability and strong intermolecular π-π stacking, provide a robust foundation for the development of materials with tailored electronic characteristics.[3] This technical guide provides an in-depth exploration of the electronic properties of TTz and its derivatives, detailing experimental methodologies for their characterization and summarizing key quantitative data to aid in the design of next-generation organic electronic devices.
The versatility of the TTz core allows for the tuning of its electronic properties through the introduction of various functional groups. Aryl-functionalized derivatives, for instance, extend the conjugated backbone of the semiconducting material, influencing its charge transport capabilities.[1] This tunability has led to the application of TTz-based materials in a range of devices, including organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).[2]
Electronic Properties of this compound Derivatives
The electronic properties of TTz derivatives are primarily dictated by the nature of the substituent groups attached to the core. These properties, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, the electrochemical and optical band gaps, and charge carrier mobility, are crucial for determining the performance of a material in an electronic device.
Data Presentation: Electronic Properties
The following table summarizes the key electronic properties of a series of functionalized dithienylthis compound derivatives, providing a comparative overview of the impact of different aryl substituents.
| Compound | HOMO (eV) | LUMO (eV) | Electrochemical Gap (eV) | Optical Gap (eV) |
| Th-DTTzTz | -5.31 | -2.91 | 2.40 | 2.58 |
| 4-CF3-Ph-DTTzTz | -5.58 | -3.11 | 2.47 | 2.65 |
| 4-F-Ph-DTTzTz | -5.48 | -3.00 | 2.48 | 2.64 |
| 4-CN-Ph-DTTzTz | -5.67 | -3.21 | 2.46 | 2.63 |
Data sourced from a study on functionalized dithienylthiazolo[5,4-d]thiazoles for solution-processable organic field-effect transistors.
Experimental Protocols
The characterization of the electronic properties of this compound derivatives involves a suite of experimental techniques. Below are detailed methodologies for key experiments.
Synthesis of this compound Derivatives
A common synthetic route to symmetrically substituted TTz compounds is the condensation reaction between dithiooxamide (B146897) and two equivalents of a corresponding aryl aldehyde.[4]
General Procedure:
-
Dissolve one equivalent of dithiooxamide and two equivalents of the desired aromatic aldehyde in a high-boiling polar solvent such as dimethylformamide (DMF).[4]
-
Heat the reaction mixture at a temperature of approximately 140°C for several hours.[4]
-
Upon cooling, the product typically precipitates out of the solution due to its poor solubility in the reaction solvent.[4]
-
Collect the precipitate by vacuum filtration.
-
Wash the collected solid with deionized water and an organic solvent like isopropyl alcohol to remove any unreacted starting materials.[4]
-
Dry the purified product under vacuum.[4]
Cyclic Voltammetry (CV)
Cyclic voltammetry is a crucial electrochemical technique used to determine the HOMO and LUMO energy levels of a material.
Methodology:
-
Prepare a solution of the this compound derivative in a suitable solvent (e.g., dichloromethane) containing a supporting electrolyte (e.g., tetrabutylammonium (B224687) hexafluorophosphate).
-
Use a standard three-electrode setup consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
Record the cyclic voltammogram by scanning the potential between the electrodes.
-
Determine the onset oxidation and reduction potentials from the voltammogram.
-
Calculate the HOMO and LUMO energy levels using the following empirical formulas, referencing the ferrocene/ferrocenium (Fc/Fc+) redox couple as an internal standard:
-
HOMO (eV) = -[Eoxonset - E1/2(Fc/Fc+) + 4.8]
-
LUMO (eV) = -[Eredonset - E1/2(Fc/Fc+) + 4.8]
-
UV-Vis Spectroscopy
UV-Vis spectroscopy is employed to determine the optical band gap of a material.
Methodology:
-
Prepare a dilute solution of the this compound derivative in a suitable solvent (e.g., chloroform).
-
Record the UV-Vis absorption spectrum of the solution.
-
Identify the absorption onset wavelength (λonset) from the spectrum.
-
Calculate the optical band gap (Egopt) using the following equation:
-
Egopt (eV) = 1240 / λonset (nm)
-
Organic Field-Effect Transistor (OFET) Fabrication and Characterization
The charge carrier mobility of a semiconducting material is a key performance metric, often evaluated using an OFET architecture.
Fabrication Protocol:
-
Prepare a heavily n-doped silicon wafer with a thermally grown silicon dioxide layer to serve as the gate electrode and dielectric, respectively.
-
Define the source and drain electrodes (e.g., gold) on the silicon dioxide surface using photolithography.
-
Deposit a thin film of the this compound derivative onto the substrate via solution processing techniques such as spin-coating or drop-casting.
-
Anneal the device to promote molecular ordering within the active layer.
Characterization:
-
Measure the output and transfer characteristics of the OFET using a semiconductor parameter analyzer.
-
Calculate the field-effect mobility (µ) from the saturation regime of the transfer characteristics using the following equation:
-
IDS = (µ * Ci * W) / (2 * L) * (VGS - VT)2 where IDS is the source-drain current, Ci is the capacitance per unit area of the gate dielectric, W and L are the channel width and length, VGS is the gate-source voltage, and VT is the threshold voltage.
-
Visualizations
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the synthesis and characterization of this compound-based materials for organic electronics.
Structure-Property Relationships
The electronic properties of the this compound core can be systematically tuned by the introduction of electron-donating or electron-withdrawing groups. The following diagram illustrates this fundamental relationship.
References
Methodological & Application
Application Notes and Protocols: Synthesis of Thiazolo[5,4-d]thiazoles via Condensation Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiazolo[5,4-d]thiazoles (TzTz) are a class of fused heterocyclic compounds that have garnered significant interest in recent years.[1][2] Their rigid, planar, and electron-deficient π-conjugated structure imparts them with high oxidative stability and unique photophysical properties.[1][2][3] These characteristics make them promising candidates for applications in materials science, particularly in organic electronics such as organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).[2][3][4][5] Furthermore, thiazole-containing compounds are known to exhibit a wide range of biological activities, suggesting the potential of TzTz derivatives in drug discovery.[6]
The most common and direct method for synthesizing the thiazolo[5,4-d]thiazole core is through a double condensation reaction between dithiooxamide (B146897) and two equivalents of an aldehyde.[6][7] This method, often referred to as the Ketcham synthesis, can be performed under various conditions, including conventional heating in high-boiling point solvents, microwave irradiation, and in environmentally friendly deep eutectic solvents.[1][6][8] The choice of reaction conditions can significantly impact the reaction time, yield, and purification requirements.[1][9]
These application notes provide detailed protocols for three key methods of synthesizing symmetrically substituted 2,5-diarylthiazolo[5,4-d]thiazoles, along with tables of quantitative data for easy comparison of different synthetic strategies.
Synthetic Workflow
The general synthesis of 2,5-disubstituted thiazolo[5,4-d]thiazoles from dithiooxamide and aldehydes follows a condensation-oxidation pathway. The workflow can be adapted to various heating methods and solvent systems.
Caption: General workflow for the synthesis of thiazolo[5,4-d]thiazoles.
Data Presentation
Table 1: Conventional Synthesis of 2,5-Diarylthiazolo[5,4-d]thiazoles in DMF
| Entry | Aldehyde | Time (h) | Temp (°C) | Yield (%) |
| 1 | 4-Nitrobenzaldehyde | 6 | 140 | 40-50[6] |
| 2 | 4-Formylbenzoic acid | 6 | 140 | 60-70[6] |
Table 2: Eco-Friendly Synthesis of 2,5-Diarylthiazolo[5,4-d]thiazoles in Deep Eutectic Solvent (L-Proline:Ethylene Glycol 1:50) with Sodium Metabisulfite (B1197395)
| Entry | Aldehyde | Heating Method | Time | Temp (°C) | Yield (%) |
| 1 | Vanillin | Conventional | 1 h | 130 | 75[1][9] |
| 2 | Vanillin | Microwave | 25 min | 130 | 92[9] |
| 3 | Isovanillin | Conventional | 1 h | 130 | 70[1][9] |
| 4 | Isovanillin | Microwave | 25 min | 130 | 75[9] |
| 5 | 3,4-Dihydroxybenzaldehyde | Conventional | 1 h | 130 | 99[1] |
| 6 | 4-Fluorobenzaldehyde | Conventional | 1 h | 130 | 20[1] |
| 7 | 2-Pyridinecarboxaldehyde | Conventional | 1 h | 130 | 66[1] |
| 8 | 4-Bromobenzaldehyde | Conventional | 1 h | 130 | 36[1] |
Table 3: Microwave-Assisted Synthesis of 2,5-Diarylthiazolo[5,4-d]thiazoles
| Entry | Aldehyde | Solvent | Time (min) | Oxidant | Yield (%) |
| 1 | 4-(Diphenylamino)benzaldehyde (B1293675) | Solvent-free | 15 | - | enhanced[10] |
| 2 | Salicylaldehyde | - | - | 1,4-Benzoquinone (B44022) | 46[10] |
| 3 | Benzaldehyde | DMF | 5-6 | Selenium Dioxide | - |
| 4 | 4-Chlorobenzaldehyde | DMF | 5-6 | Selenium Dioxide | 53[11] |
| 5 | 4-Nitrobenzaldehyde | DMF | 5-6 | Selenium Dioxide | 56[11] |
Experimental Protocols
Protocol 1: Conventional Synthesis in DMF (Ketcham Method)
This protocol describes the synthesis of symmetrically substituted 2,5-diarylthiazolo[5,4-d]thiazoles using a conventional heating method in dimethylformamide (DMF).
Materials:
-
Dithiooxamide
-
Substituted aromatic aldehyde (2 equivalents)
-
Dimethylformamide (DMF)
-
Deionized water
-
Isopropyl alcohol
-
Round bottom flask with reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Vacuum filtration apparatus
Procedure: [6]
-
In a round bottom flask, dissolve 1 equivalent of dithiooxamide and 2 equivalents of the corresponding aromatic aldehyde in DMF. A typical scale uses 0.250 g of dithiooxamide in 25 mL of DMF.[6]
-
Heat the reaction mixture to 140 °C with stirring for 6 hours.[6]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.[6]
-
To facilitate precipitation of the product, cool the flask in a refrigerator.[6]
-
Collect the precipitated solid by vacuum filtration.[6]
-
Wash the precipitate sequentially with deionized water and isopropyl alcohol to remove any unreacted starting materials and residual solvent.[6]
-
Dry the resulting solid under vacuum overnight.[6]
Protocol 2: Eco-Friendly Synthesis in a Deep Eutectic Solvent
This protocol details a greener synthetic route using a deep eutectic solvent (DES) composed of L-proline and ethylene glycol, with the aid of sodium metabisulfite as an oxidant.[1]
Materials:
-
Dithiooxamide (1 mmol)
-
Substituted aromatic aldehyde (2 mmol)
-
Sodium metabisulfite (1.1 mmol)
-
L-proline:Ethylene Glycol (1:50) mixture (4.4–4.8 g)
-
Deionized water
-
Ethanol
-
50-mL round bottom flask
-
Heating source (heating mantle or microwave reactor)
-
Magnetic stirrer
-
Vacuum filtration apparatus
Procedure: [1]
-
Prepare the L-proline:ethylene glycol (1:50) deep eutectic solvent.
-
To a 50-mL round bottom flask, add the L-proline:ethylene glycol (1:50) solvent (4.4–4.8 g).[1]
-
Sequentially add the aromatic aldehyde (2 mmol), dithiooxamide (1 mmol), and sodium metabisulfite (1.1 mmol) to the flask.[1]
-
Stir the mixture at 130 °C for 1 hour for conventional heating. For microwave heating, irradiate the mixture at 130 °C for 25 minutes.[1][9]
-
After the reaction is complete, cool the mixture to room temperature.[1]
-
Add 40 mL of water to the reaction mixture to precipitate the product.[1]
-
Filter the solid and wash it with cold water (2 x 15 mL) followed by ethanol (5 mL).[1][9]
-
The resulting this compound is often obtained in high purity without the need for further purification.[1]
Protocol 3: Microwave-Assisted Synthesis
This protocol describes a rapid, microwave-assisted synthesis of thiazolo[5,4-d]thiazoles. This method can be performed solvent-free or with a small amount of a high-boiling solvent like DMF.
Materials:
-
Dithiooxamide
-
Substituted aromatic aldehyde
-
Oxidizing agent (e.g., 1,4-benzoquinone or selenium dioxide, if required)
-
Microwave reactor
-
Appropriate reaction vessel for microwave synthesis
-
Purification supplies (e.g., silica (B1680970) gel for column chromatography if necessary)
Procedure (General):
-
Solvent-Free Example: [10]
-
Combine dithiooxamide and 4-(diphenylamino)benzaldehyde in a microwave-safe vessel.
-
Irradiate the mixture in a microwave reactor for 15 minutes.[10]
-
After cooling, purify the product as necessary.
-
-
With Oxidant Example: [11]
-
In a suitable vessel, mix dithiooxamide, the aromatic aldehyde, and selenium dioxide in DMF.
-
Irradiate the mixture in a microwave reactor for 5-6 minutes.
-
After cooling, purify the product, for example by column chromatography.
-
Logical Relationships in Synthesis
The synthesis of thiazolo[5,4-d]thiazoles involves a series of interconnected chemical steps. The following diagram illustrates the proposed mechanistic pathway.
Caption: Proposed high-level mechanism for this compound formation.
Conclusion
The synthesis of thiazolo[5,4-d]thiazoles via the condensation of dithiooxamide and aromatic aldehydes is a versatile and robust method. The choice of conventional heating, microwave irradiation, or the use of eco-friendly deep eutectic solvents allows for the optimization of reaction conditions based on the desired product, available equipment, and environmental considerations. The provided protocols and data serve as a valuable resource for researchers in the fields of materials science and medicinal chemistry for the efficient synthesis of this important class of heterocyclic compounds.
References
- 1. Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture [mdpi.com]
- 2. Thiazolo[5,4-d]thiazoles – promising building blocks in the synthesis of semiconductors for plastic electronics - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Functionalized dithienylthiazolo[5, 4-d]thiazoles for solution-processable organic field-effect transistors - CONICET [bicyt.conicet.gov.ar]
- 5. Thiazolo[5,4-d]thiazoles with a spirobifluorene moiety as novel D–π–A type organic hosts: design, synthesis, structure–property relationship and applications in electroluminescent devices - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. ninercommons.charlotte.edu [ninercommons.charlotte.edu]
- 7. researchgate.net [researchgate.net]
- 8. Microwave-activated synthesis of thiazolo[5,4-d]thiazoles by a condensation/oxidation sequence - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Microwave-activated synthesis of thiazolo[5,4-d]thiazoles by a condensation/oxidation sequence - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Functionalization of the Thiazolo[5,4-d]thiazole Backbone
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the functionalization of the thiazolo[5,4-d]thiazole (TzTz) backbone, a heterocyclic scaffold of significant interest in drug discovery and materials science. The inherent electron-deficient nature and rigid, planar structure of the TzTz core make it a valuable pharmacophore and a promising building block for organic electronics.[1][2] These notes offer insights into synthetic strategies, present key quantitative data, and provide step-by-step protocols for the synthesis and potential biological evaluation of functionalized TzTz derivatives.
Introduction to the this compound Scaffold
The this compound system is a fused bicyclic heteroaromatic compound that has garnered increasing attention due to its diverse biological activities, including anticancer properties.[3][4] Derivatives of this scaffold have been shown to interact with various biological targets, including protein kinases, and can induce apoptosis in cancer cells.[3][5] The functionalization of the TzTz backbone at the 2- and 5-positions allows for the modulation of its physicochemical and pharmacological properties, making it a versatile template for the design of novel therapeutic agents.
Synthetic Methodologies for Functionalization
The primary methods for the functionalization of the this compound backbone involve the condensation of dithiooxamide (B146897) with aromatic aldehydes and subsequent palladium-catalyzed cross-coupling reactions.
Condensation of Dithiooxamide with Aromatic Aldehydes
A common and straightforward method for the synthesis of 2,5-diarylthiazolo[5,4-d]thiazoles is the condensation of dithiooxamide with two equivalents of an aromatic aldehyde.[2][6] This reaction can be carried out under various conditions, including in high-boiling solvents or under more environmentally friendly deep eutectic solvent (DES) conditions.[2]
Palladium-Catalyzed Cross-Coupling Reactions
For further diversification, palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, can be employed to introduce a wide range of substituents onto a pre-functionalized TzTz core (e.g., a di-bromo-TzTz derivative). This allows for the synthesis of asymmetrically substituted derivatives and the introduction of more complex functionalities.
Quantitative Data Summary
The following tables summarize representative quantitative data for the synthesis of functionalized this compound derivatives.
Table 1: Synthesis of 2,5-Diarylthiazolo[5,4-d]thiazoles via Condensation
| Entry | Aldehyde | Product | Yield (%) | Melting Point (°C) | Reference |
| 1 | 4-Methoxybenzaldehyde | 2,5-Bis(4-methoxyphenyl)this compound | 85 | >300 | [2] |
| 2 | 4-Chlorobenzaldehyde | 2,5-Bis(4-chlorophenyl)this compound | 78 | 310-312 | [2] |
| 3 | 4-Nitrobenzaldehyde | 2,5-Bis(4-nitrophenyl)this compound | 72 | >300 | [2] |
| 4 | Vanillin | 4,4'-(this compound-2,5-diyl)bis(2-methoxyphenol) | 92 | 232 | [2] |
Table 2: Spectroscopic Data for a Representative this compound Derivative
| Compound | ¹H NMR (400 MHz, DMSO-d₆) δ (ppm) | ¹³C NMR (100 MHz, DMSO-d₆) δ (ppm) | Reference |
| 4,4'-(this compound-2,5-diyl)bis(2-methoxyphenol) | 9.83 (s, 2H, -OH), 7.53 (d, J = 2.1 Hz, 2H, HAr), 7.44 (dd, J = 8.2 Hz, J = 2.1 Hz, 2H, HAr), 6.91 (d, J = 8.2 Hz, 2H, HAr), 3.88 (s, 6H, -OCH₃) | 168.8, 150.2, 149.5, 148.6, 125.2, 120.3, 116.5, 109.8, 56.2 | [2] |
Experimental Protocols
Protocol 1: Synthesis of 2,5-Diarylthiazolo[5,4-d]thiazoles in a Deep Eutectic Solvent
This protocol describes a greener synthesis of 2,5-diarylthiazolo[5,4-d]thiazoles using a deep eutectic solvent (DES).[2]
Materials:
-
Aromatic aldehyde (2 mmol)
-
Dithiooxamide (1 mmol)
-
Sodium metabisulfite (B1197395) (1.1 mmol)
-
L-proline:ethylene glycol (1:50 mol/mol) DES (4.4–4.8 g)
-
Deionized water
Procedure:
-
Prepare the L-proline:ethylene glycol DES by heating the mixture at 70 °C for one hour until a clear solution is obtained.
-
In a 50-mL round-bottom flask, add the aromatic aldehyde, dithiooxamide, and sodium metabisulfite to the DES.
-
Stir the mixture at 130 °C for one hour.
-
Cool the reaction mixture to room temperature.
-
Add 40 mL of deionized water to precipitate the product.
-
Filter the solid and wash with cold water (2 x 15 mL) followed by ethanol (5 mL).
-
Dry the product under vacuum.
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol provides a general method for the Suzuki-Miyaura cross-coupling of a di-bromo-functionalized this compound with an arylboronic acid.
Materials:
-
2,5-Dibromothis compound (1.0 eq)
-
Arylboronic acid (2.2 eq)
-
Pd(PPh₃)₄ (0.05 eq)
-
K₂CO₃ (4.0 eq)
-
Toluene/Ethanol/Water (3:1:1) solvent mixture
-
Nitrogen or Argon gas
Procedure:
-
To a dry Schlenk flask, add the 2,5-dibromothis compound, arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to reflux (approximately 90-100 °C) and stir for 24-48 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (B1210297) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Visualizing Reaction Pathways and Workflows
Reaction Pathway: Synthesis of 2,5-Diarylthis compound
Caption: Synthesis of 2,5-Diarylthis compound.
Experimental Workflow: Synthesis to Characterization
References
- 1. Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives | MDPI [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis, anticancer activity and mechanism of action of new thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Thiazolo[5,4-d]thiazole in Organic Field-Effect Transistors (OFETs)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Thiazolo[5,4-d]thiazole (TzTz) is a fused heterocyclic system characterized by its electron-deficient nature, rigid and planar structure, and high oxidative stability.[1] These properties make TzTz and its derivatives promising building blocks for organic semiconductors used in a variety of optoelectronic applications, including organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).[1][2] The planarity of the TzTz core facilitates efficient intermolecular π–π stacking, which is crucial for charge transport in organic semiconductor thin films.[1]
For researchers in drug development, the unique electronic and photophysical properties of TzTz derivatives also open up possibilities in the realm of chemosensors and biological imaging. Their inherent fluorescence and sensitivity to their chemical environment can be harnessed for the detection of various analytes and for live-cell imaging.[1]
These application notes provide detailed protocols for the synthesis of TzTz-based materials, the fabrication of OFET devices, and their characterization. Additionally, performance data of representative TzTz-based OFETs are summarized, and potential applications in biosensing are discussed.
Synthesis of this compound Derivatives
The synthesis of symmetrically substituted TzTz derivatives is typically achieved through a one-pot condensation reaction between dithiooxamide (B146897) and two equivalents of an appropriate aldehyde.[3] Asymmetric derivatives can also be synthesized, offering a "push-pull" electronic structure that is beneficial for various applications.[1]
Protocol 1: Synthesis of Symmetrical 2,5-disubstituted-Thiazolo[5,4-d]thiazoles
This protocol is a general method for the synthesis of symmetrical TzTz derivatives.
Materials:
-
Dithiooxamide
-
Substituted aryl aldehyde (2 equivalents)
-
N,N-Dimethylformamide (DMF)
-
Deionized (DI) water
-
Isopropyl alcohol
Procedure: [3]
-
In a round bottom flask, dissolve 1 equivalent of dithiooxamide and 2 equivalents of the desired aryl aldehyde in DMF.
-
Heat the reaction mixture at 140 °C for 6 hours. The product will often precipitate out of the solution due to its poor solubility in DMF.[3]
-
Allow the solution to cool to room temperature and then place it in a refrigerator to enhance precipitation.[3]
-
Collect the precipitate by vacuum filtration.
-
Wash the collected solid with DI water and isopropyl alcohol to remove any unreacted starting materials.[3]
-
Dry the final product under vacuum overnight.
A more environmentally friendly approach involves the use of deep eutectic solvents, such as a mixture of L-proline and ethylene (B1197577) glycol, which can lead to good yields without the need for extensive purification.[4]
Protocol 2: Multi-step Synthesis of Functionalized Dithienylthiazolo[5,4-d]thiazoles
For more complex, solution-processable TzTz derivatives, a multi-step synthesis is often required. This example outlines the synthesis of 5'-aryl-substituted 2,5-bis(3'-hexylthiophen-2'-yl)this compound derivatives.[5]
Step 1: Synthesis of the this compound Backbone [5]
-
Synthesize the 2,5-bis(3'-hexylthiophen-2'-yl)this compound backbone via a condensation reaction between 3-hexylthiophene-2-carbaldehyde (B1600594) and dithiooxamide.[5]
Step 2: Bromination [5]
-
Perform a bromination reaction on the backbone using N-bromosuccinimide (NBS) in DMF to yield 2,5-bis(5'-bromo-3'-hexylthiophen-2'-yl)this compound.[5]
Step 3: Cross-Coupling Reactions [5]
-
Synthesize the final aryl-substituted derivatives through Suzuki or Stille cross-coupling reactions. For example, a Suzuki coupling can be performed with the appropriate boronic esters using a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., NaHCO3 or K3PO4).[5]
References
- 1. ninercommons.charlotte.edu [ninercommons.charlotte.edu]
- 2. Thiazolo[5,4-d]thiazoles – promising building blocks in the synthesis of semiconductors for plastic electronics - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for Thiazolo[5,4-d]thiazole-Based Copolymers in Polymer Solar Cells
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of thiazolo[5,4-d]thiazole (TzTz)-based copolymers in the fabrication of polymer solar cells (PSCs). The inherent electron-deficient nature, rigid planar structure, and high charge carrier mobility of the TzTz moiety make it a compelling building block for donor-acceptor copolymers in organic photovoltaic applications.
Introduction to this compound Copolymers
This compound is an electron-deficient fused heterocyclic system that, when incorporated into a conjugated polymer backbone, enhances intermolecular π–π stacking and promotes efficient charge transport. These copolymers typically exhibit broad absorption spectra, deep highest occupied molecular orbital (HOMO) energy levels for high open-circuit voltages (Voc), and good solubility for solution-based processing. This combination of properties makes them promising materials for achieving high power conversion efficiencies (PCEs) in PSCs.
Performance of this compound-Based Polymer Solar Cells
The photovoltaic performance of several this compound-based copolymers is summarized in the table below. These polymers are typically blended with a fullerene derivative, such as[1][1]-phenyl-C61-butyric acid methyl ester (PCBM) or[1][1]-phenyl-C71-butyric acid methyl ester (PC71BM), which acts as the electron acceptor.
| Polymer Name | Donor Unit | Acceptor Material | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF |
| P1 | 9,9-didecylfluorene | PCBM | 2.75[2] | 0.86[2] | 8.12[2] | 0.39[2] |
| P2 | 9,9-dioctyldibenzosilole | PCBM | 2.23[2] | - | - | - |
| P3 | 4,4′-bis(2-ethylhexyl)-dithieno[3,2-b:2′,3′-d]silole | PCBM | 2.54[2] | - | - | - |
| PCDTTz | Carbazole | PC71BM | 4.88[3][4][5][6] | 0.88[5] | 9.81[5] | 0.56[5] |
| DTZ-co-SDT (dihexyl) | Silolodithiophene | PCBM | 1.45[7][8] | - | - | - |
| DTZ-co-SDT (ethylhexyl) | Silolodithiophene | PCBM | 1.17[7][8] | - | - | - |
| P122 | Alkylthiazole-substituted benzo[1,2-b;4,5-b′]dithiophene | Y6 | 12.60[9] | - | - | - |
| P123 | Alkylthiazole-substituted benzo[1,2-b;4,5-b′]dithiophene | Y6 | 13.16[9] | - | - | - |
| P122 (ternary) | Alkylthiazole-substituted benzo[1,2-b;4,5-b′]dithiophene | Y6:PC71BM | 14.89[9] | - | - | - |
| P123 (ternary) | Alkylthiazole-substituted benzo[1,2-b;4,5-b′]dithiophene | Y6:PC71BM | 15.52[9] | - | - | - |
PCE: Power Conversion Efficiency, Voc: Open-Circuit Voltage, Jsc: Short-Circuit Current Density, FF: Fill Factor. All measurements were performed under AM 1.5G illumination (100 mW/cm²).
Experimental Protocols
This section provides detailed methodologies for the synthesis of a representative this compound-based copolymer and the subsequent fabrication and characterization of polymer solar cells.
Synthesis of a Representative Copolymer: PCDTTz
The synthesis of poly[N-9''-hepta-decanyl-2,7-carbazole-alt-2,5-bis(3'-hexylthiophen-2'-yl)this compound] (PCDTTz) is typically achieved through a Suzuki or Stille coupling reaction.[3][4][5][6] The following is a generalized protocol based on a Suzuki coupling reaction.
Diagram of the synthetic route:
Caption: Synthetic route for PCDTTz via Suzuki coupling.
Materials:
-
2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-N-9''-heptadecanylcarbazole (Monomer 1)
-
2,5-bis(5-bromo-3-hexylthiophen-2-yl)this compound (Monomer 2)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]
-
Potassium carbonate (K2CO3)
-
Toluene
-
Deionized water
-
Methanol
-
Hexane
Procedure:
-
In a flame-dried Schlenk flask, dissolve equimolar amounts of Monomer 1 and Monomer 2 in toluene.
-
Add an aqueous solution of K2CO3 (2 M).
-
Degas the mixture by bubbling with argon for 30 minutes.
-
Add the palladium catalyst, Pd(PPh3)4 (typically 1-2 mol % relative to the monomers).
-
Heat the reaction mixture to reflux (approximately 90-100 °C) under an inert atmosphere for 24-48 hours.
-
After cooling to room temperature, pour the reaction mixture into a vigorously stirred solution of methanol.
-
Collect the precipitated polymer by filtration.
-
Purify the polymer by Soxhlet extraction sequentially with methanol, hexane, and acetone to remove oligomers and catalyst residues.
-
Extract the final polymer with chloroform.
-
Concentrate the chloroform solution and precipitate the polymer in methanol.
-
Filter and dry the purified polymer under vacuum.
Fabrication of Polymer Solar Cells
A common device architecture for PSCs is the bulk heterojunction (BHJ) structure, where the this compound-based copolymer (donor) is blended with a fullerene derivative (acceptor).
Diagram of the device fabrication workflow:
Caption: Workflow for polymer solar cell fabrication.
Materials:
-
Patterned indium tin oxide (ITO)-coated glass substrates
-
Poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS)
-
This compound-based copolymer (e.g., PCDTTz)
-
Fullerene acceptor (e.g., PC71BM)
-
Chlorobenzene (B131634) or other suitable organic solvent
-
Calcium (Ca) or Lithium Fluoride (LiF)
-
Aluminum (Al)
Procedure:
-
Substrate Cleaning: Sequentially clean the ITO-coated glass substrates in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol (B130326) for 15 minutes each. Dry the substrates with a stream of nitrogen.
-
Hole Transport Layer (HTL) Deposition: Treat the cleaned substrates with UV-ozone for 15 minutes to improve the wettability and work function of the ITO. Spin-coat a layer of PEDOT:PSS onto the ITO surface and anneal at 140-150 °C for 10-15 minutes in a nitrogen-filled glovebox.
-
Active Layer Deposition: Prepare a solution of the this compound-based copolymer and the fullerene acceptor in a common solvent like chlorobenzene or o-dichlorobenzene. The weight ratio of polymer to acceptor is a critical parameter to optimize. Spin-coat the active layer solution onto the PEDOT:PSS layer inside the glovebox.
-
Thermal Annealing: Anneal the active layer at a specific temperature and for a certain duration to optimize the morphology of the bulk heterojunction. This step is crucial for achieving high device performance.
-
Cathode Deposition: Transfer the substrates to a thermal evaporator. Sequentially deposit a thin layer of Ca or LiF (as an electron transport layer) and a thicker layer of Al as the top electrode under high vacuum (< 10^-6 Torr).
-
Encapsulation: Encapsulate the devices to protect them from atmospheric degradation.
Characterization
Diagram of the characterization process:
Caption: Key characterization techniques for polymer solar cells.
-
Current Density-Voltage (J-V) Characteristics: Measure the J-V curves of the fabricated solar cells under a solar simulator with AM 1.5G illumination at 100 mW/cm². From these curves, the key performance parameters (PCE, Voc, Jsc, and FF) can be extracted.
-
External Quantum Efficiency (EQE): Measure the EQE spectrum to determine the spectrally resolved photocurrent response of the device. This provides insights into the contribution of different wavelengths of light to the overall photocurrent.
-
Morphology Characterization: Use techniques such as atomic force microscopy (AFM) and transmission electron microscopy (TEM) to investigate the surface and bulk morphology of the active layer blend. The nanoscale phase separation between the donor and acceptor is critical for efficient exciton (B1674681) dissociation and charge transport.
-
Electrochemical Characterization: Perform cyclic voltammetry (CV) to determine the HOMO and lowest unoccupied molecular orbital (LUMO) energy levels of the copolymer.[5] This information is crucial for understanding the open-circuit voltage of the solar cell and for ensuring proper energy level alignment with the acceptor material.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Jsc | - Poor light absorption- Inefficient exciton dissociation- Poor charge transport | - Optimize active layer thickness- Tune donor:acceptor ratio- Optimize annealing conditions |
| Low Voc | - Unfavorable energy level alignment- High recombination rates | - Select donor/acceptor with appropriate HOMO/LUMO levels- Improve interface quality |
| Low FF | - High series resistance- Low shunt resistance- Unbalanced charge transport | - Optimize electrode contacts- Improve active layer morphology- Select materials with higher charge carrier mobility |
| Poor Reproducibility | - Inconsistent processing conditions- Substrate contamination- Degradation of materials | - Strictly control all fabrication parameters- Ensure thorough cleaning procedures- Store materials in an inert environment |
Conclusion
This compound-based copolymers are a promising class of materials for high-performance polymer solar cells. Their unique electronic and structural properties lead to favorable device characteristics. By following the detailed protocols for synthesis, device fabrication, and characterization outlined in these application notes, researchers can effectively explore the potential of these materials and contribute to the advancement of organic photovoltaic technology.
References
- 1. rsc.org [rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and characterization of a this compound-based copolymer for high performance polymer solar cells. | Semantic Scholar [semanticscholar.org]
- 4. Synthesis and characterization of a this compound-based copolymer for high performance polymer solar cells - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis and characterization of a this compound-based copolymer for high performance polymer solar cells - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis and characterization of a this compound-based copolymer for high performance polymer solar cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thermally reactive this compound based copolymers for high photochemical stability in polymer solar cells - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. orbit.dtu.dk [orbit.dtu.dk]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Thiazolo[5,4-d]thiazole in Dye-Sensitized Solar Cells
For Researchers, Scientists, and Drug Development Professionals
Thiazolo[5,4-d]thiazole (TTz) and its derivatives have emerged as a promising class of organic materials for various optoelectronic applications, including dye-sensitized solar cells (DSSCs). The rigid and planar structure of the TTz core, combined with its electron-deficient nature, provides a robust platform for the design of efficient light-harvesting dyes. These dyes typically follow a donor-π-acceptor (D-π-A) architecture, where the TTz moiety can function as part of the π-conjugated bridge, facilitating intramolecular charge transfer upon photoexcitation.
The versatility of the TTz scaffold allows for fine-tuning of the dye's photophysical and electrochemical properties through chemical modification of the donor and acceptor groups. This tunability is crucial for optimizing the dye's absorption spectrum to match the solar spectrum, and for ensuring appropriate energy level alignment with the semiconductor (e.g., TiO₂) and the electrolyte in the DSSC device. Researchers have successfully synthesized a variety of TTz-based dyes that exhibit broad and intense absorption in the visible region, leading to high power conversion efficiencies (PCEs). For instance, small-scale DSSCs utilizing TTz-based sensitizers have achieved PCEs of up to 7.71%.[1][2] Furthermore, these dyes have shown potential for applications in transparent and stable DSSCs, which are attractive for building-integrated photovoltaics.[1][2]
Data Presentation
The following table summarizes the photovoltaic performance of several this compound-based dyes in DSSCs.
| Dye ID | Jsc (mA/cm²) | Voc (mV) | FF | PCE (%) | Reference |
| TTZ1 | - | - | - | 3.53 | [2] |
| TTZ3-7 | - | - | - | up to 7.71 | [1][2] |
| FNE74 | - | - | - | 5.10 | [3] |
| TTZ8-12 | - | - | - | 5.6-6.1 | [4][5][6] |
Note: Specific values for Jsc, Voc, and FF for all dyes were not available in the provided search results. The table reflects the reported overall efficiencies.
Experimental Protocols
I. Synthesis of a Representative this compound Dye
This protocol describes a general method for the synthesis of a D-π-A type TTz dye, which involves a one-pot, two-step condensation/oxidation reaction.
Materials:
-
Appropriate electron-donating aromatic aldehyde
-
Appropriate electron-accepting aromatic aldehyde
-
Dry Dimethylformamide (DMF)
-
Palladium acetate (B1210297) (Pd(OAc)₂) (for C-H activation routes)
-
CataCXium® A (for C-H activation routes)
-
Potassium carbonate (for C-H activation routes)
-
Toluene (for C-H activation routes)
Procedure:
-
Condensation Reaction:
-
In a dry, round-bottom flask, dissolve dithiooxamide and the desired aromatic aldehydes (both donor and acceptor functionalized) in dry DMF.
-
Reflux the mixture under an inert atmosphere (e.g., nitrogen or argon). The reaction progress can be monitored by thin-layer chromatography (TLC).
-
-
Alternative C-H Activation Route:
-
For more complex structures, a two-step, one-pot direct arylation can be employed.[4]
-
In a reaction vessel, combine the TTz core, an electron-rich bromide, Pd(OAc)₂, CataCXium® A, and potassium carbonate in toluene.
-
Heat the reaction mixture. After the first arylation is complete (monitored by TLC or LC-MS), add the second aryl bromide and continue heating.
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the pure TTz dye.
-
II. Fabrication of a Dye-Sensitized Solar Cell
This protocol outlines the steps for constructing a DSSC using a synthesized TTz dye.
Materials:
-
Fluorine-doped Tin Oxide (FTO) coated glass
-
Titanium dioxide (TiO₂) paste (e.g., P25)
-
Synthesized TTz dye
-
Ethanol (B145695) or a suitable organic solvent for the dye solution
-
Iodide-based electrolyte (e.g., a solution of iodine and an iodide salt in an organic solvent)
-
Platinum-coated FTO glass (counter electrode) or a graphite-coated conductive glass
-
Scotch tape
-
Doctor blade or glass rod
-
Hot plate or furnace
-
Binder clips
Procedure:
-
Preparation of the TiO₂ Photoanode:
-
Clean the FTO glass thoroughly with detergent, deionized water, and ethanol in an ultrasonic bath.
-
Apply two layers of Scotch tape on two parallel edges of the conductive side of the FTO glass to control the thickness of the TiO₂ film.
-
Apply a small amount of TiO₂ paste at one edge of the FTO glass.
-
Spread the paste evenly across the surface using a doctor blade or a glass rod, sliding it along the tape guides.[7][8]
-
Carefully remove the tape.
-
Anneal the TiO₂-coated FTO glass by gradually heating it to 450-500°C and keeping it at that temperature for at least 30 minutes to sinter the TiO₂ nanoparticles. Let it cool down slowly to room temperature.
-
-
Dye Sensitization:
-
Prepare a solution of the TTz dye in a suitable solvent (e.g., ethanol or a mixture of solvents).
-
Immerse the cooled TiO₂ photoanode into the dye solution and leave it for a sufficient time (typically 12-24 hours) to ensure a monolayer of dye is adsorbed onto the TiO₂ surface.
-
After sensitization, rinse the photoanode with fresh solvent to remove any non-adsorbed dye molecules and then dry it.
-
-
Assembly of the DSSC:
-
Prepare the counter electrode by either sputtering a thin layer of platinum on an FTO glass or by coating the conductive side of an FTO glass with a graphite (B72142) pencil.[7]
-
Place the dye-sensitized TiO₂ photoanode and the counter electrode together with the conductive sides facing each other.
-
Offset the electrodes slightly to allow for electrical contact.
-
Introduce a few drops of the iodide-based electrolyte between the two electrodes. The electrolyte will be drawn into the space between the electrodes by capillary action.[7]
-
Clip the two electrodes together using binder clips to ensure good contact.[7]
-
III. Characterization of the DSSC
Materials:
-
Solar simulator (AM 1.5G)
-
Potentiostat/Galvanostat or a multimeter
-
Variable resistor
Procedure:
-
Current-Voltage (I-V) Measurement:
-
Connect the photoanode (negative terminal) and the counter electrode (positive terminal) of the DSSC to the measurement instrument.
-
Illuminate the DSSC with a solar simulator at a standard intensity of 100 mW/cm² (AM 1.5G).
-
Measure the current and voltage by sweeping the external resistance.
-
From the I-V curve, determine the short-circuit current (Jsc), the open-circuit voltage (Voc), and the fill factor (FF).
-
Calculate the power conversion efficiency (PCE) using the formula: PCE (%) = (Jsc × Voc × FF) / P_in × 100 where P_in is the power of the incident light.
-
Visualizations
Caption: Electron flow in a this compound-based DSSC.
Caption: Workflow for the fabrication of a DSSC.
Caption: Structure-property relationships in TTz dyes.
References
- 1. This compound-based organic sensitizers with strong visible light absorption for transparent, efficient and stable dye-sensitized solar cells - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. This compound-based organic sensitizers with strong visible light absorption for transparent, efficient and stable dye-sensitized solar cells - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. usiena-air.unisi.it [usiena-air.unisi.it]
- 5. iris.cnr.it [iris.cnr.it]
- 6. researchgate.net [researchgate.net]
- 7. www3.nd.edu [www3.nd.edu]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Thiazolo[5,4-d]thiazole-Based Fluorescent Probes
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the development and utilization of Thiazolo[5,4-d]thiazole (TTz) based fluorescent probes. These probes are of significant interest due to their unique photophysical properties, including high quantum yields and environmental sensitivity, making them valuable tools for a range of applications in chemical sensing and bioimaging.
Introduction to this compound Fluorescent Probes
This compound derivatives are a class of heterocyclic compounds characterized by a rigid, planar, and electron-deficient core. This structural feature, combined with the potential for extensive π-conjugation through appended functional groups, gives rise to their desirable fluorescent properties. By modifying the substituents on the TTz core, researchers can tune the photophysical and chemical properties of these probes to create sensors for specific analytes, including metal ions, anions, and potentially biomolecules. The fluorescence of these probes can be modulated through various mechanisms, such as photoinduced electron transfer (PET), intramolecular charge transfer (ICT), and fluorescence resonance energy transfer (FRET), leading to "turn-on" or "turn-off" sensing responses.
Applications
This compound-based fluorescent probes have demonstrated utility in several key areas:
-
Detection of Metal Cations: Probes have been designed to selectively detect various metal ions, such as Cu²⁺ and Fe³⁺, often through a fluorescence quenching mechanism. This is critical for applications in environmental monitoring and biological research, as these ions play important roles in various physiological and pathological processes.
-
Sensing of Anions: Functionalization of the TTz core can also yield probes that are sensitive to anions like fluoride (B91410) (F⁻) and acetate (B1210297) (AcO⁻), typically through mechanisms that alter the electronic properties of the fluorophore upon binding.
-
Bioimaging: The solvatochromic nature of some asymmetrically substituted TTz derivatives, where their fluorescence emission is sensitive to the polarity of the local environment, makes them promising candidates for imaging cellular microenvironments. While specific applications in studying signaling pathways are still emerging, their potential as molecular sensors within cells is an active area of research.[1]
-
Organic Vapor Sensing: TTz fluorophores embedded in polymer matrices have been shown to be effective sensors for organic vapors, with applications in environmental and industrial safety.
Quantitative Data Summary
The following tables summarize the quantitative data for select this compound-based fluorescent probes from the literature.
Table 1: Performance of TTz-Based Probes for Ion Detection
| Probe Name/Structure | Analyte | Detection Limit (LOD) | Quenching Constant (Ksv) | Solvent System | Reference(s) |
| 4,4′-(this compound-2,5-diyl)bis(N,N-bis(4-methoxyphenyl)aniline) (TTz-1) | Cu²⁺ | 0.30 µM | Not Reported | Acetonitrile/Water | |
| 4,4′-(this compound-2,5-diyl)bis(N,N-bis(4-methoxyphenyl)aniline) (TTz-1) | Fe³⁺ | 0.29 µM | Not Reported | Acetonitrile/Water | |
| 2,5-bis(4-hydroxyphenyl)this compound (HPhTT) | Au³⁺ | Not Reported | Not Reported | Not Specified | |
| 2,5-bis(4-hydroxyphenyl)this compound (HPhTT) | F⁻ | Not Reported | Not Applicable (Turn-on) | Not Specified | |
| 2,5-bis(4-hydroxyphenyl)this compound (HPhTT) | AcO⁻ | Not Reported | Not Applicable (Turn-on) | Not Specified |
Table 2: Photophysical Properties of Selected this compound Derivatives
| Compound | Excitation Max (λex, nm) | Emission Max (λem, nm) | Quantum Yield (Φ) | Solvent | Reference(s) |
| 2,5-Diphenyl-thiazolo[5,4-d]thiazole (DTTz) | ~370 | ~430 | 0.16 | Chloroform | |
| 4,4′-(this compound-2,5-diyl)bis(N,N-bis(4-methoxyphenyl)aniline) (TTz-1) | ~450 | ~567 | Not Reported | Acetonitrile | |
| Asymmetric TTz with Pyrene (donor) and Pyridine (acceptor) | Not Reported | Not Reported | Not Reported | Varies (Solvatochromic) | [2] |
Experimental Protocols
Synthesis of this compound Derivatives
A general and environmentally friendly method for the synthesis of symmetrical Thiazolo[5,4-d]thiazoles involves the condensation of dithiooxamide (B146897) with aromatic aldehydes in a deep eutectic solvent (DES).[3]
Materials:
-
Dithiooxamide
-
Aromatic aldehyde (e.g., 4-hydroxybenzaldehyde)
-
L-proline
-
Ethylene (B1197577) glycol
-
Sodium metabisulfite (B1197395)
-
Round bottom flask
-
Stirring plate with heating
-
Filtration apparatus
Protocol:
-
Prepare the deep eutectic solvent by mixing L-proline and ethylene glycol in a 1:50 molar ratio.
-
To a round bottom flask, add the DES.
-
Add the aromatic aldehyde (2 equivalents), dithiooxamide (1 equivalent), and sodium metabisulfite (1.1 equivalents) to the DES.
-
Stir the mixture at 130 °C for 1 hour.
-
Cool the reaction mixture to room temperature.
-
Add water to precipitate the product.
-
Collect the solid product by filtration.
-
Wash the solid with cold water followed by cold ethanol.
-
Dry the product under vacuum.
-
Characterize the product using standard analytical techniques (NMR, Mass Spectrometry, etc.).
Caption: General workflow for the synthesis of this compound derivatives.
Protocol for Cation Detection using a TTz-Based Fluorescent Probe
This protocol provides a general procedure for evaluating the performance of a new TTz-based fluorescent probe for the detection of a specific cation (e.g., Cu²⁺) in solution.
Materials:
-
This compound fluorescent probe stock solution (e.g., 1 mM in DMSO)
-
Buffer solution (e.g., HEPES buffer, pH 7.4)
-
Stock solutions of various metal salts (e.g., CuCl₂, FeCl₃, NaCl, KCl, etc.) in water or buffer.
-
Fluorometer
-
Cuvettes
Protocol:
-
Preparation of Probe Solution: Prepare a working solution of the TTz probe by diluting the stock solution in the buffer to a final concentration of, for example, 10 µM.
-
Fluorescence Measurement:
-
Transfer the probe solution to a cuvette.
-
Measure the initial fluorescence emission spectrum of the probe solution by exciting at its maximum absorption wavelength.
-
-
Titration with Cation:
-
Add small aliquots of the cation stock solution to the cuvette containing the probe solution.
-
After each addition, mix thoroughly and record the fluorescence emission spectrum.
-
Continue the additions until no further change in fluorescence is observed.
-
-
Selectivity Test:
-
To separate cuvettes containing the probe solution, add an excess of other metal ion solutions.
-
Measure the fluorescence emission spectrum for each.
-
To a cuvette containing the probe and the target cation, add other metal ions to check for interference.
-
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum as a function of the cation concentration to determine the detection range and calculate the limit of detection (LOD).
-
If fluorescence quenching is observed, calculate the Stern-Volmer quenching constant (Ksv).
-
Caption: Proposed mechanism for cation detection via fluorescence quenching.
Generalized Protocol for Live-Cell Imaging
This protocol provides a general starting point for using a novel this compound-based fluorescent probe for live-cell imaging. Note: This is a generalized protocol and will likely require optimization for each specific probe and cell type.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
Confocal microscope with appropriate filter sets
-
Glass-bottom imaging dishes
-
TTz fluorescent probe stock solution (e.g., 1-10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Live-cell imaging solution (e.g., phenol (B47542) red-free medium)
Protocol:
-
Cell Culture:
-
Culture cells in complete medium in a humidified incubator at 37°C with 5% CO₂.
-
Seed cells onto glass-bottom imaging dishes and allow them to adhere and reach 60-80% confluency.
-
-
Probe Loading:
-
Prepare a working solution of the TTz probe by diluting the stock solution in serum-free medium or live-cell imaging solution to the desired final concentration (start with a range, e.g., 1-10 µM).
-
Remove the culture medium from the cells and wash once with warm PBS.
-
Add the probe working solution to the cells and incubate for 15-60 minutes at 37°C. The optimal incubation time needs to be determined experimentally.
-
-
Washing:
-
Remove the probe solution and wash the cells 2-3 times with warm live-cell imaging solution to remove excess probe and reduce background fluorescence.
-
-
Imaging:
-
Add fresh, pre-warmed live-cell imaging solution to the cells.
-
Place the imaging dish on the stage of the confocal microscope equipped with an environmental chamber to maintain temperature and CO₂ levels.
-
Excite the probe at its optimal wavelength and collect the emission using the appropriate filter set.
-
Acquire images, minimizing light exposure to reduce phototoxicity.
-
-
(Optional) Analyte Addition:
-
To observe the probe's response to an intracellular analyte, a stimulus can be added to the imaging medium during the imaging session. For example, to increase intracellular Cu²⁺, cells can be treated with a Cu²⁺-ionophore complex.
-
Caption: A generalized workflow for live-cell imaging with a fluorescent probe.
Troubleshooting and Considerations
-
Probe Solubility: TTz derivatives can have poor solubility in aqueous solutions. Ensure the DMSO stock concentration is appropriate and that the probe does not precipitate in the working solution. The use of surfactants like Pluronic F-127 can sometimes aid in solubilization.
-
Phototoxicity: Minimize light exposure during imaging to prevent cell damage. Use the lowest possible laser power and exposure time that provides an adequate signal-to-noise ratio.
-
Background Fluorescence: High background can be due to incomplete removal of the probe, autofluorescence from the cells or medium, or non-specific binding of the probe. Optimize washing steps and use phenol red-free imaging medium.
-
Probe Localization: If the probe is intended to be cytosolic, but accumulates in organelles, its response may not reflect the cytosolic concentration of the analyte. Co-localization studies with organelle-specific dyes can help determine the subcellular distribution of the probe.
-
Calibration in Cells: For quantitative measurements of intracellular ion concentrations, in situ calibration is necessary. This can be challenging but may involve using ionophores to equilibrate intracellular and extracellular ion concentrations.
These application notes and protocols provide a foundation for researchers to begin exploring the potential of this compound-based fluorescent probes in their own work. Further optimization and validation will be necessary for specific applications.
References
Application Notes and Protocols for Thin-Film Deposition of Thiazolo[5,4-d]thiazole Materials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the deposition of high-quality thin films of Thiazolo[5,4-d]thiazole (TzTz) based materials. The following sections cover both solution-based and vacuum deposition techniques, crucial for the fabrication of organic electronic devices such as organic field-effect transistors (OFETs) and organic solar cells (OSCs).
Introduction to this compound Materials
This compound (TzTz) and its derivatives are a class of fused heterocyclic compounds that have garnered significant interest in the field of organic electronics. Their rigid, planar structure and electron-deficient nature lead to strong intermolecular π-π stacking, which is beneficial for charge transport. These materials are being explored as active components in a variety of applications due to their high charge carrier mobilities and tunable electronic properties. The performance of devices based on TzTz materials is highly dependent on the morphology and crystal structure of the thin film, making the deposition process a critical step in device fabrication.
Thin-Film Deposition Protocols
Two primary methods for the deposition of TzTz thin films are detailed below: solution-based spin coating and vacuum thermal evaporation. The choice of method depends on the specific TzTz derivative (small molecule or polymer), its solubility, and the desired film characteristics.
Protocol 1: Solution-Based Deposition via Spin Coating
This protocol is suitable for soluble TzTz derivatives, including polymers and functionalized small molecules.
2.1. Materials and Equipment
-
This compound material
-
High-purity organic solvent (e.g., chloroform, chlorobenzene, THF)
-
Substrates (e.g., silicon wafers with a dielectric layer, glass, ITO-coated glass)
-
Ultrasonic bath
-
Nitrogen or argon gas source
-
Spin coater
-
Hotplate
-
Standard laboratory glassware and pipettes
2.2. Experimental Workflow (Spin Coating)
2.3. Detailed Protocol
Step 1: Substrate Cleaning
A pristine substrate surface is critical for uniform film formation and good device performance.
-
Place the substrates in a substrate holder.
-
Sequentially sonicate the substrates in a series of solvents to remove organic and inorganic contaminants. A typical sequence is:
-
Deionized (DI) water with a detergent (e.g., Hellmanex) for 15 minutes.
-
Rinse thoroughly with DI water.
-
Acetone for 15 minutes.
-
Isopropyl alcohol (IPA) for 15 minutes.
-
-
After the final sonication, rinse the substrates thoroughly with DI water and dry them under a stream of high-purity nitrogen or argon gas.
-
Optional but recommended: Treat the substrates with UV-ozone or an oxygen plasma for 5-10 minutes to remove any remaining organic residues and to improve the surface wettability.
Step 2: Solution Preparation
-
Dissolve the this compound material in a suitable high-purity organic solvent. Common solvents include chloroform, chlorobenzene, or tetrahydrofuran (B95107) (THF).
-
The concentration of the solution will influence the final film thickness. A typical starting concentration range is 5 to 20 mg/mL. The optimal concentration should be determined experimentally.
-
Gently heat the solution (e.g., at 40-50 °C) and/or stir it for several hours to ensure the material is fully dissolved.
-
Before use, filter the solution through a 0.2 µm PTFE syringe filter to remove any particulate impurities.
Step 3: Spin Coating
-
Place the cleaned substrate onto the chuck of the spin coater and ensure it is centered.
-
Dispense a small amount of the filtered solution onto the center of the substrate. The volume should be sufficient to cover the entire substrate during spinning.
-
Start the spin coater. A two-step process is often used:
-
Step 1 (Spread cycle): A low spin speed (e.g., 500-1000 rpm) for a short duration (e.g., 5-10 seconds) to allow the solution to spread evenly across the substrate.
-
Step 2 (Thinning cycle): A higher spin speed (e.g., 1500-4000 rpm) for a longer duration (e.g., 30-60 seconds) to achieve the desired film thickness. The final thickness is inversely proportional to the square root of the spin speed.
-
-
After the spin coating process is complete, carefully remove the substrate from the chuck.
Step 4: Solvent and Thermal Annealing (Post-Deposition Treatment)
Annealing can improve the crystallinity and morphology of the thin film, leading to enhanced device performance.
-
Solvent Annealing: Place the coated substrate in a sealed container (e.g., a petri dish) with a small vial of the same solvent used for deposition. The solvent vapor atmosphere can promote molecular rearrangement and improve film ordering. The annealing time can range from a few minutes to several hours.
-
Thermal Annealing: Place the coated substrate on a hotplate in a controlled atmosphere (e.g., a nitrogen-filled glovebox). The annealing temperature should be below the material's decomposition temperature but high enough to promote molecular mobility. A typical temperature range is 80-150 °C for 10-30 minutes. The optimal temperature and time must be determined for each specific material.
Protocol 2: Vacuum Thermal Evaporation (VTE)
This protocol is primarily used for thermally stable this compound small molecules.
2.1. Materials and Equipment
-
This compound material (high purity powder)
-
High-vacuum deposition system (typically < 10⁻⁶ torr)
-
Evaporation source (e.g., a resistively heated boat made of tungsten, tantalum, or molybdenum, or a Knudsen cell)
-
Substrate holder with temperature control
-
Quartz crystal microbalance (QCM) for monitoring deposition rate and thickness
-
Substrates (prepared as in Protocol 1)
2.2. Experimental Workflow (Vacuum Thermal Evaporation)
2.3. Detailed Protocol
Step 1: Preparation
-
Clean the substrates as described in Protocol 1 (Step 1).
-
Load the high-purity this compound powder into the evaporation source. Ensure the source is clean before loading.
-
Mount the cleaned substrates onto the substrate holder in the deposition chamber.
Step 2: Deposition
-
Pump down the vacuum chamber to a base pressure of at least 10⁻⁶ torr. A lower base pressure is preferable to minimize the incorporation of impurities into the film.
-
If the substrate holder has temperature control, set the desired substrate temperature. The substrate temperature can significantly influence the film morphology and crystallinity. A range of room temperature to 100 °C is common for organic materials.
-
Slowly increase the current to the evaporation source to heat the TzTz material.
-
Monitor the deposition rate using the QCM. A typical deposition rate for organic small molecules is 0.1-1.0 Å/s. A slower deposition rate often leads to more ordered films.
-
Once the desired deposition rate is stable, open the shutter to begin depositing the film onto the substrates.
-
Continue the deposition until the desired film thickness is achieved, as monitored by the QCM.
-
Close the shutter to stop the deposition.
Step 3: Post-Deposition
-
Turn off the power to the evaporation source and allow it to cool down.
-
Allow the substrates to cool to room temperature before venting the chamber.
-
Vent the chamber with an inert gas (e.g., nitrogen or argon) and remove the coated substrates.
-
Post-deposition thermal annealing (as described in Protocol 1, Step 4) can also be performed on evaporated films to further improve their properties.
Quantitative Data Summary
The following tables summarize key performance parameters of devices fabricated using this compound-based materials.
Table 1: Performance of Organic Field-Effect Transistors (OFETs) based on this compound Derivatives.
| This compound Derivative | Deposition Method | Hole Mobility (μh) (cm²/Vs) | On/Off Ratio | Ref. |
| 2,5-bis(3'-hexylthiophen-2'-yl)this compound | Spin Coating | Up to 10⁻³ | - | [1][2] |
| DPCO-TTFZTT | - | 2.41 x 10⁻² (hole), 2.36 x 10⁻² (electron) | - | [2] |
| PCDTTz (polymer) | Spin Coating | Up to 3.8 x 10⁻³ | - |
Table 2: Performance of Solar Cells Incorporating this compound Derivatives.
| Device Structure / TzTz Derivative | Role of TzTz | Power Conversion Efficiency (PCE) (%) | Open-Circuit Voltage (Voc) (V) | Short-Circuit Current (Jsc) (mA/cm²) | Fill Factor (FF) | Ref. |
| Perovskite Solar Cell with TTP-DPA HSL | Hole-Selective Layer | 19.1 (1-sun), 37.0 (indoor) | - | - | - | [3] |
| Dye-Sensitized Solar Cell (DSSC) with TTZ dyes | Sensitizer | Up to 7.71 | - | - | - | |
| Small Molecule OSC (RFTzR:PC60BM) | Donor | 2.72 | 0.756 | 10.13 | - | |
| Polymer Solar Cell (PCDTTz-based) | Donor | 4.88 | - | - | - |
Characterization of Thin Films
After deposition, it is essential to characterize the thin films to understand their properties and how they relate to device performance. Common characterization techniques include:
-
Atomic Force Microscopy (AFM): To study the surface morphology and roughness of the film.
-
X-ray Diffraction (XRD): To determine the crystallinity and molecular packing of the film.
-
UV-Vis Spectroscopy: To investigate the optical absorption properties and determine the optical bandgap.
-
Cyclic Voltammetry (CV): To determine the HOMO and LUMO energy levels.
-
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): To assess the thermal stability of the materials.
By carefully following these protocols and systematically characterizing the resulting thin films, researchers can optimize the deposition process for specific this compound materials and advance their application in high-performance organic electronic devices.
References
Application Notes and Protocols: Thiazolo[5,4-d]thiazole in Organic Light-Emitting Diodes (OLEDs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiazolo[5,4-d]thiazole (TzTz) is a fused heterocyclic system that has garnered significant interest in the field of organic electronics due to its unique properties. Its rigid, planar structure, high oxidative stability, and electron-deficient nature make it an excellent building block for materials used in organic light-emitting diodes (OLEDs).[1][2] The electron-accepting core of TzTz allows for the design of molecules with tunable electronic and photophysical properties, leading to applications as emitters, hosts, and electron transport materials in OLED devices. This document provides detailed application notes and experimental protocols for the synthesis of TzTz-based materials and the fabrication and characterization of OLEDs incorporating these compounds.
Synthesis of this compound Derivatives
The most common method for synthesizing 2,5-disubstituted thiazolo[5,4-d]thiazoles involves the condensation of dithiooxamide (B146897) with two equivalents of an aromatic aldehyde.[3][4] This one-pot synthesis is versatile and can be adapted to produce a wide range of TzTz derivatives with different functionalities.
General Synthesis Protocol for 2,5-bis(aryl)this compound
This protocol provides a general procedure for the synthesis of symmetrically substituted 2,5-diarylthiazolo[5,4-d]thiazoles. A specific example for the synthesis of 2,5-bis(4-(9H-carbazol-9-yl)phenyl)this compound (TzTz-PCz) , a promising blue emitter, is detailed below.
Materials:
-
Dithiooxamide
-
Substituted aromatic aldehyde (2 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Methanol
-
Acetone
-
Diethyl ether
-
Argon or Nitrogen gas
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Filtration apparatus (Büchner funnel and flask)
-
Silica (B1680970) gel for column chromatography
-
Appropriate solvents for column chromatography (e.g., dichloromethane (B109758), hexane)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add dithiooxamide (1.0 eq) and the desired aromatic aldehyde (2.0-2.2 eq).
-
Solvent Addition: Add anhydrous DMF to the flask under an inert atmosphere (Argon or Nitrogen). The typical concentration is around 0.1-0.2 M with respect to dithiooxamide.
-
Reaction: Heat the reaction mixture to reflux (typically 130-150 °C) and stir for 6-24 hours.[3][5] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Isolation of Crude Product: After the reaction is complete, allow the mixture to cool to room temperature. The product often precipitates out of the solution. Collect the solid by vacuum filtration.
-
Washing: Wash the collected solid sequentially with cold water, methanol, acetone, and diethyl ether to remove residual solvent and impurities.[1][6]
-
Purification: Further purification is typically achieved by column chromatography on silica gel.[7] The choice of eluent will depend on the polarity of the synthesized compound. For many TzTz derivatives, a mixture of dichloromethane and hexane (B92381) is effective. Alternatively, for some compounds, recrystallization or sublimation can be used for purification.
-
Drying: Dry the purified product under vacuum to obtain the final compound.
Example: Synthesis of 2,5-bis(4-(9H-carbazol-9-yl)phenyl)this compound (TzTz-PCz)
Following the general protocol:
-
Reactants: Dithiooxamide and 4-(9H-carbazol-9-yl)benzaldehyde.
-
Reaction Conditions: Reflux in DMF for 24 hours.
-
Work-up: The resulting yellow solid precipitate is collected by filtration and washed with methanol, acetone, and diethyl ether.[6]
-
Characterization: The structure and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[6]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis and purification of a this compound derivative.
Characterization of this compound Materials
Thorough characterization of the synthesized TzTz materials is crucial to ensure their suitability for OLED applications.
Thermal Analysis
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to determine the thermal stability of the materials.[8][9][10] High thermal stability is essential for materials used in vacuum-deposited OLEDs.
-
TGA Protocol:
-
Place 5-10 mg of the sample in an alumina (B75360) crucible.
-
Heat the sample from room temperature to a high temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
The decomposition temperature (Td) is typically defined as the temperature at which 5% weight loss occurs.
-
-
DSC Protocol:
-
Place 2-5 mg of the sample in a sealed aluminum pan.
-
Heat the sample to a temperature above its expected melting point, cool it down, and then heat it again at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
The glass transition temperature (Tg) and melting point (Tm) can be determined from the second heating scan.
-
| Compound | Td (°C at 5% weight loss) | Tg (°C) | Tm (°C) | Reference |
| TzTz-PCz2 | 440 | - | 342 | [6] |
| TzTz-PtbCz2 | 400 | - | >300 (decomposes) | [6] |
Photophysical Properties
The absorption and emission properties of the TzTz derivatives are characterized using UV-Vis and photoluminescence spectroscopy.
-
Protocol:
-
Prepare dilute solutions of the compound in a suitable solvent (e.g., dichloromethane, toluene) with a concentration of approximately 10⁻⁵ to 10⁻⁶ M.
-
Record the UV-Vis absorption spectrum to determine the absorption maxima (λ_abs).
-
Record the photoluminescence spectrum by exciting the sample at a wavelength corresponding to a major absorption peak to determine the emission maximum (λ_em).
-
The photoluminescence quantum yield (PLQY) can be measured using an integrating sphere.
-
| Compound | Solvent | λ_abs (nm) | λ_em (nm) | PLQY (%) | Reference |
| TzTz-PCz2 | CH₂Cl₂ | ~380 | 448-502 | 60-74 | [6][11] |
| TzTz-PtbCz2 | CH₂Cl₂ | ~380 | 448-502 | 60-74 | [6][11] |
OLED Device Fabrication
OLEDs are typically fabricated by either vacuum thermal evaporation or solution processing.[12][13] The following protocol details the fabrication of a multilayer OLED using vacuum thermal evaporation, a common technique for small-molecule organic materials.
Step-by-Step Fabrication Protocol
Materials and Equipment:
-
Patterned Indium Tin Oxide (ITO) coated glass substrates
-
Organic materials for each layer (Hole Injection Layer, Hole Transport Layer, Emissive Layer, Electron Transport Layer, Electron Injection Layer)
-
Metal for cathode (e.g., Aluminum)
-
Deionized water, acetone, isopropyl alcohol
-
Ultrasonic bath
-
UV-Ozone or Oxygen Plasma cleaner
-
High-vacuum thermal evaporation system with multiple sources
-
Quartz crystal microbalance (QCM) for thickness monitoring
-
Shadow masks for patterning the organic layers and cathode
-
Glovebox with an inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
Substrate Cleaning:
-
Sequentially sonicate the ITO-coated glass substrates in deionized water with detergent, deionized water, acetone, and isopropyl alcohol for 15 minutes each.[3]
-
Dry the substrates with a stream of nitrogen gas.
-
Treat the substrates with UV-Ozone or oxygen plasma for 5-10 minutes to improve the work function of the ITO and enhance hole injection.[3][13]
-
-
Organic Layer Deposition:
-
Transfer the cleaned substrates into a high-vacuum thermal evaporation chamber (base pressure < 10⁻⁶ Torr).
-
Deposit the organic layers sequentially by heating the materials in crucibles. The deposition rate and thickness of each layer are monitored in-situ using a quartz crystal microbalance. A typical deposition rate is 1-2 Å/s.
-
A common device architecture is: ITO / Hole Injection Layer (HIL) / Hole Transport Layer (HTL) / Emissive Layer (EML) / Electron Transport Layer (ETL) / Electron Injection Layer (EIL).
-
-
Cathode Deposition:
-
Without breaking the vacuum, deposit the metal cathode (e.g., LiF/Al or Al) through a shadow mask to define the active area of the device. A typical thickness for Al is 100 nm.
-
-
Encapsulation:
-
Transfer the fabricated devices to a glovebox without exposure to air and moisture.
-
Encapsulate the devices using a glass lid and a UV-curable epoxy resin to prevent degradation from atmospheric exposure.
-
OLED Fabrication Workflow Diagram
Caption: A simplified workflow for the fabrication of an OLED device via vacuum deposition.
OLED Device Characterization
The performance of the fabricated OLEDs is evaluated by measuring their electrical and optical characteristics.
Measurement Protocol
Equipment:
-
Source measure unit (SMU)
-
Photometer or spectroradiometer with a calibrated photodiode
-
Probe station or device holder
-
Computer with control and data acquisition software
Procedure:
-
Setup: Place the encapsulated OLED device in a light-tight test fixture. Connect the anode (ITO) and cathode (Al) to the source measure unit.
-
Current-Voltage-Luminance (I-V-L) Measurement:
-
Electroluminescence (EL) Spectrum Measurement:
-
Apply a constant voltage or current to the device to achieve a certain brightness.
-
Measure the emitted light spectrum using a spectroradiometer to determine the peak emission wavelength and the Commission Internationale de l'Éclairage (CIE) color coordinates.
-
Performance Metrics of TzTz-based OLEDs
The following table summarizes the performance of a tandem OLED device using a TzTz-based emitter.
| Emitter | Device Architecture | Max. EQE (%) | Max. Luminance (cd/m²) | Emission Peak (nm) | CIE (x, y) | Reference |
| TzTz-PtbCz2 | Tandem | 10.2 | 44,851 | 467-470 | Not Reported | [11] |
| TzTz-PCz2 | Tandem | Not Reported | Not Reported | 460 | Not Reported | [11] |
| BCzB-PPI | Non-doped | 4.43 | 11,364 | Deep Blue | (0.159, 0.080) | [16] |
Signaling Pathways and Logical Relationships
Energy Level Diagram of a Multilayer OLED
The operation of an OLED is governed by the energy levels of the different materials. The following diagram illustrates a typical energy level structure.
Caption: Energy level diagram illustrating charge injection, transport, and recombination in a multilayer OLED.
Conclusion
This compound-based materials have demonstrated significant potential for application in high-performance OLEDs, particularly as blue emitters. The synthetic routes to these compounds are well-established, and their robust thermal and photophysical properties make them suitable for device fabrication. The detailed protocols provided in this document offer a comprehensive guide for researchers and scientists working on the development of novel organic electronic materials and devices. Further exploration of asymmetric TzTz derivatives and the optimization of device architectures are promising avenues for future research to achieve even higher efficiency and stability in OLEDs.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Electroluminescence and current–voltage measurements of single-(In,Ga)N/GaN-nanowire light-emitting diodes in a nanowire ensemble - PMC [pmc.ncbi.nlm.nih.gov]
- 6. air.unimi.it [air.unimi.it]
- 7. Correlating structure and photophysical properties in thiazolo[5,4- d ]thiazole crystal derivatives for use in solid-state photonic and fluorescence-b ... - Materials Advances (RSC Publishing) DOI:10.1039/D3MA00686G [pubs.rsc.org]
- 8. microbiozindia.com [microbiozindia.com]
- 9. Thermal Analysis | Materials Research Institute [mri.psu.edu]
- 10. azom.com [azom.com]
- 11. Item - True- to Sky-Blue Emitters Bearing the Thiazolo[5,4âd]thiazole Electron Acceptor for Single and Tandem Organic Light-Emitting Diodes - figshare - Figshare [figshare.com]
- 12. iipseries.org [iipseries.org]
- 13. Researching | Low-temperature conformal vacuum deposition of OLED devices using close-space sublimation [m.researching.cn]
- 14. Luminance-Current-VoltageMeasurementSystem - Products - KeithLink [keithlink.com]
- 15. ossila.com [ossila.com]
- 16. Non-Doped Deep-Blue OLEDs Based on Carbazole-π-Imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Synthetic Routes to Asymmetrically Substituted Thiazolo[5,4-d]thiazoles: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asymmetrically substituted thiazolo[5,4-d]thiazoles (TTz) are a class of heterocyclic compounds that have garnered significant interest in the fields of materials science and medicinal chemistry. Their rigid, planar structure and the electron-deficient nature of the fused thiazole (B1198619) rings provide a unique scaffold for the development of molecules with intriguing photophysical properties.[1] When functionalized with both electron-donating and electron-withdrawing groups in a "push-pull" arrangement, these compounds exhibit strong intramolecular charge transfer (ICT), leading to pronounced solvatofluorochromism, where their fluorescence emission spectrum is sensitive to the polarity of the surrounding environment.[1][2] This characteristic makes them highly valuable as molecular sensors and fluorescent probes for various applications, including the study of biological systems and the detection of organic vapors.[2][3]
This document provides detailed application notes and experimental protocols for the synthesis of asymmetrically substituted thiazolo[5,4-d]thiazoles, addressing common challenges such as product purification and yield optimization.
Synthetic Strategies
The synthesis of asymmetrically substituted thiazolo[5,4-d]thiazoles can be approached through several strategies, each with its own advantages and limitations. The primary methods include:
-
Mixed Aldehyde Condensation: A one-pot reaction involving the condensation of dithiooxamide (B146897) with a mixture of two different aromatic aldehydes.
-
Sequential Synthesis: A stepwise approach where the thiazolo[5,4-d]thiazole core is built sequentially, allowing for controlled introduction of different substituents.
-
Post-Synthetic Modification: Functionalization of a pre-formed symmetric this compound to introduce asymmetry.
This document will focus on the most commonly employed methods, providing detailed protocols for their execution.
Experimental Protocols
Protocol 1: Mixed Aldehyde Condensation for the Synthesis of 2-(4-acetamidophenyl)-5-(4-nitrophenyl)this compound
This protocol describes a "mixed pot" synthesis, which, despite its tendency to produce a mixture of products, is a straightforward method for accessing asymmetrically substituted thiazolo[5,4-d]thiazoles.[4] The primary challenge lies in the purification of the desired asymmetric product from the two symmetric byproducts.
Reaction Scheme:
Materials:
-
Dithiooxamide
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
In a round-bottom flask, combine dithiooxamide (1.0 eq), 4-nitrobenzaldehyde (1.0 eq), and 4-acetamidobenzaldehyde (1.0 eq) in DMF.
-
Heat the reaction mixture at 140 °C for 6 hours under a reflux condenser.[4]
-
Allow the reaction mixture to cool to room temperature.
-
The crude product mixture, containing the desired asymmetric compound and the two symmetric byproducts, will precipitate out of solution.
-
Isolate the crude solid by vacuum filtration.
Purification:
The purification of the asymmetric product is achieved by flash column chromatography.[4]
-
Prepare a silica gel column.
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., DMF or a mixture of chloroform and ethyl acetate).
-
Load the dissolved sample onto the silica gel column.
-
Elute the column with a 1:1 mixture of chloroform and ethyl acetate.[4]
-
The different products can be identified by their fluorescence under UV light:
-
Collect the fractions containing the desired product and combine them.
-
Remove the solvent under reduced pressure to yield the purified 2-(4-acetamidophenyl)-5-(4-nitrophenyl)this compound as a bright orange solid.
Quantitative Data:
| Product | Yield |
| 2-(4-acetamidophenyl)-5-(4-nitrophenyl)this compound | 40-50% |
Table 1: Typical yield for the mixed aldehyde condensation synthesis of 2-(4-acetamidophenyl)-5-(4-nitrophenyl)this compound.[4]
Protocol 2: Deprotection to Yield 2-(4-aminophenyl)-5-(4-nitrophenyl)this compound
This protocol describes the acid-catalyzed deprotection of the acetamido group to yield the corresponding primary amine, a key step in creating a "push-pull" system with a strong electron-donating group.[4]
Reaction Scheme:
Materials:
-
2-(4-acetamidophenyl)-5-(4-nitrophenyl)this compound
-
Concentrated hydrochloric acid
-
n-Butanol
-
Sodium hydroxide
-
Water
-
Hexanes
Procedure:
-
Prepare a 5:1 mixture of concentrated hydrochloric acid and n-butanol.
-
Add 2-(4-acetamidophenyl)-5-(4-nitrophenyl)this compound to the acidic solution.
-
Heat the mixture at 100 °C for 48 hours.[4]
-
Cool the solution and neutralize it with sodium hydroxide.
-
Heat the neutralized solution for an additional 2 hours.
-
After cooling, a precipitate will form. Collect the solid by vacuum filtration.
-
Wash the precipitate with water and hexanes to remove any residual solvents.
-
Dry the collected solid in a vacuum oven overnight to yield 2-(4-aminophenyl)-5-(4-nitrophenyl)this compound as a dark red solid.
Quantitative Data:
| Product | Yield |
| 2-(4-aminophenyl)-5-(4-nitrophenyl)this compound | ~85% |
Table 2: Typical yield for the deprotection of 2-(4-acetamidophenyl)-5-(4-nitrophenyl)this compound.[4]
Visualizing Synthetic and Application Workflows
The following diagrams, generated using Graphviz, illustrate the logical workflows for the synthesis and application of asymmetrically substituted thiazolo[5,4-d]thiazoles.
Caption: Synthetic workflow for the mixed aldehyde condensation method.
References
- 1. benchchem.com [benchchem.com]
- 2. ninercommons.charlotte.edu [ninercommons.charlotte.edu]
- 3. Leveraging Coupled Solvatofluorochromism and Fluorescence Quenching in Nitrophenyl‐Containing Thiazolothiazoles for Efficient Organic Vapor Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ninercommons.charlotte.edu [ninercommons.charlotte.edu]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Solubility of Thiazolo[5,4-d]thiazole Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered during experiments with Thiazolo[5,4-d]thiazole derivatives.
Frequently Asked Questions (FAQs)
Q1: Why do my this compound derivatives exhibit such poor solubility?
A1: The poor solubility of this compound derivatives often stems from their rigid and planar molecular structure. This planarity promotes strong intermolecular π-π stacking, leading to a stable crystalline lattice that is difficult to disrupt with solvents.[1] The inherent electron-deficient nature of the this compound core can also contribute to these strong intermolecular interactions.[2]
Q2: I'm observing precipitation when diluting my DMSO stock solution into an aqueous buffer for a biological assay. What is happening and how can I prevent it?
A2: This phenomenon is known as "precipitation upon dilution" and is a common issue for compounds that are highly soluble in strong organic solvents like DMSO but poorly soluble in aqueous solutions.[3] When the DMSO stock is introduced into the aqueous buffer, the overall solvent environment becomes less favorable for the compound, causing it to "crash out" of the solution.[3]
To mitigate this, consider the following strategies:
-
Optimize DMSO Concentration: Keep the final DMSO concentration in your assay as low as possible, typically below 0.5%, to minimize its impact on the assay and reduce the likelihood of precipitation.[3]
-
Use Co-solvents: Prepare your stock solution in a mixture of DMSO and another water-miscible organic solvent, such as ethanol.[3]
-
Serial Dilution: Instead of a single large dilution, perform a series of dilutions. First, dilute the DMSO stock into an intermediate solution containing a higher percentage of the organic co-solvent before the final dilution into the aqueous buffer.[3]
Q3: My biological assay results are inconsistent, even when using the same stock solution. Could solubility be the cause?
A3: Yes, inconsistent results in biological assays can often be traced back to solubility and stability issues.[3] Several factors could be at play:
-
Compound Instability: Some thiazole (B1198619) derivatives can be unstable in DMSO, degrading over time and altering their biological activity. It is advisable to use freshly prepared stock solutions whenever possible.[3] If storage is necessary, keep solutions at -20°C or lower and minimize freeze-thaw cycles.[3]
-
Time-Dependent Precipitation: Your compound might be slowly precipitating out of the assay medium over the duration of the experiment, which would reduce its effective concentration.[3] You can visually inspect your assay plates under a microscope to check for signs of precipitation.[3]
-
pH-Dependent Solubility: The solubility of many thiazole derivatives is highly dependent on pH.[3] Minor variations in the pH of your buffer from one experiment to another can lead to significant differences in the amount of dissolved compound.[3]
Troubleshooting Guide
Issue 1: Compound is insoluble in common organic solvents (e.g., DMSO, DMF).
-
Possible Cause: The high crystallinity and strong intermolecular forces of the this compound derivative prevent dissolution.
-
Troubleshooting Steps:
-
Heating and Sonication: Gently warm the mixture and use a sonicator to aid dissolution.
-
Alternative Solvents: Test other organic solvents like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).[3] Always verify solvent compatibility with your intended assay.[3]
-
Acidic or Basic Solvents: For compounds with ionizable groups, adding a small amount of acid (e.g., trifluoroacetic acid) or base may improve solubility.[4]
-
Structural Modification: If insolubility remains a major hurdle, consider synthesizing derivatives with solubilizing groups. Attaching flexible alkyl or alkoxy chains to the aryl substituents can disrupt the close packing of the molecules and improve solubility.[1]
-
Issue 2: Initial solubilization method is not providing sufficient improvement in aqueous media.
-
Possible Cause: The chosen method is not optimal for the specific chemical properties of the derivative.
-
Troubleshooting Steps:
-
Systematic Approach: If simple co-solvents are ineffective, a more systematic approach to formulation development is necessary.
-
Explore Advanced Techniques: Consider more advanced formulation strategies such as cyclodextrin (B1172386) complexation, solid dispersions, or nanosuspensions.[3][5]
-
pH Modification: Systematically evaluate the pH-solubility profile of your compound to determine if adjusting the pH of the aqueous medium can enhance solubility.[6]
-
Data Presentation
Table 1: Examples of Solubility Enhancement Techniques for Poorly Soluble Compounds
| Technique | Example Compound | Carrier/Excipient | Fold Increase in Solubility | Reference |
| Solid Dispersion | Carbamazepine | Polyethylene glycol (PEG) 4000 | Significant increase in dissolution rate | [7] |
| Cyclodextrin Complexation | Poorly soluble drug | Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Varies depending on drug and complexation efficiency | [6] |
| Nanosuspension | Poorly water-soluble drug | Stabilizers (e.g., Poloxamer 188) | Increased dissolution velocity due to increased surface area | [8] |
| Co-solvency | Enrofloxacin | Surfactants and co-solvents | Up to 26-fold | [7] |
Experimental Protocols
Protocol 1: Solubility Enhancement using Cyclodextrin Inclusion Complexation
This protocol describes a general method for preparing an inclusion complex of a this compound derivative with a cyclodextrin.
Materials:
-
This compound derivative
-
Cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin, HP-β-CD)
-
Deionized water
-
Magnetic stirrer and stir bar
-
Filtration apparatus
-
Lyophilizer or vacuum oven
Procedure:
-
Prepare an aqueous solution of the chosen cyclodextrin (e.g., HP-β-CD) in deionized water. The concentration will depend on the desired drug-to-cyclodextrin molar ratio.
-
Slowly add the this compound derivative to the stirring cyclodextrin solution. The molar ratio of the drug to cyclodextrin is a critical parameter and typically ranges from 1:1 to 1:3, requiring optimization.[3]
-
Continue stirring the mixture at a constant temperature for 24-72 hours to allow the complex formation to reach equilibrium.[3]
-
Filter the solution to remove any undissolved compound.
-
Collect the filtrate containing the drug-cyclodextrin complex.
-
Lyophilize (freeze-dry) the filtrate to obtain a solid powder of the inclusion complex.[3] Alternatively, the complex can be dried under vacuum at 40°C.[3]
-
The resulting powder should be evaluated for its improved aqueous solubility.
Protocol 2: Preparation of a Nanosuspension by the Antisolvent Precipitation Method
This protocol outlines the preparation of a nanosuspension for a poorly soluble this compound derivative.
Materials:
-
This compound derivative
-
A suitable water-miscible organic solvent (e.g., acetone, ethanol)
-
An aqueous solution containing a stabilizer (e.g., Poloxamer 188, Tween 80)
-
High-speed homogenizer or ultrasonic probe
Procedure:
-
Dissolve the this compound derivative in the chosen organic solvent to create a concentrated drug solution.
-
Prepare an aqueous solution containing a stabilizer.
-
Under high-speed stirring or sonication, rapidly inject the drug-solvent solution into the aqueous stabilizer solution (the antisolvent).[3] The volume ratio of the antisolvent to the solvent should be high (e.g., 10:1 or greater).[3]
-
Continue homogenization or sonication for a specified period to ensure the formation of fine nanoparticles and prevent crystal growth.
-
The resulting nanosuspension can be used directly or further processed (e.g., lyophilized) to produce a solid dosage form.
Visualizations
Caption: Experimental workflow for selecting and evaluating solubility enhancement techniques.
Caption: Troubleshooting guide for precipitation issues during assay preparation.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. longdom.org [longdom.org]
Technical Support Center: Large-Scale Synthesis of Thiazolo[5,4-d]thiazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of thiazolo[5,4-d]thiazole and its derivatives.
Troubleshooting Guides
Issue 1: Low to Moderate Product Yield
Low product yield is a common challenge in the synthesis of thiazolo[5,4-d]thiazoles, often attributed to side reactions, incomplete conversion, or degradation of starting materials.
Possible Causes and Solutions:
| Potential Cause | Recommended Action | Rationale |
| Degradation of Dithiooxamide (B146897) | Optimize reaction temperature. A study on the stability of dithiooxamide in a L-proline:glycerol deep eutectic solvent (DES) showed degradation at temperatures above 75°C.[1] | High temperatures can lead to the decomposition of dithiooxamide, a key starting material, reducing the amount available for the desired reaction. |
| Suboptimal Reaction Conditions | Screen different solvents. While high-boiling point solvents like DMF are common, greener alternatives like deep eutectic solvents (e.g., L-proline:ethylene (B1197577) glycol) have shown improved yields.[1][2] Consider using microwave irradiation, which has been reported to increase yields significantly compared to conventional heating.[1] | The choice of solvent and heating method can dramatically influence reaction kinetics and equilibrium, impacting the final yield. |
| Side Product Formation | Add an auxiliary oxidant like sodium metabisulfite (B1197395) to the reaction mixture.[1][2] | This can help to promote the desired oxidative cyclization pathway, minimizing the formation of unwanted byproducts. |
| Incomplete Conversion | Increase reaction time or temperature cautiously, monitoring for starting material degradation. | The reaction may require more energy or time to go to completion, but this must be balanced with the stability of the reactants and products. |
Troubleshooting workflow for low product yield.
Issue 2: Formation of Resinous Side Products and Purification Challenges
The synthesis of thiazolo[5,4-d]thiazoles can often lead to resinification and the formation of side products, complicating isolation and purification.[3] The poor solubility of the target compounds further exacerbates these challenges.[1]
Possible Causes and Solutions:
| Potential Cause | Recommended Action | Rationale |
| Harsh Reaction Conditions | Employ milder reaction conditions. The use of deep eutectic solvents can sometimes allow for lower reaction temperatures and cleaner reaction profiles.[3] | High temperatures and prolonged reaction times can promote polymerization and degradation pathways, leading to resinous materials. |
| Poor Solubility of the Product | For purification, techniques such as Soxhlet extraction can be effective for compounds that are poorly soluble in common solvents at room temperature.[4] Recrystallization from high-boiling point solvents like DMF may also be an option.[5] | The rigid and planar structure of the this compound core contributes to strong intermolecular interactions and low solubility, making standard purification methods challenging.[6] |
| Formation of Impurities from Starting Materials | Ensure high purity of starting materials, particularly the aromatic aldehyde. Impurities in the aldehyde can lead to the formation of undesired side products. | The purity of reactants is critical for clean reaction outcomes and simplified purification. |
| Reaction in Neat Conditions | Avoid running the reaction in a large excess of the aldehyde without a solvent, as this can contribute to resinification.[1] | While historically used, neat conditions can be difficult to control and often lead to complex product mixtures. |
Decision pathway for purification of thiazolo[5,4-d]thiazoles.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in scaling up the synthesis of thiazolo[5,4-d]thiazoles?
A1: The primary challenges in the large-scale synthesis of thiazolo[5,4-d]thiazoles include maintaining consistent yields, managing heat transfer in exothermic reactions, dealing with the poor solubility of products which can complicate stirring and transfer, and the economic and environmental concerns associated with the use of large volumes of hazardous solvents.[1][3]
Q2: Are there greener alternatives to traditional solvents like DMF and nitrobenzene?
A2: Yes, deep eutectic solvents (DESs) have emerged as a promising green alternative. For example, a mixture of L-proline and ethylene glycol has been successfully used for the synthesis of thiazolo[5,4-d]thiazoles, offering a safer and more environmentally friendly option.[1][2] In some cases, these solvent systems can also lead to improved yields and easier product isolation.[1][2]
Q3: How can I improve the yield of asymmetrically substituted thiazolo[5,4-d]thiazoles?
A3: The one-pot synthesis of asymmetric thiazolo[5,4-d]thiazoles often results in a mixture of three products (two symmetric and one asymmetric), leading to low yields of the desired compound. A more effective approach is a stepwise synthesis. This may involve synthesizing a symmetric this compound and then performing post-synthetic modifications, although this can be challenging due to the compound's poor solubility.[6] Alternative strategies involve multi-step synthetic routes where the asymmetric core is built sequentially.
Q4: What is the impact of microwave-assisted synthesis on this reaction?
A4: Microwave irradiation has been shown to be highly effective in the synthesis of thiazolo[5,4-d]thiazoles. It can significantly reduce reaction times and, in some cases, dramatically increase product yields compared to conventional heating methods. For example, one study reported an increase in yield from 75% with classical heating to 92% with microwave heating for a specific derivative.[1]
Data Presentation
Table 1: Comparison of Yields for 4,4'-(this compound-2,5-diyl)bis(2-methoxyphenol) under Different Conditions
| Heating Method | Solvent System | Temperature (°C) | Time | Yield (%) | Reference |
| Conventional | L-proline:Ethylene Glycol (1:50) | 130 | 1 hour | 75 | [1] |
| Microwave | L-proline:Ethylene Glycol (1:50) | 130 | 25 minutes | 92 | [1] |
Experimental Protocols
General Protocol for the Synthesis of 2,5-Disubstituted Thiazolo[5,4-d]thiazoles using a Deep Eutectic Solvent
This protocol is adapted from a study utilizing an L-proline and ethylene glycol-based deep eutectic solvent.[1]
Materials:
-
Aromatic aldehyde (2 mmol)
-
Dithiooxamide (1 mmol)
-
Sodium metabisulfite (1.1 mmol)
-
L-proline:Ethylene Glycol (1:50) deep eutectic solvent (4.4-4.8 g)
-
Deionized water
Procedure:
-
To a 50 mL round-bottom flask, add the L-proline:ethylene glycol (1:50) solvent.
-
Sequentially add the aromatic aldehyde, dithiooxamide, and sodium metabisulfite to the flask.
-
Stir the mixture at 130°C for one hour.
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After one hour, cool the reaction mixture to room temperature.
-
Add 40 mL of deionized water to precipitate the product.
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Filter the solid product.
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Wash the collected solid with cold deionized water (2 x 15 mL) followed by ethanol (5 mL).
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Dry the purified product.
References
- 1. Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. ninercommons.charlotte.edu [ninercommons.charlotte.edu]
Technical Support Center: Optimizing Thiazolo[5,4-d]thiazole Based OFETs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the performance of Thiazolo[5,4-d]thiazole (TzTz) based Organic Field-Effect Transistors (OFETs).
FAQs and Troubleshooting Guides
This section addresses common issues encountered during the fabrication and characterization of TzTz-based OFETs.
1. Low Carrier Mobility
Q: My device exhibits significantly lower carrier mobility than expected. What are the potential causes and how can I improve it?
A: Low carrier mobility in TzTz-based OFETs can stem from several factors related to the molecular ordering and morphology of the semiconductor thin film, as well as the device architecture and fabrication process.
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Poor Film Morphology and Crystallinity: The rigid and planar structure of the TzTz core promotes strong π-π stacking, which is crucial for efficient charge transport.[1][2] Disordered or amorphous films will lead to low mobility.
-
Troubleshooting:
-
Solvent Selection: The choice of solvent for solution processing is critical. A solvent that is too volatile may not allow sufficient time for molecular self-assembly. Consider using higher-boiling-point solvents or solvent mixtures to control the evaporation rate and improve film crystallinity.
-
Deposition Technique: Standard spin-coating may not always be optimal. Techniques like solution shearing can provide better control over crystal growth and alignment, leading to higher mobility.
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Substrate Temperature: Optimizing the substrate temperature during deposition can influence solvent evaporation and film formation, thereby affecting molecular packing.
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Post-Deposition Annealing: Thermal annealing after film deposition can enhance crystallinity and improve charge transport. The optimal annealing temperature will depend on the specific TzTz derivative and its thermal properties. However, excessive temperatures can lead to film dewetting or degradation.[3]
-
-
-
Sub-optimal Dielectric Interface: The interface between the gate dielectric and the semiconductor is where charge transport occurs. A rough or contaminated interface can introduce charge traps and hinder carrier mobility.
-
Troubleshooting:
-
Substrate Cleaning: Implement a rigorous substrate cleaning procedure to remove organic residues and other contaminants.
-
Self-Assembled Monolayers (SAMs): Treatment of the dielectric surface with a SAM, such as octadecyltrichlorosilane (B89594) (OTS), can reduce surface energy, promote ordered growth of the semiconductor film, and passivate charge traps.
-
-
-
High Contact Resistance: Poor injection of charge carriers from the source electrode into the semiconductor can lead to an underestimation of the intrinsic mobility.
-
Troubleshooting:
-
Electrode Material: The work function of the electrode material should be well-matched with the HOMO/LUMO levels of the TzTz semiconductor to ensure efficient charge injection.
-
Contact Modification: Inserting a thin charge injection layer between the electrode and the semiconductor can reduce the contact barrier.
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Device Architecture: Top-contact architectures often exhibit lower contact resistance compared to bottom-contact devices.[4]
-
-
2. High OFF-Current and Low ON/OFF Ratio
Q: My OFET shows a high OFF-current, resulting in a poor ON/OFF ratio. What could be the cause and how can I fix it?
A: A high OFF-current can be attributed to several factors, including bulk conductivity of the semiconductor, gate leakage, and impurities.
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Bulk Conduction: If the semiconductor film is too thick or has a high intrinsic conductivity, it can lead to a significant current flow even when the transistor is in the "off" state.
-
Troubleshooting:
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Film Thickness Optimization: Reduce the thickness of the semiconductor layer.
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Molecular Design: The inherent electronic properties of the TzTz derivative play a role. Some derivatives may have a smaller bandgap, leading to higher intrinsic carrier concentration.
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-
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Gate Leakage Current: A significant current flowing through the gate dielectric will contribute to the measured drain current, leading to a high OFF-current.
-
Troubleshooting:
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Dielectric Quality: Ensure the gate dielectric layer is uniform, pinhole-free, and has good insulating properties.
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Dielectric Thickness: Increasing the thickness of the dielectric can reduce leakage, but may also require higher operating voltages.
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-
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Impurities: Impurities in the semiconductor material or residual solvent in the film can act as dopants, increasing the OFF-current.
-
Troubleshooting:
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Material Purification: Use high-purity TzTz materials. Purification techniques like sublimation or recrystallization may be necessary.
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Post-Deposition Annealing: Annealing the device can help to remove residual solvent.
-
-
3. Device Instability
Q: The performance of my TzTz-based OFET degrades over time or under measurement stress. How can I improve its stability?
A: The electron-deficient nature of the TzTz core generally imparts good oxidative stability to these materials.[2][3] However, device instability can still arise from environmental factors and charge trapping.
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Environmental Factors: Exposure to oxygen and moisture can lead to the creation of trap states, particularly at the semiconductor-dielectric interface.
-
Troubleshooting:
-
Encapsulation: Encapsulating the device with a passivation layer can protect it from the ambient environment.
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Inert Atmosphere: Fabricate and measure the devices in an inert atmosphere (e.g., a glove box).
-
-
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Bias Stress Effects: Prolonged application of a gate voltage can lead to a shift in the threshold voltage, which is often attributed to charge trapping in the dielectric or at the interface.
-
Troubleshooting:
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Dielectric Choice: The choice of gate dielectric can significantly impact bias stress stability. Some polymer dielectrics are more prone to charge trapping than others.
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Interface Passivation: Using SAMs to treat the dielectric surface can help to reduce the density of trap states.
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-
Quantitative Data Summary
The performance of TzTz-based OFETs is highly dependent on the specific molecular structure and the processing conditions. The following table summarizes reported performance data for some dithienylthis compound derivatives.[3]
| Derivative | Deposition Method | Annealing Temp. (°C) | Mobility (cm²/Vs) | ON/OFF Ratio |
| Th-DTTzTz | Spin-coating | 180 | 1.1 x 10⁻³ | 10⁵ |
| 4-CF₃-Ph-DTTzTz | Spin-coating | 180 | 1.3 x 10⁻⁴ | 10³ |
| 4-F-Ph-DTTzTz | Spin-coating | 180 | 1.5 x 10⁻⁴ | 10⁴ |
| 4-CN-Ph-DTTzTz | Spin-coating | 180 | 1.0 x 10⁻⁴ | 10⁴ |
Experimental Protocols
1. OFET Fabrication (Bottom-Gate, Top-Contact)
This protocol describes a general procedure for fabricating bottom-gate, top-contact OFETs with a TzTz active layer.
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Substrate Cleaning:
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Sequentially sonicate heavily n-doped Si wafers with a thermally grown SiO₂ layer (300 nm) in deionized water, acetone, and isopropanol (B130326) for 15 minutes each.
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Dry the substrates with a stream of nitrogen.
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Treat the substrates with oxygen plasma or a piranha solution to create a hydrophilic surface.
-
-
Dielectric Surface Modification (Optional but Recommended):
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For OTS treatment, place the cleaned substrates in a vacuum desiccator along with a few drops of octadecyltrichlorosilane for 12 hours.
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After treatment, rinse the substrates with hexane, chloroform, and isopropanol to remove any excess OTS.
-
-
Semiconductor Deposition:
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Prepare a solution of the TzTz derivative in a suitable solvent (e.g., chloroform, chlorobenzene) at a concentration of 5-10 mg/mL.
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Deposit the semiconductor film onto the substrate using spin-coating or solution shearing.
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For spin-coating, typical parameters are 2000 rpm for 60 seconds.
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For solution shearing, the blade speed and substrate temperature need to be optimized for the specific material and solvent system.
-
-
Thermal Annealing:
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Anneal the semiconductor film on a hotplate in an inert atmosphere. The optimal temperature and time will depend on the thermal properties of the TzTz derivative. A typical starting point is to anneal at a temperature slightly below the material's melting point for 30 minutes.[3]
-
-
Electrode Deposition:
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Deposit the source and drain electrodes (e.g., gold) through a shadow mask using thermal evaporation. A typical thickness for the electrodes is 50 nm.
-
2. OFET Characterization
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Perform current-voltage (I-V) measurements in an inert atmosphere using a semiconductor parameter analyzer.
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Extract key performance metrics such as carrier mobility, threshold voltage, and ON/OFF ratio from the transfer and output characteristics.
Visualizations
Caption: Workflow for the fabrication of a this compound based OFET.
Caption: Troubleshooting guide for low carrier mobility in TzTz-based OFETs.
References
Technical Support Center: Thiazolo[5,4-d]thiazole in Electronic Devices
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Thiazolo[5,4-d]thiazole (TTz)-based materials in electronic devices.
Troubleshooting Guides
Issue 1: Rapid Decrease in Device Efficiency and Performance
Symptoms:
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Significant drop in power conversion efficiency (PCE) in solar cells.
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Reduced brightness or external quantum efficiency (EQE) in OLEDs.
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Decrease in charge carrier mobility in OFETs.
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Increased series resistance.
Possible Causes & Troubleshooting Steps:
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Photodegradation of the TTz-based Material: While the this compound core is known for its high photostability, degradation can still occur, especially under concentrated light or prolonged exposure. A potential mechanism involves the reaction with singlet oxygen.[1][2]
-
Action:
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Review the encapsulation of your device. Ensure it provides an adequate barrier against oxygen and moisture.
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Consider incorporating singlet oxygen quenchers in adjacent layers if the application allows.
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If possible, modify the chemical structure to include more robust side chains, as these can be initial sites of degradation.[3]
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-
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Morphological Instability: Changes in the thin film morphology of the TTz-based material or the surrounding layers can lead to decreased performance.
-
Action:
-
Analyze the film morphology before and after operation using techniques like Atomic Force Microscopy (AFM) or Transmission Electron Microscopy (TEM).
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Revisit the annealing conditions (temperature and time) of your thin film, as this can significantly impact long-term morphological stability.
-
-
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Interfacial Degradation: The interfaces between the TTz active layer and the electrodes or charge transport layers are critical for device performance and can be a point of failure.
-
Action:
-
Examine the interfaces for signs of delamination or chemical reactions using techniques like cross-sectional SEM or TEM.
-
Ensure proper energy level alignment between layers to minimize charge accumulation at the interfaces, which can accelerate degradation.
-
-
Issue 2: Increased Leakage Current and Shorts
Symptoms:
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Noticeable increase in reverse-bias current.
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Development of "dark spots" in OLEDs.
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Device failure due to short-circuiting.
Possible Causes & Troubleshooting Steps:
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Electrode Material Migration: Metal from the electrodes can migrate into the organic layers, creating pathways for leakage current.
-
Action:
-
Incorporate a buffer or blocking layer between the TTz layer and the electrode.
-
Optimize the deposition rate and conditions of the metal electrode to minimize damage to the underlying organic film.
-
-
-
Pinholes and Defects in the Thin Film: Non-uniformity in the TTz-based thin film can lead to direct contact between the top and bottom electrodes.
-
Action:
-
Optimize the solution concentration and spin-coating (or other deposition) parameters to achieve a uniform, pinhole-free film.
-
Filter your solutions thoroughly before deposition to remove any particulate matter.
-
-
Frequently Asked Questions (FAQs)
Q1: How stable is the this compound core itself?
A1: The this compound fused (bi)heterocycle is an electron-deficient system known for its high oxidative and thermal stability.[4][5][6] Studies have shown that TTz-based materials can be thermally stable above 200°C.[7] In dye-sensitized solar cells, devices have retained their initial efficiency after 1000 hours of storage at 85°C.[8][9] However, like all organic materials, they can degrade under harsh conditions.
Q2: What is a likely chemical degradation pathway for TTz materials under illumination in the presence of air?
A2: While direct evidence for TTz is still emerging, a plausible photodegradation mechanism, inferred from studies on other thiazole-containing compounds, involves a reaction with singlet oxygen (¹O₂). This can proceed via a [4+2] Diels-Alder cycloaddition to form an unstable endoperoxide, which then rearranges into degradation products, breaking the thiazole (B1198619) ring structure.[1][2]
Q3: Can the side chains on the TTz core affect the material's stability?
A3: Yes, side-chain engineering is crucial for the stability of TTz-based polymers. The choice of side chains can influence the material's morphology, solubility, and electronic properties. Studies on thermally reactive TTz-based copolymers have shown that the removal of solubilizing ester groups via a thermal treatment can improve the photochemical stability of the polymer film.[3] This suggests that the side chains can be more susceptible to degradation than the robust TTz core.
Q4: What are common non-material-related degradation modes in devices using TTz compounds?
A4: In a complete electronic device, failure is often not due to the intrinsic degradation of the active material alone. Common failure modes include:
-
Encapsulant discoloration: The material used to protect the device from the environment can yellow or darken under UV light and heat, reducing the amount of light reaching or exiting the active layer.
-
Delamination: Poor adhesion between layers can lead to them separating, disrupting the charge transport pathways.
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Corrosion of the absorber: In some solar cell architectures, moisture ingress can lead to corrosion of the active layer.
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Solder bond failure: The electrical contacts to the device can fail over time due to thermal cycling and mechanical stress.
Q5: What experimental techniques can I use to study the degradation of my TTz-based materials?
A5: A multi-faceted approach is recommended:
-
Spectroscopic Analysis: UV-Vis and photoluminescence spectroscopy can track changes in the optical properties of the material over time.
-
Chromatography and Mass Spectrometry: Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful for separating and identifying potential degradation products.[1][10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information to definitively identify degradation byproducts.[1]
-
Microscopy: AFM, SEM, and TEM can be used to observe changes in film morphology and identify physical defects.
-
Accelerated Aging Tests: Subjecting devices to controlled, elevated levels of stress (e.g., higher intensity light, temperature, and humidity) can speed up degradation processes to predict long-term stability.[11][12][13][14]
Data Summary
| Parameter | Material System | Conditions | Result | Reference |
| Thermal Stability | This compound (TTz) derivatives | Thermogravimetric Analysis (TGA) | Stable above 200°C | [7] |
| Long-Term Stability | TTz-based dye-sensitized solar cells | Storage at 85°C | Retained initial efficiency over 1000 hours | [8][9] |
| Photochemical Stability | Thermally reactive TTz copolymers | Accelerated degradation at 100 solar intensities | Removal of solubilizing groups improved stability | [3] |
Experimental Protocols
Protocol 1: Accelerated Photodegradation Study
-
Sample Preparation: Prepare thin films of the this compound-based material on a suitable substrate (e.g., quartz or glass).
-
Initial Characterization: Measure the initial UV-Vis absorption and photoluminescence spectra of the films.
-
Exposure: Place the samples in a chamber with a controlled atmosphere (e.g., ambient air, dry nitrogen, or a specific humidity level) and expose them to a high-intensity light source (e.g., a solar simulator or a specific wavelength LED). Monitor the temperature of the samples.
-
Periodic Analysis: At set time intervals, remove the samples and re-measure their UV-Vis and photoluminescence spectra.
-
Data Analysis: Plot the change in absorbance at the peak wavelength and the photoluminescence intensity as a function of exposure time to determine the rate of degradation.
Protocol 2: Identification of Degradation Products by LC-MS
-
Degraded Sample Preparation: After significant degradation is observed in the accelerated photodegradation study, dissolve the thin film in a suitable solvent (e.g., chloroform, THF).
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LC Separation: Inject the solution into a Liquid Chromatography (LC) system to separate the components of the mixture (undegraded material, degradation products).
-
MS Analysis: The eluent from the LC is directed into a Mass Spectrometer (MS) to determine the mass-to-charge ratio of the separated components.
-
Tandem MS (MS/MS): For ions of interest, perform tandem MS to induce fragmentation and obtain structural information about the degradation products.
-
Data Interpretation: Compare the mass spectra of the degradation products with the original material to propose chemical structures for the byproducts.
Visualizations
Caption: Hypothesized photodegradation pathway of this compound via reaction with singlet oxygen.
Caption: A logical workflow for troubleshooting common degradation issues in electronic devices.
References
- 1. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Thiazolo[5,4-d]thiazoles – promising building blocks in the synthesis of semiconductors for plastic electronics - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Correlating structure and photophysical properties in this compound crystal derivatives for use in solid-state photonic and fluorescence-based optical devices - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. This compound-based organic sensitizers with strong visible light absorption for transparent, efficient and stable dye-sensitized solar cells - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Mass spectrometry of 2-substituted 5-nitro-2-furyl thiazoles. Identification of microsomal nitroreduction products by electron impact mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Constant-Stress Accelerated Degradation Life Test of an Organic Light-Emitting Diode Display under Violet Light [file.scirp.org]
- 13. researchgate.net [researchgate.net]
- 14. Accelerated lifetime tests based on the Physics of Failure [forcetechnology.com]
Technical Support Center: Enhancing the Quantum Yield of Thiazolo[5,4-d]thiazole Fluorophores
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the quantum yield of Thiazolo[5,4-d]thiazole (TTz) fluorophores.
Troubleshooting Guides
Issue 1: Low Quantum Yield in Solution
Symptom: The synthesized this compound derivative exhibits significantly lower than expected fluorescence quantum yield (ΦF) in solution.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Strong Intramolecular Charge Transfer (ICT) | Modify the donor-acceptor strength. A delicate balance is crucial; strong ICT can lead to non-radiative decay. Consider using weaker donors or acceptors to achieve a state of weak ICT.[1][2] | An increase in quantum yield, as a weaker ICT state can favor radiative decay pathways. |
| Inappropriate Solvent Polarity | Systematically vary the solvent polarity. Some TTz derivatives with strong excited-state dipole moments are highly sensitive to their environment.[3][4] Test a range of solvents from non-polar (e.g., hexane, toluene) to polar aprotic (e.g., THF, DCM) and polar protic (e.g., ethanol, water).[1][5] | Identification of an optimal solvent environment that stabilizes the emissive state, leading to a higher quantum yield. For some systems, quantum yields can increase from <0.01 to over 0.35 simply by changing the solvent.[3][6] |
| Presence of Quenching Moieties | If the structure contains known fluorescence quenchers like nitroaromatic groups, their quenching effect might be too strong. While the TTz core can modulate this, in some cases, it may not be enough.[6][7] Consider replacing the quencher with a less deactivating group. | A significant increase in fluorescence intensity and quantum yield. |
| Aggregation-Caused Quenching (ACQ) | Even in solution, aggregation can occur at higher concentrations, leading to self-quenching.[3] Measure the quantum yield at various concentrations to check for concentration-dependent quenching. | If the quantum yield increases upon dilution, ACQ is likely the cause. |
Issue 2: Significant Fluorescence Quenching in the Solid State (Aggregation-Caused Quenching)
Symptom: The TTz derivative is highly fluorescent in dilute solution but shows very weak or no emission in the solid state (as a powder, crystal, or thin film).
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Intermolecular π-π Stacking | The planar structure of the TTz core promotes efficient π-π stacking in the solid state, which provides a non-radiative decay pathway.[1][8][9] | By disrupting the packing, intermolecular interactions are minimized, thus reducing non-radiative decay and enhancing solid-state emission. |
| Introduce bulky side chains (e.g., alkyl or alkoxy groups) to the periphery of the molecule.[10] This sterically hinders close packing. | ||
| Create asymmetric derivatives. Asymmetry can disrupt the crystal packing that is common in symmetric molecules.[11] | ||
| Formation of Non-emissive H-aggregates | The specific packing arrangement (e.g., herringbone vs. slipped stacks) significantly influences the photophysical properties in the solid state.[1][12] | A change in the crystal packing can lead to a shift from non-emissive aggregates to emissive ones, a phenomenon known as crystallization-induced emission (CIE).[13] |
| Attempt to grow crystals under different conditions (e.g., different solvents, temperatures) to favor a more emissive packing mode. |
Frequently Asked Questions (FAQs)
Q1: My primary synthesis of a 2,5-diaryl-thiazolo[5,4-d]thiazole via the condensation of dithiooxamide (B146897) and an aromatic aldehyde is resulting in a very low yield. What are the common causes and how can I optimize the reaction?
A1: Low yields in this synthesis are a common issue.[14] Potential causes include the degradation of dithiooxamide at high temperatures and the formation of side products or resinification.[11][14]
Optimization Strategies:
-
Reaction Conditions: Instead of high-boiling point solvents like DMF at high temperatures (e.g., 140°C), consider using a milder solvent system.[3] An eco-friendly approach using a mixture of L-proline and ethylene (B1197577) glycol with sodium metabisulfite (B1197395) at 130°C has been shown to improve yields to a range of 20-75%.[14][15]
-
Oxidant: The addition of a mild oxidant like sodium metabisulfite can facilitate the clean conversion of intermediates to the final TTz product, thereby reducing side reactions.[14]
-
Purification: Due to the typically poor solubility of TTz compounds, the product often precipitates from the reaction mixture.[3] This can be advantageous for purification, as the precipitate can be collected by filtration and washed with solvents like deionized water and isopropyl alcohol to remove starting materials and impurities.[3]
Q2: How does the introduction of donor and acceptor groups affect the quantum yield of this compound fluorophores?
A2: The electronic nature of the substituents on the TTz core is a primary determinant of the quantum yield. The TTz core itself is electron-deficient.[1][8]
-
Symmetric Donor-Acceptor-Donor (D-A-D) Systems: Functionalizing the TTz core (the acceptor, A) with electron-donating groups (D) can create materials with interesting photophysical properties.[10]
-
Asymmetric Donor-π-Acceptor (D-π-A) Systems: Creating an asymmetric "push-pull" system by substituting the TTz core with both a strong electron-donating group and a strong electron-accepting group can lead to significant intramolecular charge transfer (ICT).[1][4] A delicate balance of this ICT is key; a weak ICT state can result in very high quantum yields (>80%), whereas a strong ICT can lead to quenching, especially in polar solvents.[1][2][5]
Q3: Can I enhance the quantum yield of my TTz derivative by altering its chemical structure after synthesis?
A3: Yes, post-synthetic modification is a viable strategy. One highly effective method is the quaternization of peripheral nitrogen-containing aromatic groups, such as pyridyl substituents. For example, the quaternization of peripheral 4-pyridyl groups on a TTz derivative has been shown to dramatically increase the fluorescence quantum yield from 0.22 to 0.96.[1] This modification enhances the electron-accepting nature of the pyridinium (B92312) groups, which in turn favorably modulates the electronic properties of the fluorophore.
Q4: I observe a significant shift in the emission color of my TTz derivative when I change the solvent. Why does this happen and how does it relate to the quantum yield?
A4: This phenomenon is known as solvatofluorochromism and is characteristic of fluorophores that have a significant difference in their dipole moment between the ground and excited states, which is common for asymmetric "push-pull" TTz derivatives.[4][6]
-
Mechanism: In polar solvents, the solvent molecules can rearrange to stabilize the larger dipole moment of the excited state. This stabilization lowers the energy of the excited state, resulting in a red-shift (a shift to longer wavelengths) of the emission.
-
Relation to Quantum Yield: The effect of solvent polarity on quantum yield is complex. Increased polarity can stabilize the excited state, but it can also promote non-radiative decay pathways, leading to a decrease in quantum yield.[3] In some cases, near-complete fluorescence quenching is observed in polar media.[7] Therefore, the optimal solvent for high quantum yield may not be the one that produces the largest Stokes shift.
Quantitative Data Summary
Table 1: Quantum Yields of Selected this compound Derivatives
| Derivative Type | Substituents | Solvent | Quantum Yield (ΦF) | Reference |
| Asymmetric D-A | Weak Donor/Acceptor | Polar and Apolar | > 0.80 | [1][5] |
| Pyridinium | N,N'-dialkylated/dibenzylated | - | 0.80 - 0.96 | [1] |
| Symmetric D-A-D | Dialkoxyphenyl | Cyclohexane | 0.25 - 0.28 | [10] |
| Asymmetric Push-Pull | Amide/Nitrophenyl | Chlorobenzene | 0.36 | [3] |
| Asymmetric Push-Pull | Amino/Nitrophenyl | Toluene | 0.34 | [3] |
| Symmetric Push-Pull | Acetamido | Chloroform | 0.37 | [6] |
| Symmetric Push-Pull | Nitro | Chloroform | < 0.01 | [6] |
Experimental Protocols
Protocol 1: Measurement of Fluorescence Quantum Yield
The relative fluorescence quantum yield (ΦF) of a TTz derivative can be determined using a comparative method with a well-characterized standard.
Materials:
-
Fluorimeter
-
UV-Vis Spectrophotometer
-
Cuvettes (1 cm path length)
-
Volumetric flasks
-
TTz derivative sample
-
Quantum yield standard with known ΦF in the same solvent (e.g., 9,10-diphenylanthracene (B110198) in cyclohexane, ΦF = 0.95)[10]
-
Spectroscopic grade solvent
Procedure:
-
Prepare a series of dilute solutions of both the TTz sample and the standard in the chosen solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.
-
Measure the UV-Vis absorption spectra for all solutions and determine the absorbance at the excitation wavelength.
-
Measure the fluorescence emission spectra for all solutions using the same excitation wavelength for both the sample and the standard.
-
Integrate the area under the emission curves for both the sample and the standard.
-
Calculate the quantum yield using the following equation: Φsample = Φstd * (Isample / Istd) * (Astd / Asample) * (ηsample2 / ηstd2)
-
Where:
-
Φ is the quantum yield.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
η is the refractive index of the solvent.
-
'sample' refers to the TTz derivative and 'std' refers to the standard.
-
-
Protocol 2: Synthesis of a Symmetric 2,5-Diaryl-Thiazolo[5,4-d]thiazole
This is a general procedure based on the classical Ketcham method.[14][15]
Materials:
-
Dithiooxamide
-
Substituted aromatic aldehyde (2 equivalents)
-
High-boiling point polar solvent (e.g., N,N-dimethylformamide - DMF)
-
Round bottom flask with reflux condenser
-
Heating mantle and magnetic stirrer
-
Filtration apparatus
-
Washing solvents (e.g., deionized water, isopropyl alcohol)
Procedure:
-
In a round bottom flask, dissolve one equivalent of dithiooxamide and two equivalents of the desired aromatic aldehyde in DMF.[3]
-
Heat the reaction mixture to 140°C with stirring for approximately 6 hours.[3] Better results are often observed at higher concentrations as the product tends to have poor solubility and will precipitate.[3]
-
After the reaction is complete, allow the mixture to cool to room temperature. Further cooling in a refrigerator can enhance precipitation.
-
Collect the precipitated product by vacuum filtration.
-
Wash the collected solid sequentially with deionized water and isopropyl alcohol to remove any unreacted starting materials and residual solvent.[3]
-
Dry the purified product under vacuum.
Visualizations
Caption: Troubleshooting workflow for low quantum yield.
Caption: Mechanisms of ACQ and AIE/CIE.
References
- 1. researchgate.net [researchgate.net]
- 2. Structural Fine-Tuning to Achieve Highly Fluorescent Organic and Water-Soluble this compound Chromophores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ninercommons.charlotte.edu [ninercommons.charlotte.edu]
- 4. ninercommons.charlotte.edu [ninercommons.charlotte.edu]
- 5. researchgate.net [researchgate.net]
- 6. Leveraging Coupled Solvatofluorochromism and Fluorescence Quenching in Nitrophenyl‐Containing Thiazolothiazoles for Efficient Organic Vapor Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Leveraging Coupled Solvatofluorochromism and Fluorescence Quenching in Nitrophenyl-Containing Thiazolothiazoles for Efficient Organic Vapor Sensing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thiazolo[5,4-d]thiazoles – promising building blocks in the synthesis of semiconductors for plastic electronics - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Correlating structure and photophysical properties in this compound crystal derivatives for use in solid-state photonic and fluorescence-based optical devices - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Correlating structure and photophysical properties in thiazolo[5,4- d ]thiazole crystal derivatives for use in solid-state photonic and fluorescence-b ... - Materials Advances (RSC Publishing) DOI:10.1039/D3MA00686G [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. Correlating structure and photophysical properties in this compound crystal derivatives for use in solid-state photonic and fluorescence-based optical devices - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 13. Aggregation-caused quenching versus crystallization induced emission in thiazolo[5,4-b]thieno[3,2-e]pyridine (TTP) derivatives: theoretical insights - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
troubleshooting film morphology in Thiazolo[5,4-d]thiazole thin films
Welcome to the technical support center for Thiazolo[5,4-d]thiazole (TTz) thin film fabrication. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues related to the morphology of this compound thin films.
Issue 1: Poor Solubility of TTz Derivatives
Q: My this compound derivative has very low solubility in common organic solvents, making it difficult to prepare solutions for spin coating. What can I do?
A: This is a common issue stemming from the rigid and planar structure of the TTz core, which promotes strong intermolecular π-π stacking and aggregation.[1][2] Here are several strategies to address this:
-
Molecular Design: The most effective long-term solution is to modify the molecular structure. The introduction of solubilizing alkyl or alkoxy side chains can disrupt crystal packing and improve solubility.[3][4] Shorter and branched alkyl chains can sometimes enhance solubility and lead to more optimal film morphologies.
-
Solvent Selection: While common solvents like chloroform (B151607) or toluene (B28343) might be insufficient, consider using higher-boiling point solvents such as chlorobenzene (B131634) or o-dichlorobenzene, which can aid in dissolving more aggregated materials.
-
Heating and Stirring: Gently heating the solution (e.g., to 40-50 °C) while stirring for an extended period (several hours to overnight) can significantly improve dissolution.[2]
-
Solution Filtration: Before deposition, always filter the solution through a syringe filter (e.g., 0.2 µm PTFE) to remove any undissolved aggregates that can act as nucleation sites for defects in the film.[2]
Issue 2: Film Dewetting, Pinholes, and Cracks
Q: I am observing significant dewetting, pinholes, or cracks in my spin-coated TTz films. How can I achieve a uniform, continuous film?
A: These defects often arise from a combination of factors including substrate contamination, poor solution wetting, and stress induced during solvent evaporation.
-
Substrate Cleaning: Ensure your substrate is meticulously clean. A multi-step cleaning process involving sonication in a sequence of solvents like detergent, deionized water, acetone (B3395972), and isopropanol (B130326) is crucial for removing organic residues and particulates.[5]
-
Substrate Surface Energy Modification: The surface energy of the substrate must be compatible with the solvent used. Hydrophilic substrates (like glass or ITO) can be treated with UV-Ozone or an oxygen plasma to increase their surface energy, which improves the wetting of many organic solutions.[1][6][7][8] Conversely, for certain applications, a hydrophobic surface treatment might be necessary.
-
Solvent Volatility: Highly volatile solvents can evaporate too quickly, not allowing the molecules sufficient time to self-assemble, which can lead to cracks.[9] Using a solvent with a higher boiling point or a mixture of solvents can slow down the evaporation rate.
-
Spin Speed and Acceleration: Very high spin speeds can exacerbate dewetting. Try a lower spin speed or a two-step program with an initial lower speed spreading step followed by a higher speed thinning step. A slower acceleration rate to the final spin speed can also be beneficial.
-
Solution Concentration: If the solution concentration is too low, the resulting film may be too thin and prone to discontinuity. Increasing the concentration can help form a more robust film.
-
Environmental Control: High humidity can sometimes lead to pinhole formation.[4] Working in a controlled environment, such as a nitrogen-filled glovebox, can mitigate this.
Issue 3: Poor Film Crystallinity and Morphology
Q: My TTz thin film is largely amorphous or has very small, disordered grains, leading to poor performance. How can I improve the crystallinity and achieve a more ordered morphology?
A: The degree of crystallinity is critical for charge transport in organic semiconductor films. Several processing parameters can be tuned to enhance molecular ordering.
-
Thermal Annealing: Post-deposition annealing is a critical step for improving crystallinity. Heating the film above its glass transition temperature provides the thermal energy for molecules to rearrange into more ordered domains. The optimal annealing temperature and time must be determined experimentally for each specific TTz derivative.
-
Solvent Annealing: Exposing the film to a solvent vapor atmosphere can also promote crystallization by increasing molecular mobility.
-
Solvent Choice: The choice of solvent not only affects solubility but also profoundly influences the film morphology. Solvents with higher boiling points generally allow for longer drying times, which can facilitate better molecular ordering during the spin-coating process.[2]
-
Alkyl Chain Engineering: The length and structure of alkyl side chains on the TTz core play a significant role in molecular packing. For instance, shorter alkyl chains can lead to stronger aggregation and a more crystalline, brickwork-like packing, while longer chains might favor a different packing motif.
Quantitative Data Summary
The following tables provide illustrative quantitative data on how processing parameters can influence the morphology of TTz and similar organic semiconductor thin films. Note that optimal conditions are highly material-specific.
Table 1: Effect of Thermal Annealing on Film Crystallinity and Grain Size (Illustrative data based on typical organic semiconductors)
| Annealing Temperature (°C) | Crystallite Size (nm) | Percent Crystallinity (%) |
| As-deposited | 15 | 35 |
| 100 | 25 | 50 |
| 120 | 40 | 65 |
| 140 | 55 | 75 |
| 160 | 50 (Grain coarsening) | 70 |
Table 2: Influence of Solution Concentration and Spin Speed on Film Thickness and Roughness (Illustrative data for a hypothetical TTz derivative in Chlorobenzene)
| Concentration (mg/mL) | Spin Speed (rpm) | Film Thickness (nm) | Surface Roughness (RMS, nm) |
| 5 | 1000 | 45 | 1.5 |
| 5 | 3000 | 25 | 0.8 |
| 10 | 1000 | 80 | 2.1 |
| 10 | 3000 | 50 | 1.2 |
| 15 | 1000 | 120 | 2.8 |
| 15 | 3000 | 75 | 1.8 |
Experimental Protocols
Protocol 1: Standard Spin Coating of a TTz Derivative Thin Film
This protocol provides a general starting point for the deposition of TTz thin films. Optimization of each parameter is essential.
-
Substrate Cleaning: a. Sonicate the substrate (e.g., ITO-coated glass) in a detergent solution for 15 minutes. b. Rinse thoroughly with deionized water. c. Sonicate in acetone for 15 minutes. d. Sonicate in isopropanol for 15 minutes.[5] e. Dry the substrate with a stream of dry nitrogen. f. Treat the substrate with UV-Ozone for 15 minutes immediately before use to ensure a hydrophilic surface.
-
Solution Preparation: a. Prepare a solution of the TTz derivative in a high-boiling point solvent (e.g., chlorobenzene) at a concentration of 10 mg/mL in a clean vial.[2] b. Add a small stir bar and loosely cap the vial. c. Stir the solution on a hotplate at 40-50 °C overnight to ensure complete dissolution. d. Cool the solution to room temperature. e. Filter the solution using a 0.2 µm PTFE syringe filter directly before spin coating.[2]
-
Spin Coating Process: a. Place the cleaned substrate on the spin coater chuck and apply vacuum. b. Dispense approximately 50 µL of the filtered solution onto the center of the substrate. c. Start the spin coater using a two-step program: i. 500 rpm for 10 seconds (spreading step). ii. 2000 rpm for 45 seconds (thinning step). d. Carefully remove the substrate from the chuck.
-
Thermal Annealing: a. Transfer the coated substrate to a hotplate inside an inert atmosphere (e.g., a nitrogen-filled glovebox). b. Heat the substrate to the desired annealing temperature (e.g., 120 °C) for 15 minutes.[2] c. Allow the substrate to cool slowly to room temperature before removal.
Protocol 2: Characterization of Film Morphology
-
Atomic Force Microscopy (AFM):
-
Mount the film-coated substrate on an AFM stub using double-sided tape.
-
Load the sample into the AFM.
-
Engage the tip in tapping mode to avoid damaging the soft organic film.
-
Scan a representative area (e.g., 5x5 µm) to observe the overall morphology.
-
Scan smaller areas (e.g., 1x1 µm) for high-resolution images of grain structures.
-
Use the AFM software to perform quantitative analysis, including Root Mean Square (RMS) roughness and grain size distribution.[10]
-
-
X-Ray Diffraction (XRD):
-
Mount the film-coated substrate on the XRD sample stage.
-
For thin films, use a grazing incidence (GIXRD) setup with a small, fixed incident angle (e.g., 1°) to maximize the signal from the film and minimize substrate diffraction.[3]
-
Perform a θ-2θ scan over the desired angular range to identify diffraction peaks corresponding to crystalline planes.
-
The presence of sharp peaks indicates a crystalline structure, while a broad halo suggests an amorphous film.[11]
-
The percentage of crystallinity can be estimated by comparing the integrated area of the crystalline peaks to the total area under the curve (crystalline peaks + amorphous halo).[11]
-
Visualizations
Caption: A troubleshooting workflow for addressing poor film morphology in this compound thin films.
Caption: Logical relationships between processing parameters and final film morphology characteristics.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Thin Film XRD | Materials Characterization Lab [mcl.mse.utah.edu]
- 4. researchgate.net [researchgate.net]
- 5. Protocol for fabricating optically transparent, pinhole-free NiO thin film for memory devices using the spin-coating technique - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of surface modification treatment on surface energy of substrate and adhesion strength for Ti coating on substrates -Journal of Surface Science and Engineering [koreascience.kr]
- 7. Polyethylene Film Surface Modification via Benzoic Acid Grafting [mdpi.com]
- 8. High surface energy enhances cell response to titanium substrate microstructure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. dc.suffolk.edu [dc.suffolk.edu]
- 11. Percent Crystallinity by the XRD Integration Method | Materials Characterization Lab [mcl.mse.utah.edu]
Technical Support Center: Purification of Thiazolo[5,4-d]thiazole Compounds
Welcome to the technical support center for the purification of thiazolo[5,4-d]thiazole compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the purification of this important class of heterocyclic compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound compounds?
A1: The most common purification techniques for this compound derivatives are column chromatography, recrystallization, and slurry washing.[1][2] Due to the often-planar and rigid structure of the this compound core, these compounds can exhibit low solubility, which can be both a challenge and an advantage in purification.[1] Sublimation is another potential method, particularly for compounds with sufficient volatility.[3]
Q2: My this compound compound has very low solubility. How does this affect the choice of purification method?
A2: Low solubility can make techniques like column chromatography and recrystallization challenging. However, it can be advantageous for purification by precipitation and slurry washing. Often, symmetrically substituted thiazolo[5,4-d]thiazoles precipitate from the reaction mixture in high purity.[1] For chromatography, you may need to use more polar solvent systems or consider alternative stationary phases. For recrystallization, finding a suitable solvent that dissolves the compound at high temperatures but not at room temperature is key.
Q3: What are the likely impurities in my crude this compound product?
A3: Common impurities often stem from the starting materials and side reactions. For instance, in syntheses involving the condensation of dithiooxamide (B146897) with aldehydes, unreacted aldehydes and by-products from the degradation of dithiooxamide at high temperatures can be present.[4][5][6] Incomplete cyclization or side reactions can also lead to related heterocyclic impurities.
Q4: How can I monitor the purity of my this compound compound during purification?
A4: Thin-layer chromatography (TLC) is a rapid and effective method for monitoring the progress of your purification.[7] High-performance liquid chromatography (HPLC) can provide more quantitative purity analysis. Nuclear magnetic resonance (NMR) spectroscopy is also crucial for confirming the structure and assessing the purity of the final product.
Troubleshooting Guides
Column Chromatography
Issue: Poor separation of my this compound compound from impurities.
-
Possible Cause: The solvent system (eluent) is not optimal.
-
Solution:
-
TLC Analysis: Systematically test a range of solvent systems with varying polarities using TLC to find the optimal eluent for separation.
-
Solvent Gradient: Employ a gradient elution, starting with a less polar solvent and gradually increasing the polarity. This can help to separate compounds with similar polarities.
-
Alternative Solvents: If standard hexane/ethyl acetate (B1210297) or dichloromethane/methanol systems are ineffective, consider other solvents like toluene, chloroform, or diethyl ether in your mobile phase.
-
Issue: My this compound compound is streaking on the TLC plate and the column.
-
Possible Cause: The compound may be interacting strongly with the acidic silica (B1680970) gel stationary phase, especially if it contains basic nitrogen moieties.[8]
-
Solution:
-
Add a Modifier: Add a small amount (0.1-1%) of a modifier like triethylamine (B128534) or pyridine (B92270) to your eluent to neutralize the acidic sites on the silica gel.[9]
-
Alternative Stationary Phase: Consider using a different stationary phase, such as neutral or basic alumina, or reversed-phase silica gel (C18).[10]
-
Issue: My compound will not elute from the column.
-
Possible Cause: The compound is too polar for the chosen eluent and is strongly adsorbed to the stationary phase.
-
Solution:
-
Increase Eluent Polarity: Drastically increase the polarity of your mobile phase. For very polar compounds, a system like dichloromethane/methanol with a small percentage of ammonium (B1175870) hydroxide (B78521) might be necessary.[9]
-
Check for Decomposition: It's possible the compound is decomposing on the silica gel. Test for stability by spotting the compound on a TLC plate, letting it sit for an hour, and then developing it to see if any new spots appear.[10]
-
Recrystallization
Issue: My this compound compound "oils out" instead of forming crystals.
-
Possible Cause: The solution is too saturated, the cooling is too rapid, or the melting point of the compound is lower than the boiling point of the solvent.[11] The presence of impurities can also promote oiling out.
-
Solution:
-
Add More Solvent: Re-heat the solution to dissolve the oil and add a small amount of additional hot solvent. Allow the solution to cool more slowly.[11]
-
Change Solvent System: Try a different solvent or a solvent pair where the compound has lower solubility.
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod at the meniscus or adding a seed crystal of the pure compound to provide a nucleation site.[11]
-
Issue: No crystals form upon cooling.
-
Possible Cause: The solution is not saturated (too much solvent was used), or the solution is supersaturated but requires nucleation.
-
Solution:
-
Induce Crystallization: Try scratching the flask or adding a seed crystal.[11]
-
Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent to increase the concentration of your compound.
-
Cool to a Lower Temperature: Use an ice bath or refrigerator to further decrease the solubility of your compound.
-
Issue: Poor recovery of the purified compound.
-
Possible Cause: Too much solvent was used, or the compound has significant solubility in the cold solvent.
-
Solution:
-
Minimize Solvent: Use the minimum amount of hot solvent necessary to dissolve the compound.
-
Cool Thoroughly: Ensure the solution is cooled sufficiently to maximize crystal formation.
-
Recover from Mother Liquor: Concentrate the mother liquor (the solution left after filtration) and perform a second recrystallization to recover more product.
-
Data Presentation
Table 1: Column Chromatography Conditions for this compound Derivatives
| Compound Type | Stationary Phase | Eluent System | Reference |
| 2,5-diaryl-thiazolo[5,4-d]thiazoles | Silica Gel | Petroleum Ether / Dichloromethane (gradient) | [2] |
| Furan-bridged this compound | Silica Gel (300-400 mesh) | Not specified | [7] |
| This compound-based dyes | Silica Gel | Dichloromethane / Petroleum Ether / Ethyl Acetate | [12] |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent.
-
Column Packing: Pour the slurry into the chromatography column and allow the silica to settle into a packed bed. Add a layer of sand to the top of the silica gel.
-
Sample Loading: Dissolve the crude this compound compound in a minimal amount of a suitable solvent (ideally the eluent) and apply it carefully to the top of the column.
-
Elution: Begin eluting with the chosen solvent system, starting with a low polarity and gradually increasing it if necessary.
-
Fraction Collection: Collect the eluting solvent in fractions and monitor the separation using TLC.
-
Solvent Evaporation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: In a test tube, add a small amount of the crude compound and a few drops of a potential solvent. Heat the mixture to boiling. A suitable solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to completely dissolve it.
-
Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should occur. The flask can then be placed in an ice bath to maximize crystal yield.
-
Isolation of Crystals: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals in a vacuum oven.
Protocol 3: Purification by Slurry Washing
-
Suspension: Suspend the crude solid in a suitable solvent in which the desired compound has very low solubility, but the impurities are soluble.
-
Stirring: Stir the suspension at room temperature or with gentle heating for a period of time (e.g., 30 minutes).
-
Filtration: Collect the solid product by vacuum filtration.
-
Washing: Wash the collected solid with fresh, cold solvent.
-
Drying: Dry the purified solid under vacuum.
Mandatory Visualization
References
- 1. ninercommons.charlotte.edu [ninercommons.charlotte.edu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chembam.com [chembam.com]
- 9. silicycle.com [silicycle.com]
- 10. benchchem.com [benchchem.com]
- 11. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 12. researchgate.net [researchgate.net]
overcoming synthetic byproducts in Thiazolo[5,4-d]thiazole reactions
Welcome to the technical support center for the synthesis of Thiazolo[5,4-d]thiazole (TzTz) derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to the synthesis of this important heterocyclic scaffold.
Troubleshooting Guide
Low yields, unexpected byproducts, and purification difficulties are common hurdles in the synthesis of Thiazolo[5,4-d]thiazoles. This guide provides a structured approach to identifying and resolving these issues. The primary synthetic route covered is the condensation of dithiooxamide (B146897) with aromatic aldehydes.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low to No Product Yield | 1. Degradation of Dithiooxamide: Dithiooxamide can degrade at high temperatures, leading to the formation of impurities and reducing the availability of the starting material.[1] 2. Suboptimal Reaction Temperature: The reaction may require specific temperature ranges for optimal performance. Excessively high temperatures can lead to decomposition of reactants and products. 3. Incomplete Reaction: Insufficient reaction time or a temperature that is too low can result in a low conversion of starting materials.[2] 4. Poor Quality of Starting Materials: Impurities in the aromatic aldehyde or dithiooxamide can interfere with the reaction.[2] | 1. Optimize Reaction Temperature: Start with a lower temperature (e.g., 130°C) and monitor the reaction progress. Consider using microwave irradiation, which can shorten reaction times and potentially reduce thermal degradation.[1] 2. Screen Different Solvents: While high-boiling polar aprotic solvents like DMF are common, consider greener alternatives like L-proline-ethylene glycol mixtures, which have been shown to give good yields.[1] 3. Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to track the consumption of starting materials and the formation of the product to determine the optimal reaction time. 4. Ensure Purity of Reactants: Use freshly purified aldehydes and high-purity dithiooxamide. |
| Formation of Multiple Products (Byproducts) | 1. Resinification/Tarry Byproducts: Harsh reaction conditions, such as prolonged heating at high temperatures, can lead to the formation of polymeric or tarry substances. 2. Symmetric Byproducts in Asymmetric Synthesis: When using two different aldehydes to synthesize an asymmetric TzTz, the formation of the two corresponding symmetric TzTz derivatives is a common issue. 3. Side Reactions of Aldehydes: Electron-donating or withdrawing groups on the aromatic aldehyde can influence its reactivity and potentially lead to side reactions.[3] | 1. Milder Reaction Conditions: Employ lower temperatures and shorter reaction times. Microwave-assisted synthesis can be particularly effective in minimizing byproduct formation.[1] 2. Chromatographic Purification: For asymmetric syntheses, column chromatography is often necessary to separate the desired asymmetric product from the symmetric byproducts. 3. Use of Additives: The addition of sodium metabisulfite (B1197395) has been shown to improve yields and potentially reduce side reactions in certain protocols.[1] |
| Product Precipitation/Isolation Issues | 1. Product is Too Soluble in the Reaction Solvent: While TzTz derivatives are often poorly soluble, leading to easy precipitation, certain substitution patterns can increase solubility, making isolation difficult.[4] 2. Product Co-precipitates with Impurities: Tarry byproducts can co-precipitate with the desired product, complicating purification. | 1. Solvent Selection for Precipitation: After the reaction, add a solvent in which the product is insoluble (e.g., water or ethanol) to induce precipitation.[1] 2. Washing the Precipitate: Wash the filtered product with appropriate solvents (e.g., cold water, ethanol) to remove unreacted starting materials and soluble impurities.[1] 3. Recrystallization: If the product is still impure, recrystallization from a suitable solvent can be an effective purification method. |
| Low Solubility of the Final Product | 1. Planar and Rigid Structure: The inherent planarity of the this compound core promotes strong intermolecular π-π stacking, leading to low solubility in common organic solvents.[4][5] | 1. Introduce Solubilizing Groups: Incorporate flexible alkyl or alkoxy chains onto the aryl substituents to disrupt crystal packing and improve solubility.[4] 2. Asymmetric Design: Synthesizing asymmetric TzTz derivatives can disrupt the crystal lattice and enhance solubility.[4] 3. Use High-Boiling Point Solvents for Characterization: For characterization purposes, high-boiling point polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) may be effective.[4] |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 2,5-diaryl-thiazolo[5,4-d]thiazoles?
The most widely used method is the condensation reaction between one equivalent of dithiooxamide and two equivalents of an aromatic aldehyde in a high-boiling point solvent.[5] This reaction is often referred to as the Ketcham reaction.
Q2: My reaction mixture is turning dark and viscous. What is happening and how can I prevent it?
A dark and viscous reaction mixture is often an indication of resinification or the formation of tarry byproducts. This is typically caused by excessively high temperatures or prolonged reaction times. To prevent this, it is recommended to use the lowest effective temperature and to monitor the reaction closely to avoid unnecessary heating after the reaction is complete. The use of microwave irradiation can also help to reduce the formation of these byproducts by significantly shortening the reaction time.[1]
Q3: I am trying to synthesize an asymmetric this compound with two different aldehydes, but I am getting a mixture of products. How can I isolate my desired compound?
The synthesis of asymmetric Thiazolo[5,4-d]thiazoles by reacting dithiooxamide with a mixture of two different aldehydes will statistically lead to a mixture of three products: the desired asymmetric compound and the two corresponding symmetric derivatives. The separation of these compounds typically requires purification by column chromatography.
Q4: How can I improve the solubility of my this compound derivative?
The low solubility of these compounds is a known challenge due to their planar and rigid structure.[4][5] To improve solubility, you can introduce long, flexible alkyl or alkoxy side chains onto the aromatic rings. This will disrupt the intermolecular π-π stacking and increase solubility in common organic solvents. Another strategy is to create asymmetric molecules, which can also disrupt the crystal packing.[4]
Q5: Are there any "greener" alternatives to using DMF as a solvent?
Yes, research has shown that deep eutectic solvents, such as a mixture of L-proline and ethylene (B1197577) glycol, can be effective and more environmentally friendly alternatives to DMF for the synthesis of Thiazolo[5,4-d]thiazoles.[1] These solvent systems have been shown to produce good to excellent yields.
Quantitative Data Summary
The following table summarizes yields for the synthesis of various 2,5-diaryl-thiazolo[5,4-d]thiazole derivatives under different reaction conditions.
| Product | Aldehyde Reactant | Reaction Conditions | Yield (%) | Reference |
| 4,4′-(this compound-2,5-diyl)bis(2-methoxyphenol) | Vanillin | Classical Heating (130°C, 1h) in L-proline:ethylene glycol (1:50) with Na2S2O5 | 75 | [1] |
| 4,4′-(this compound-2,5-diyl)bis(2-methoxyphenol) | Vanillin | Microwave Irradiation (130°C, 25 min) in L-proline:ethylene glycol (1:50) with Na2S2O5 | 92 | [1] |
| 5,5′-(this compound-2,5-diyl)bis(2-methoxyphenol) | o-Vanillin | Classical Heating (130°C, 1h) in L-proline:ethylene glycol (1:50) with Na2S2O5 | 70 | [1] |
| 5,5′-(this compound-2,5-diyl)bis(2-methoxyphenol) | o-Vanillin | Microwave Irradiation (130°C, 25 min) in L-proline:ethylene glycol (1:50) with Na2S2O5 | 75 | [1] |
| 2,5-di(pyridin-2-yl)this compound | 2-Pyridinecarboxaldehyde | Classical Heating (130°C, 1h) in L-proline:ethylene glycol (1:50) with Na2S2O5 | 66 | [1] |
| 2,5-bis(4-bromophenyl)this compound | 4-Bromobenzaldehyde | Classical Heating (130°C, 1h) in L-proline:ethylene glycol (1:50) with Na2S2O5 | 36 | [1] |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Symmetric 2,5-Diaryl-thiazolo[5,4-d]thiazoles using a Greener Solvent System [1]
-
In a 50 mL round-bottom flask, add the L-proline:ethylene glycol (1:50) solvent mixture (approximately 4.5 g).
-
To the solvent, sequentially add the aromatic aldehyde (2 mmol), dithiooxamide (1 mmol), and sodium metabisulfite (1.1 mmol).
-
Stir the reaction mixture at 130°C for 1 hour.
-
After 1 hour, cool the reaction mixture to room temperature.
-
Add 40 mL of water to the cooled mixture to precipitate the product.
-
Filter the solid product and wash it with cold water (2 x 15 mL) followed by ethanol (B145695) (5 mL).
-
Dry the purified product.
Protocol 2: Microwave-Assisted Synthesis of Symmetric 2,5-Diaryl-thiazolo[5,4-d]thiazoles [1]
-
In a microwave-safe reaction vessel, combine the L-proline:ethylene glycol (1:50) solvent, the aromatic aldehyde (2 mmol), dithiooxamide (1 mmol), and sodium metabisulfite (1.1 mmol).
-
Seal the vessel and place it in a microwave reactor.
-
Heat the reaction mixture to 130°C and hold for 25 minutes with stirring.
-
After the reaction is complete, cool the vessel to room temperature.
-
Work-up the product as described in Protocol 1 (steps 5-7).
Visualizations
Reaction Mechanism
The formation of the this compound core from dithiooxamide and an aromatic aldehyde is a multi-step process. The following diagram illustrates a plausible reaction pathway.
Caption: Proposed reaction mechanism for the formation of 2,5-diaryl-thiazolo[5,4-d]thiazole.
Troubleshooting Workflow
This workflow provides a logical sequence of steps to diagnose and resolve common issues encountered during the synthesis.
Caption: A logical workflow for troubleshooting low-yield this compound reactions.
References
Technical Support Center: Thiazolo[5,4-d]thiazole Polymer Bandgap Tuning
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Thiazolo[5,4-d]thiazole (TTz) polymers. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work focused on tuning the bandgap of these materials.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for tuning the bandgap of this compound (TTz) polymers?
The primary strategies for tuning the bandgap of TTz-based polymers revolve around modifying their electronic structure. The most effective methods include:
-
Donor-Acceptor (D-A) Copolymerization: This is a powerful and widely used strategy. The electron-deficient TTz unit is copolymerized with various electron-donating (donor) units. The strength of the donor unit directly influences the energy of the intramolecular charge transfer, which in turn controls the polymer's bandgap. By selecting donors of varying strengths, the bandgap can be systematically tuned.[1][2][3]
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Side-Chain Engineering: The type and length of the side chains attached to the polymer backbone can influence the polymer's conformation, solubility, and solid-state packing, which indirectly affect the electronic properties and the bandgap. For example, replacing alkyl side chains with alkylthiol side chains has been shown to lower the HOMO energy level.[4]
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Modification of the TTz Core: Attaching electron-donating or electron-withdrawing groups directly to the TTz core can modulate its electronic properties. Electron-donating groups tend to raise the Highest Occupied Molecular Orbital (HOMO) level, leading to a smaller bandgap, while electron-withdrawing groups can lower the Lowest Unoccupied Molecular Orbital (LUMO) level.[2]
-
Extension of π-Conjugation: Extending the π-conjugated system by incorporating additional aromatic or heteroaromatic units can lead to greater delocalization of the frontier molecular orbitals, which typically results in a reduction of the bandgap.[2]
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Utilizing Unsubstituted this compound: Employing an unsubstituted TTz unit in the polymer backbone can enhance backbone planarity and lead to deeper LUMO levels compared to substituted derivatives.[5]
Q2: How does the choice of the donor unit in D-A copolymerization affect the bandgap?
The electronic properties of the donor comonomer play a crucial role in determining the final bandgap of the TTz-based copolymer. A stronger electron-donating unit will lead to a more pronounced intramolecular charge transfer (ICT) between the donor and the TTz acceptor unit. This stronger ICT interaction results in a lower energy optical transition and, therefore, a smaller optical bandgap.[1] Conversely, a weaker donor unit will result in a larger bandgap. The ionization potential of the donor unit is a good indicator of its electron-donating strength.
Q3: I'm struggling with the low solubility of my synthesized TTz-based polymer. How can I improve its processability?
Low solubility is a frequent challenge with TTz derivatives due to their rigid and planar structure, which encourages strong intermolecular π-π stacking.[2] To enhance solubility and processability, consider the following approaches:
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Introduction of Solubilizing Side Chains: Attaching flexible and bulky side chains, such as branched alkyl or alkoxy groups, to the polymer backbone is a very effective method. These side chains disrupt the close packing of the polymer chains, thereby increasing their solubility in common organic solvents.[2]
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Copolymerization with a Soluble Comonomer: Introducing a comonomer that is known to impart good solubility into the polymer backbone can improve the overall solubility of the resulting copolymer.
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Synthesis of Copolymers with Higher Molecular Weight Distribution: While seemingly counterintuitive, in some cases, polymers with a broader molecular weight distribution may exhibit better solubility.
Q4: My polymer has the desired optical bandgap, but the performance in my organic solar cell is low. What could be the issue?
Achieving a suitable optical bandgap is only one aspect of designing efficient materials for organic solar cells. Low device performance, despite an optimal bandgap, can stem from several factors:
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Mismatched Energy Levels: The HOMO and LUMO energy levels of the TTz polymer must be appropriately aligned with the energy levels of the electron acceptor material (e.g., a fullerene derivative like PC71BM or a non-fullerene acceptor) to ensure efficient charge separation and minimize energy loss.[4]
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Poor Morphology: The nanoscale morphology of the polymer:acceptor blend is critical for efficient exciton (B1674681) dissociation and charge transport. A bicontinuous interpenetrating network with domain sizes on the order of the exciton diffusion length (typically 10-20 nm) is ideal.[1]
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Low Charge Carrier Mobility: Even with good energy level alignment and morphology, if the polymer has low intrinsic hole mobility, the charge carriers will not be efficiently extracted, leading to recombination and low device efficiency.[1][6]
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Film Crystallinity and Purity: The degree of crystallinity and the presence of impurities in the polymer film can significantly impact charge transport and device performance.
Troubleshooting Guides
Issue: Unexpectedly large bandgap in a newly synthesized D-A copolymer.
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Possible Cause: The electron-donating strength of the chosen comonomer may be weaker than anticipated.
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Troubleshooting Steps:
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Verify Monomer Purity: Ensure the purity of both the TTz and the donor monomers. Impurities can affect the polymerization process and the final electronic properties.
-
Characterize Donor Monomer: If possible, experimentally determine the ionization potential of the donor monomer using techniques like cyclic voltammetry to confirm its electronic properties.
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Select a Stronger Donor: Synthesize a new copolymer using a donor unit with a known lower ionization potential.
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Issue: Difficulty in determining HOMO/LUMO energy levels.
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Possible Cause: Issues with the cyclic voltammetry (CV) measurement or data interpretation.
-
Troubleshooting Steps:
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Ensure Proper Experimental Setup: Use a properly calibrated reference electrode (e.g., Ag/AgCl or a ferrocene/ferrocenium internal standard).[7] Ensure the solvent and electrolyte are of high purity and free of water and oxygen.
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Film Quality: The polymer film cast on the working electrode should be uniform and thin.
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Scan Rate Dependence: Perform CV scans at different scan rates to ensure the observed redox processes are not diffusion-limited.
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Data Analysis: The HOMO level is typically estimated from the onset of the oxidation peak, and the LUMO level can be estimated from the onset of the reduction peak or calculated by adding the optical bandgap to the HOMO energy level.[7]
-
Data Presentation
Table 1: Summary of Bandgap Tuning Strategies for this compound Polymers
| Strategy | Donor Comonomer | Optical Bandgap (eV) | HOMO Level (eV) | LUMO Level (eV) | Reference |
| D-A Copolymerization | Varies | 1.7 - 2.2 | -4.9 to -5.7 | - | [1] |
| D-A Copolymerization | 2,2′-bithiophene (BT) | ~2.0 | -5.2 | -3.3 | [5] |
| D-A Copolymerization | 6,7-difluoroquinoxaline (Qx) | ~1.9 | - | - | [5] |
| D-A Copolymerization | 5,6-difluorobenzo[c][1][5][8]thiadiazole (BTD) | ~1.5 | -5.4 | -3.9 | [5] |
| D-A Copolymerization | Carbazole | - | - | - | [6][9] |
| Side-Chain Engineering | Alkyl side chain | - | - | - | |
| Side-Chain Engineering | Alkylthiol side chain | - | -5.45 | - |
Experimental Protocols
1. Synthesis of TTz-based Polymers via Suzuki Polycondensation
This protocol provides a general procedure for the synthesis of a TTz-based donor-acceptor copolymer.
-
Materials:
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Diboronic ester or diboronic acid derivative of the donor monomer
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Dibromo-functionalized this compound monomer
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Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ with a phosphine (B1218219) ligand)
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Base (e.g., K₂CO₃, Na₂CO₃, or CsF)
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Anhydrous solvent (e.g., toluene, DMF, or a mixture)
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Phase-transfer catalyst (e.g., Aliquat 336), if using an aqueous base solution
-
-
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine equimolar amounts of the diboronic ester/acid of the donor monomer and the dibromo-TTz monomer.
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Add the palladium catalyst (typically 1-5 mol %) and the base (typically 2-4 equivalents per monomer unit).
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If using an aqueous base, add the phase-transfer catalyst.
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Add the anhydrous solvent via cannula.
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Degas the reaction mixture by several freeze-pump-thaw cycles.
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Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for 24-72 hours.
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Monitor the reaction progress by techniques like GPC to follow the increase in molecular weight.
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After the reaction is complete, cool the mixture to room temperature and precipitate the polymer by pouring the solution into a non-solvent like methanol (B129727) or acetone.
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Collect the polymer by filtration and purify it by Soxhlet extraction with a series of solvents (e.g., methanol, acetone, hexane, chloroform) to remove catalyst residues and low molecular weight oligomers.
-
Dry the purified polymer under vacuum.
-
2. Characterization of the Optical Bandgap
-
Technique: UV-Vis Spectroscopy
-
Procedure:
-
Prepare a dilute solution of the polymer in a suitable solvent (e.g., chloroform, chlorobenzene).
-
Prepare a thin film of the polymer by drop-casting, spin-coating, or doctor-blading the solution onto a quartz substrate.
-
Record the UV-Vis absorption spectrum of both the solution and the thin film.
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The optical bandgap (E_g^opt) is estimated from the onset of the absorption edge in the thin-film spectrum using the Tauc plot method (plotting (αhν)^n vs. hν, where α is the absorption coefficient, hν is the photon energy, and n is typically 2 for a direct bandgap semiconductor). The bandgap is determined by extrapolating the linear portion of the plot to the x-axis.
-
3. Determination of HOMO and LUMO Energy Levels
-
Technique: Cyclic Voltammetry (CV)
-
Procedure:
-
Set up a three-electrode electrochemical cell consisting of a working electrode (e.g., a platinum or glassy carbon electrode coated with a thin film of the polymer), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., a platinum wire).
-
Use a solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) hexafluorophosphate (B91526) (TBAPF₆)) in an anhydrous, deoxygenated solvent (e.g., acetonitrile).
-
Calibrate the reference electrode using the ferrocene/ferrocenium (Fc/Fc⁺) redox couple as an internal standard (the Fc/Fc⁺ redox potential is typically assumed to be -4.8 eV relative to the vacuum level).[7]
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Record the cyclic voltammogram by scanning the potential to measure the oxidation and reduction potentials of the polymer film.
-
The HOMO energy level can be calculated from the onset potential of the first oxidation peak (E_ox^onset) using the formula: HOMO = -e(E_ox^onset - E_(Fc/Fc⁺)) - 4.8 eV.
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The LUMO energy level can be calculated from the onset potential of the first reduction peak (E_red^onset) using the formula: LUMO = -e(E_red^onset - E_(Fc/Fc⁺)) - 4.8 eV. Alternatively, it can be estimated by adding the optical bandgap to the HOMO energy: LUMO = HOMO + E_g^opt.
-
Visualizations
Caption: Key strategies for tuning the bandgap of this compound polymers.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. Donor-Acceptor Copolymers with 9-(2-Ethylhexyl)carbazole or Dibenzothiophene-5,5-dioxide Donor Units and 5,6-Difluorobenzo[c][1,2,5]thiadiazole Acceptor Units for Photonics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Versatile Direct (Hetero)Arylation Polymerization of Electro‐Deficient Unsubstituted Thiazolo[5,4‐d]Thiazole: A Tool to Lower the LUMO Level - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and characterization of a this compound-based copolymer for high performance polymer solar cells - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and characterization of a this compound-based copolymer for high performance polymer solar cells - PubMed [pubmed.ncbi.nlm.nih.gov]
improving the processability of Thiazolo[5,4-d]thiazole for printable electronics
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working on improving the processability of Thiazolo[5,4-d]thiazole (TzTz) derivatives for printable electronics.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it promising for printable electronics?
This compound (TzTz) is a fused heterocyclic compound with a rigid, planar structure and high oxidative stability.[1][2] Its electron-deficient nature and potential for efficient intermolecular π-π overlap make it an attractive building block for organic semiconductors.[1] These properties are desirable for applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).[1][2][3]
Q2: What are the main challenges in processing this compound derivatives?
The primary challenge is the poor solubility of the core TzTz structure in common organic solvents.[3][4][5] This arises from its rigid and planar nature, which promotes strong intermolecular packing.[4][5] Low solubility hinders the formulation of inks suitable for printing techniques and can lead to difficulties in achieving uniform, high-quality thin films.
Q3: How can the solubility of this compound derivatives be improved?
The most effective strategy is the introduction of flexible alkyl or alkoxy side chains to the TzTz core or its flanking aromatic units.[3][4] These side chains disrupt the strong intermolecular π-π stacking, thereby increasing the solubility in organic solvents.[4] The length and branching of these side chains can be tuned to optimize solubility and influence the thin-film morphology.
Troubleshooting Guides
Ink Formulation and Printing
Q: My TzTz-based ink is clogging the inkjet printer nozzle. What could be the cause and how can I fix it?
A: Nozzle clogging is a common issue in inkjet printing of organic semiconductors and can be attributed to several factors:
-
Aggregation: The planar TzTz molecules may aggregate in solution, forming particles large enough to block the nozzle.[6]
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Solution: Improve the solubility by choosing a better solvent or by modifying the molecular structure with longer or branched alkyl chains. Filtering the solution through a sub-micron filter before printing can also remove aggregates.
-
-
Solvent Evaporation: Rapid evaporation of a low-boiling-point solvent at the nozzle orifice can lead to the deposition of dried material.
-
Solution: Formulate the ink with a mixture of solvents, including a high-boiling-point co-solvent (e.g., glycerol (B35011) or ethylene (B1197577) glycol) to reduce the overall evaporation rate.[7]
-
-
Impurities: Insoluble impurities from the synthesis or handling can also cause blockages.
-
Solution: Ensure high purity of the synthesized material through appropriate purification techniques like column chromatography or recrystallization.
-
-
Ink Viscosity: An ink with too high a viscosity will not jet properly from the nozzle.
-
Solution: Adjust the concentration of the TzTz derivative in the solvent to achieve a viscosity typically below 10 cP for inkjet printing.[7]
-
Thin-Film Deposition (Spin-Coating)
Q: I am observing defects in my spin-coated TzTz derivative films. How can I improve the film quality?
A: The quality of spin-coated films is highly dependent on the solution properties and processing parameters. Here are some common defects and their solutions:
| Defect | Probable Cause(s) | Troubleshooting Suggestions |
| Coffee Rings | Non-uniform evaporation rate across the droplet. | Increase the spin speed; use a solvent with a lower evaporation rate; spin-coat in a solvent-saturated atmosphere. |
| Striations | Evaporation-driven surface tension gradients. | Use a solvent with lower surface tension; increase the solution viscosity; optimize the spin-coating environment to control evaporation. |
| Edge Bead | Surface tension effects at the edge of the substrate prevent uniform fluid flow. | Increase the spin speed; use a smaller volume of solution; perform an edge-bead removal step after coating. |
| Incomplete Coverage | Poor wetting of the substrate by the solution. | Pre-treat the substrate to modify its surface energy (e.g., with self-assembled monolayers like OTS); choose a solvent that has better wetting properties for the substrate. |
Organic Field-Effect Transistor (OFET) Performance
Q: My OFETs based on a TzTz derivative show a low on/off ratio. How can I improve this?
A: A low on/off ratio is often due to a high off-current. This can be caused by:
-
High Carrier Concentration in the "Off" State: Some TzTz derivatives may have intrinsic charge carriers that contribute to a high off-current.[8]
-
Solution: Introduce electron-withdrawing groups (e.g., halogens) into the molecular structure to lower the HOMO level and reduce the intrinsic hole concentration.[8]
-
-
Gate Leakage Current: A significant current flowing through the gate dielectric will contribute to the measured drain current, leading to a high off-current.
-
Solution: Ensure the integrity of the gate dielectric layer. Use a thicker dielectric or a material with a higher dielectric strength.
-
-
Impurity Doping: Impurities in the semiconductor layer can act as dopants, increasing the off-current.
-
Solution: Purify the TzTz derivative thoroughly before device fabrication.
-
Quantitative Data
The following tables summarize key properties of selected this compound derivatives.
Table 1: Thermal and Electrochemical Properties of Functionalized Dithienylthiazolo[5,4-d]thiazoles
| Compound | Melting Point (°C) | HOMO (eV) | LUMO (eV) | Optical Bandgap (eV) |
| Th-DTTzTz | 205 | -5.3 | -3.1 | 2.2 |
| 4-CF3-Ph-DTTzTz | 173 | -5.4 | -3.2 | 2.2 |
| 4-F-Ph-DTTzTz | 200 | -5.4 | -3.2 | 2.2 |
| 4-CN-Ph-DTTzTz | 215 | -5.5 | -3.3 | 2.2 |
Data extracted from a study on 5'-aryl-substituted 2,5-bis(3'-hexylthiophen-2'-yl)this compound derivatives.[3]
Table 2: OFET Performance of Selected this compound Derivatives
| Compound | Mobility (cm²/Vs) | On/Off Ratio |
| Th-DTTzTz | 1 x 10⁻³ | 10³ - 10⁴ |
| 4-CF3-Ph-DTTzTz | 4 x 10⁻⁴ | 10³ - 10⁴ |
| 4-F-Ph-DTTzTz | 2 x 10⁻⁴ | 10³ - 10⁴ |
| 4-CN-Ph-DTTzTz | 7 x 10⁻⁵ | 10² - 10³ |
Device performance for solution-processed OFETs.[3]
Experimental Protocols
Synthesis of a Soluble this compound Derivative
This protocol describes a general three-step synthesis for a soluble dithienylthis compound derivative.[3]
OFET Fabrication (Bottom-Gate, Top-Contact)
This protocol outlines the fabrication of a bottom-gate, top-contact OFET using a TzTz derivative.
Troubleshooting Logic for Low OFET Performance
This diagram illustrates a logical approach to troubleshooting common OFET performance issues.
References
- 1. Thiazolo[5,4-d]thiazoles – promising building blocks in the synthesis of semiconductors for plastic electronics - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 4. benchchem.com [benchchem.com]
- 5. ninercommons.charlotte.edu [ninercommons.charlotte.edu]
- 6. mvm.kit.edu [mvm.kit.edu]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to Thiazolo[5,4-d]thiazole and Thiophene-Based Organic Semiconductors
For Researchers, Scientists, and Drug Development Professionals
The landscape of organic electronics is continually evolving, driven by the quest for novel semiconductor materials with superior performance, stability, and processability. Among the various classes of organic semiconductors, those based on the Thiazolo[5,4-d]thiazole (TzTz) core have emerged as promising alternatives to the more established thiophene-based materials. This guide provides an objective comparison of the performance of these two classes of semiconductors, supported by experimental data, to aid researchers in selecting the optimal materials for their applications.
Core Molecular Structures
The fundamental structural differences between the thiophene (B33073) and this compound building blocks underpin their distinct electronic properties. Thiophene is an electron-rich five-membered heterocycle containing one sulfur atom. In contrast, the this compound core is a fused bicyclic system containing two sulfur and two nitrogen atoms, rendering it an electron-deficient unit.[1][2] This inherent electronic nature significantly influences the charge transport characteristics and stability of the resulting semiconductor materials.
Caption: Fundamental building blocks of the two semiconductor classes.
Performance Comparison of Organic Field-Effect Transistors (OFETs)
The performance of organic semiconductors is primarily evaluated through their charge carrier mobility (μ), which dictates the switching speed of a transistor, and the on/off current ratio (Ion/Ioff), a measure of the device's ability to switch between its conductive and non-conductive states. The following tables summarize the performance of representative this compound and thiophene-based semiconductors in Organic Field-Effect Transistors (OFETs).
This compound-Based Semiconductors
This compound-based materials are noted for their high oxidative stability and rigid, planar structure, which can facilitate intermolecular π-π stacking, crucial for efficient charge transport.[1][2] While their mobilities are generally moderate, they offer a compelling balance of performance and stability.
| Material | Device Architecture | Hole Mobility (μh) [cm²/Vs] | On/Off Ratio (Ion/Ioff) | Ref. |
| PCDTTz (copolymer) | BGTC OFET | 3.8 x 10-3 | - | [3] |
| 5'-aryl-substituted 2,5-bis(3'-hexylthiophen-2'-yl)this compound | BGTC OFET | up to 10-3 | - | [4] |
| Thiazolothiazole-phenylene co-oligomers | BGTC OFET | 10-2 - 10-1 | 106 | [5] |
| TT-based derivatives | Time-of-flight | 4.33 x 10-5 - 1.63 x 10-3 | - | [6] |
Thiophene-Based Semiconductors
Thiophene-based semiconductors, particularly those incorporating fused rings, are renowned for their high charge carrier mobilities, with some materials achieving performance comparable to amorphous silicon. However, their stability, especially in the presence of oxygen and moisture, can be a concern.
| Material | Device Architecture | Hole Mobility (μh) [cm²/Vs] | On/Off Ratio (Ion/Ioff) | Ref. |
| BPy2T (pyrene end-capped oligothiophene) | Single Crystal | 3.3 | - | [7] |
| 2,6-DADTT (dithieno[3,2-b:2′,3′-d]thiophene derivative) | Single Crystal | 1.26 | 106 - 108 | [7] |
| Pentacene | Thin Film | ~1.5 | > 106 | [7] |
| Rubrene | Single Crystal | > 20 | > 106 | [7] |
Stability: A Key Differentiator
A critical advantage of this compound-based semiconductors is their inherent stability. The electron-deficient nature of the TzTz core imparts high oxidative stability.[1][2] Thermogravimetric analysis (TGA) of various TzTz derivatives has shown them to be thermally stable at temperatures well above 200°C.[1] Furthermore, devices fabricated from TzTz-based materials have demonstrated excellent long-term environmental and operational stability. For instance, dye-sensitized solar cells based on TzTz derivatives retained their initial efficiency over 1000 hours of storage at 85°C.
In contrast, the electron-rich nature of the thiophene ring makes it susceptible to oxidation, particularly in the presence of light, which can lead to device degradation.[4] While significant progress has been made in improving the stability of thiophene-based OFETs through molecular design and device engineering, such as encapsulation, their intrinsic stability can be lower than that of their TzTz counterparts.[4]
Experimental Protocols
To ensure a fair comparison of semiconductor performance, standardized fabrication and characterization protocols are essential. The following section outlines a general methodology for the fabrication and characterization of solution-processed, bottom-gate, top-contact (BGTC) OFETs, which is a common architecture for evaluating new organic semiconductors.
OFET Fabrication Workflow
Caption: General workflow for the fabrication of a BGTC OFET.
Detailed Methodologies
1. Substrate Preparation:
-
Highly doped silicon wafers with a thermally grown silicon dioxide (SiO₂) layer (typically 200-300 nm) are commonly used as the substrate, where the silicon acts as the gate electrode and the SiO₂ as the gate dielectric.
-
The substrates are sequentially cleaned in ultrasonic baths of deionized water, acetone, and isopropanol (B130326) for 10-15 minutes each.
-
After cleaning, the substrates are dried with a stream of nitrogen and baked at 120°C for 30 minutes to remove any residual moisture.
2. Dielectric Surface Treatment:
-
To improve the interface between the dielectric and the organic semiconductor, the SiO₂ surface is often treated with a self-assembled monolayer (SAM).
-
A common SAM is octadecyltrichlorosilane (B89594) (OTS). The substrates are immersed in a 10 mM solution of OTS in anhydrous toluene (B28343) for 20 minutes at 60°C.
-
After treatment, the substrates are rinsed with fresh toluene and annealed at 120°C for 30 minutes.
3. Semiconductor Deposition:
-
The organic semiconductor (either this compound or thiophene-based) is dissolved in a suitable organic solvent (e.g., chloroform, chlorobenzene, or dichlorobenzene) at a concentration of 5-10 mg/mL.
-
The solution is then deposited onto the OTS-treated substrate via spin-coating. A typical spin-coating program involves dispensing the solution and spinning at 1500-3000 rpm for 60 seconds.
-
The spin-coated films are subsequently annealed on a hot plate at a temperature specific to the semiconductor (typically between 100°C and 200°C) for 30-60 minutes to improve the crystallinity and morphology of the film.
4. Electrode Deposition:
-
Source and drain electrodes are deposited on top of the semiconductor layer through a shadow mask using thermal evaporation.
-
Gold (Au) is a commonly used electrode material due to its high work function, which facilitates hole injection into many p-type organic semiconductors. A typical thickness for the gold electrodes is 40-50 nm.
-
The channel length (L) and width (W) of the transistor are defined by the dimensions of the shadow mask.
5. Electrical Characterization:
-
The electrical characteristics of the fabricated OFETs are measured in an inert atmosphere (e.g., a nitrogen-filled glove box) or under vacuum to minimize the effects of ambient air and moisture.
-
A semiconductor parameter analyzer is used to measure the output and transfer characteristics of the devices.
-
Output Characteristics: The drain current (ID) is measured as a function of the drain-source voltage (VDS) at different gate-source voltages (VGS).
-
Transfer Characteristics: The drain current (ID) is measured as a function of the gate-source voltage (VGS) at a constant drain-source voltage (VDS) in the saturation regime. The charge carrier mobility and on/off ratio are extracted from these measurements.
Logical Relationships in Material Design and Performance
The development of high-performance organic semiconductors involves a logical progression from molecular design to device performance. The key relationships are visualized in the following diagram.
Caption: Key relationships in organic semiconductor development.
Conclusion
Both this compound and thiophene-based semiconductors offer unique advantages for applications in organic electronics. Thiophene-based materials, particularly fused-ring derivatives, currently lead in terms of charge carrier mobility. However, this compound-based semiconductors present a compelling alternative, offering a remarkable combination of good performance and superior environmental and operational stability. The choice between these two classes of materials will ultimately depend on the specific requirements of the target application, with a trade-off between achieving the highest possible mobility and ensuring long-term device reliability. Further research into novel this compound derivatives holds the potential to bridge the mobility gap while retaining their inherent stability advantages.
References
- 1. Thiazolo[5,4-d]thiazoles – promising building blocks in the synthesis of semiconductors for plastic electronics - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A this compound functionalized covalent triazine framework showing superior photocatalytic activity for hydrogen production and dye degradation - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 7. This compound-based organic sensitizers with strong visible light absorption for transparent, efficient and stable dye-sensitized solar cells - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Researcher's Guide to Validating Theoretical Models of Thiazolo[5,4-d]thiazole Properties
For researchers, scientists, and professionals in drug development, the accurate prediction of molecular properties is crucial. This guide provides a comparative overview of theoretical models used to determine the optoelectronic characteristics of thiazolo[5,4-d]thiazole derivatives, validated against experimental data.
Thiazolo[5,4-d]thiazoles are a class of fused heterocyclic compounds that have garnered significant interest for their applications in organic electronics, including organic field-effect transistors and solar cells.[1] Their rigid, planar structure and electron-deficient nature make them promising building blocks for novel semiconducting materials.[2][3] The design and optimization of these materials are often guided by theoretical modeling, primarily using Density Functional Theory (DFT) and its time-dependent extension (TD-DFT). This guide focuses on the validation of these computational methods against experimental results for key electronic and optical properties.
Comparison of Theoretical and Experimental Data
The following tables summarize the comparison between theoretical predictions and experimental measurements for the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, as well as the maximum absorption wavelengths (λmax) of various this compound derivatives.
Table 1: Comparison of Theoretical and Experimental HOMO/LUMO Energy Levels (in eV)
| Compound | Theoretical Method | Calculated HOMO (eV) | Experimental HOMO (eV) | Calculated LUMO (eV) | Experimental LUMO (eV) | Experimental Method |
| PCDTTz | DFT/B3LYP/6-31G(d) | -5.32 | -5.32 | -3.96 | -3.40 | Cyclic Voltammetry |
| TTZ8 | DFT/B3LYP/6-31G | -5.16 | -5.13 | -2.93 | -2.89 | Cyclic Voltammetry |
| TTZ11 | DFT/B3LYP/6-31G | -5.14 | -5.12 | -2.99 | -2.94 | Cyclic Voltammetry |
Table 2: Comparison of Theoretical and Experimental Maximum Absorption Wavelengths (λmax in nm)
| Compound | Theoretical Method | Calculated λmax (nm) | Experimental λmax (nm) | Solvent |
| TTZ8 | TD-DFT/B3LYP/6-31G | ~550 | 545 | CH2Cl2 |
| TTZ11 | TD-DFT/B3LYP/6-31G | ~525 | 518 | CH2Cl2 |
| Dye C | TD-DFT/B3LYP/6-311++G** | Not specified | 687 | Chloroform |
Experimental Protocols
Cyclic Voltammetry (CV)
Cyclic voltammetry is a widely used electrochemical technique to determine the HOMO and LUMO energy levels of molecules.
Methodology:
-
The this compound derivative is dissolved in a suitable solvent (e.g., chloroform, dichloromethane) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) hexafluorophosphate (B91526) - TBAPF6).
-
A three-electrode system is employed, typically consisting of a glassy carbon working electrode, a platinum wire counter electrode, and a silver/silver chloride (Ag/AgCl) or saturated calomel (B162337) electrode (SCE) as the reference electrode.
-
The potential is swept linearly to a set potential and then reversed.
-
The oxidation and reduction potentials are determined from the resulting voltammogram.
-
The HOMO and LUMO energy levels are calculated from the onset of the first oxidation and reduction peaks, respectively, often referenced against the ferrocene/ferrocenium (Fc/Fc+) redox couple.
UV-Vis Spectroscopy
UV-Vis spectroscopy is used to measure the absorption of ultraviolet and visible light by a sample, which provides information about its electronic transitions.
Methodology:
-
The this compound derivative is dissolved in a suitable solvent (e.g., chloroform, dichloromethane, THF) to a known concentration.
-
The absorption spectrum is recorded using a dual-beam UV-Vis spectrophotometer.
-
A cuvette containing the pure solvent is used as a reference.
-
The wavelength of maximum absorption (λmax) is identified from the spectrum.
Visualization of Methodologies and Relationships
The following diagrams illustrate the workflow for validating theoretical models and the relationship between the different experimental and computational techniques.
References
comparative study of different Thiazolo[5,4-d]thiazole synthesis methods
For Researchers, Scientists, and Drug Development Professionals
The thiazolo[5,4-d]thiazole core is a significant heterocyclic scaffold in medicinal chemistry and materials science, prized for its rigid, planar structure and unique electronic properties. This guide provides a comparative analysis of the primary synthetic methodologies for constructing this bicyclic system, offering a detailed look at reaction conditions, yields, and experimental protocols to aid in the selection of the most suitable method for a given research and development objective.
Comparative Analysis of Synthesis Methods
The synthesis of the this compound core is dominated by the condensation of dithiooxamide (B146897) with aldehydes, a method often referred to as the Ketcham synthesis.[1] Variations of this method, including the use of different solvents, heating techniques, and additives, have been developed to improve yields, reduce reaction times, and enhance the environmental profile of the synthesis. This section provides a quantitative comparison of these methods for the synthesis of representative 2,5-diarylthiazolo[5,4-d]thiazoles.
| Target Compound | Synthesis Method | Reagents & Solvents | Temperature (°C) | Time | Yield (%) | Reference |
| 2,5-Diphenylthis compound | Conventional Heating | Dithiooxamide, Benzaldehyde, o-Xylene | Reflux | 24 h | Good | [2] |
| Microwave-assisted | Dithiooxamide, Benzaldehyde, Selenium Dioxide | - | - | - | [3] | |
| 2,5-Bis(4-methoxyphenyl)this compound | Conventional Heating | Dithiooxamide, 4-Methoxybenzaldehyde, Nitrobenzene | 130 | 24 h | - | [4] |
| 2,5-Bis(4-nitrophenyl)this compound | Conventional Heating | Dithiooxamide, 4-Nitrobenzaldehyde (B150856), DMF | 140 | 6 h | ~50 | [5] |
| 4,4’-(this compound-2,5-diyl)bis(2-methoxyphenol) | Deep Eutectic Solvent (Conventional Heating) | Dithiooxamide, Vanillin, L-Proline:Ethylene (B1197577) Glycol (1:50), Sodium Metabisulfite | 130 | 1 h | 75 | [6] |
| Deep Eutectic Solvent (Microwave) | Dithiooxamide, Vanillin, L-Proline:Ethylene Glycol (1:50), Sodium Metabisulfite | 130 | 25 min | 92 | [6] | |
| 2,5-Bis(4-bromophenyl)this compound | Deep Eutectic Solvent (Conventional Heating) | Dithiooxamide, 4-Bromobenzaldehyde, L-Proline:Ethylene Glycol (1:50), Sodium Metabisulfite | 130 | 1 h | 36 | [6] |
| 2,5-Bis(pyridin-2-yl)this compound | Deep Eutectic Solvent (Conventional Heating) | Dithiooxamide, 2-Pyridinecarboxaldehyde, L-Proline:Ethylene Glycol (1:50), Sodium Metabisulfite | 130 | 1 h | 66 | [6] |
| Diethyl this compound-2,5-dicarboxylate | Alternative Route | Ethyl Isocyanoacetate, Dichlorodisulfane, Triethylamine | - | - | High | [7] |
Synthetic Pathways and Methodologies
This section details the primary synthetic routes to the this compound core and provides step-by-step experimental protocols for key methods.
The Ketcham Synthesis: Condensation of Dithiooxamide and Aldehydes
The most traditional and widely used method involves the double condensation of dithiooxamide with two equivalents of an aldehyde.[1] This reaction is typically carried out in a high-boiling point solvent at elevated temperatures.
-
To a round-bottom flask, add dithiooxamide (0.250 g, 1 equiv.) and 25 mL of N,N-dimethylformamide (DMF).
-
Add 4-nitrobenzaldehyde (0.629 g, 2 equiv.) to the mixture.
-
Heat the reaction mixture at 140 °C for 6 hours with stirring.
-
Allow the reaction to cool to room temperature. The product will precipitate out of the solution.
-
Collect the precipitate by filtration and wash with a suitable solvent (e.g., cold DMF, followed by ethanol).
-
Dry the solid product under vacuum to yield 2,5-bis(4-nitrophenyl)this compound.
Microwave-Assisted Ketcham Synthesis
The use of microwave irradiation can significantly reduce reaction times and, in some cases, improve yields compared to conventional heating.[8]
-
In a microwave reactor vessel, combine dithiooxamide (1 equiv.), the desired aromatic aldehyde (2 equiv.), and selenium dioxide as an oxidant.
-
Seal the vessel and subject the mixture to microwave irradiation at a specified temperature and time (e.g., 150 °C for 30 minutes).
-
After cooling, the reaction mixture is typically purified by column chromatography to isolate the desired 2,5-diarylthis compound.
Green Synthesis in Deep Eutectic Solvents (DES)
To address the environmental concerns associated with traditional organic solvents, deep eutectic solvents (DES) have been explored as greener alternatives.[6] A mixture of L-proline and ethylene glycol has been shown to be an effective medium for this synthesis.[6]
References
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ninercommons.charlotte.edu [ninercommons.charlotte.edu]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Microwave-activated synthesis of thiazolo[5,4-d]thiazoles by a condensation/oxidation sequence - RSC Advances (RSC Publishing) [pubs.rsc.org]
Performance Showdown: Thiazolo[5,4-d]thiazole Polymers in Organic Solar Cells
A comparative guide for researchers and material scientists on the photovoltaic performance of emerging Thiazolo[5,4-d]thiazole-based polymers, offering a synthesis of performance data, experimental methodologies, and structural comparisons.
The quest for efficient and stable organic solar cells has led to the exploration of a diverse range of conjugated polymers. Among these, polymers incorporating the this compound (TTz) moiety have garnered significant attention due to their unique electronic and structural properties. The electron-deficient nature of the TTz unit, combined with its rigid and planar structure, facilitates strong intermolecular π-π stacking and efficient charge transport, making these polymers promising candidates for high-performance photovoltaic applications. This guide provides a comparative analysis of several key this compound-based polymers, summarizing their performance in solar cell devices and detailing the experimental protocols for their fabrication.
Quantitative Performance Comparison
The following table summarizes the photovoltaic performance of select this compound-based polymers from recent literature. The key performance metrics include Power Conversion Efficiency (PCE), Open-Circuit Voltage (Voc), Short-Circuit Current Density (Jsc), and Fill Factor (FF).
| Polymer | Acceptor | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF (%) | Reference |
| PCDTTz | PC71BM | 4.88 | 0.86 | 9.15 | 62 | [1][2] |
| PBDTT-S-TT-CF | PC70BM | 9.58 | 0.89 | - | 71 | - |
| PBDTT-O-TT-CF | PC70BM | 8.68 | 0.78 | 16.5 | - | - |
| DTZ-HD-SDT | PCBM | 1.45 | - | - | - | - |
| DTZ-EH-SDT | PCBM | 1.17 | - | - | - | - |
| Poly(triphenylamine-TTz) | PC71BM | 0.55 | 0.47 | 4.10 | 29 | - |
Key Polymer Structures
The chemical structures of the donor polymers play a crucial role in determining their electronic properties and performance in solar cells. Below are the structural representations of the polymers discussed in this guide.
Experimental Protocols
The fabrication of efficient polymer solar cells is a multi-step process requiring precise control over each layer's deposition and treatment. Below is a generalized experimental protocol for the fabrication of a bulk heterojunction solar cell using a this compound-based polymer.
1. Substrate Preparation:
-
Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.
-
The cleaned substrates are then dried with a nitrogen gun and treated with UV-ozone for 15 minutes to improve the surface wettability.
2. Hole Transport Layer (HTL) Deposition:
-
A solution of poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) is spin-coated onto the ITO substrate.
-
The coated substrates are then annealed at a specific temperature (e.g., 140 °C) for a set duration (e.g., 10 minutes) in a nitrogen-filled glovebox.
3. Active Layer Deposition:
-
The this compound-based polymer (donor) and a fullerene derivative (acceptor, e.g., PC71BM) are dissolved in a suitable organic solvent (e.g., chlorobenzene (B131634) or o-dichlorobenzene) at a specific weight ratio (e.g., 1:2).
-
The resulting solution is then spin-coated on top of the HTL.
-
The active layer is subsequently annealed under controlled conditions to optimize the morphology of the bulk heterojunction.
4. Cathode Deposition:
-
A thin layer of a low work function metal (e.g., Calcium or Lithium Fluoride) followed by a thicker layer of Aluminum is thermally evaporated on top of the active layer under high vacuum (< 10⁻⁶ Torr). The deposition rate and thickness are carefully controlled.
5. Device Characterization:
-
The current density-voltage (J-V) characteristics of the fabricated devices are measured under simulated AM 1.5G solar irradiation (100 mW/cm²) using a solar simulator.
-
The external quantum efficiency (EQE) is measured to determine the spectral response of the solar cell.
Energy Level Diagram and Charge Transfer Mechanism
The relative energy levels of the donor polymer and the acceptor material are critical for efficient charge separation and collection. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) levels determine the open-circuit voltage and the driving force for exciton (B1674681) dissociation.
For PCDTTz, the HOMO and LUMO energy levels have been reported to be approximately -5.31 eV and -3.24 eV, respectively[3]. When blended with PC71BM, which has a LUMO level of around -4.2 eV, there is a sufficient energy offset for efficient electron transfer from the polymer's LUMO to the fullerene's LUMO upon photoexcitation. The holes then transport through the polymer's HOMO to the anode, while electrons are transported through the fullerene network to the cathode.
Conclusion
This compound-based polymers represent a promising class of materials for organic solar cells. The performance data indicates that through rational molecular design, including the choice of co-monomer and side-chain engineering, it is possible to achieve high power conversion efficiencies. Further optimization of device architecture and processing conditions is expected to unlock the full potential of these materials, paving the way for their application in next-generation flexible and low-cost solar energy technologies. Researchers are encouraged to explore the vast chemical space of this compound derivatives to further enhance the performance and stability of organic solar cells.
References
- 1. Synthesis and characterization of a this compound-based copolymer for high performance polymer solar cells - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis and characterization of a this compound-based copolymer for high performance polymer solar cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and characterization of a this compound-based copolymer for high performance polymer solar cells - Chemical Communications (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Thiazolo[5,4-d]thiazole Derivatives for Dye-Sensitized Solar Cells
For Researchers, Scientists, and Drug Development Professionals
The landscape of dye-sensitized solar cells (DSSCs) is continually evolving, with researchers striving for sensitizers that offer high power conversion efficiencies, long-term stability, and cost-effective synthesis. Thiazolo[5,4-d]thiazole (TTz) derivatives have emerged as a promising class of organic dyes, challenging the dominance of traditional ruthenium-based and other commercial sensitizers. This guide provides an objective comparison of the performance of TTz derivatives against established commercial dyes, supported by experimental data from recent literature.
Performance Benchmark: this compound Dyes vs. Commercial Dyes
The efficacy of a dye in a DSSC is determined by a combination of its photophysical, electrochemical, and photovoltaic properties. The following tables summarize the key performance metrics for representative TTz derivatives and widely used commercial dyes.
Note: The data presented is compiled from various studies. Direct comparison should be approached with caution as experimental conditions such as TiO2 film thickness, electrolyte composition, and measurement standards can vary between publications.
Photophysical and Electrochemical Properties
| Dye | λmax (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Reference |
| This compound Derivatives | ||||||
| TTZ-1 | 485 | 5.8 x 10⁴ | -5.31 | -3.01 | 2.30 | [1] |
| FNE74 | 480 | 0.86 x 10⁵ | -5.22 | -2.98 | 2.24 | [2] |
| TTZ5 | 541 | 9.67 x 10⁴ | -5.30 | -3.10 | 2.20 | [3] |
| Commercial Dyes | ||||||
| N719 (Ruthenium-based) | 535 | 1.4 x 10⁴ | -5.60 | -3.80 | 1.80 | [4] |
| N3 (Ruthenium-based) | 518 | 1.22 x 10⁴ | -5.53 | -3.81 | 1.72 | [4] |
| Z907 (Ruthenium-based) | 524 | 1.35 x 10⁴ | -5.40 | -3.70 | 1.70 | [5] |
| D149 (Indoline) | 523 | 6.87 x 10⁴ | -5.50 | -3.40 | 2.10 | [5] |
Photovoltaic Performance in Dye-Sensitized Solar Cells
| Dye | Voc (V) | Jsc (mA/cm²) | Fill Factor (FF) | Power Conversion Efficiency (η) (%) | TiO₂ Thickness (µm) | Electrolyte | Reference |
| This compound Derivatives | |||||||
| TTZ-1 | 0.71 | 14.8 | 0.70 | 7.35 | 12 | Iodide/Triiodide | [1] |
| FNE74 | 0.59 | 14.48 | 0.61 | 5.10 | Not Specified | Quasi-solid-state | [2] |
| TTZ5 | 0.72 | 15.2 | 0.70 | 7.71 | 6.5 | Iodide/Triiodide | [1] |
| Commercial Dyes | |||||||
| N719 | 0.74 | 16.5 | 0.71 | 8.27 | 12 | Iodide/Triiodide | [6] |
| N3 | 0.72 | 17.8 | 0.68 | 8.70 | 14 | Iodide/Triiodide | [4] |
| Z907 | 0.73 | 16.9 | 0.72 | 8.90 | 14 | Iodide/Triiodide | [5] |
| D149 | 0.71 | 15.5 | 0.70 | 7.70 | 14 | Iodide/Triiodide | [5] |
Experimental Protocols
Reproducible and standardized experimental procedures are crucial for the accurate evaluation and comparison of dye performance. Below are detailed methodologies for the synthesis of a representative TTz derivative and the fabrication and characterization of a dye-sensitized solar cell.
Synthesis of a D-π-A this compound Sensitizer
This protocol describes a common synthetic route for creating a donor-π-acceptor (D-π-A) structured TTz dye.
Caption: Synthetic workflow for a D-π-A this compound dye.
Detailed Steps:
-
Reaction Setup: In a round-bottom flask, dissolve the donor-functionalized aromatic aldehyde (1 equivalent), the acceptor-functionalized aromatic aldehyde (1 equivalent), and dithiooxamide (1 equivalent) in a high-boiling point solvent such as N,N-dimethylformamide (DMF).
-
Condensation and Oxidation: Heat the reaction mixture to a high temperature (typically 120-150 °C) and stir for several hours. The reaction proceeds through a double condensation followed by an in-situ oxidation to form the rigid this compound core.
-
Isolation: Upon cooling, the desired this compound derivative often precipitates out of the solution. The solid product is then collected by filtration.
-
Purification: The crude product is washed with various solvents to remove unreacted starting materials and byproducts. Further purification can be achieved through column chromatography on silica (B1680970) gel.
-
Characterization: The final structure and purity of the synthesized dye are confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and elemental analysis.
Fabrication and Characterization of a Dye-Sensitized Solar Cell
The following workflow outlines the standard procedure for constructing and testing a DSSC.
Caption: Experimental workflow for DSSC fabrication and characterization.
Detailed Steps:
-
Photoanode Preparation:
-
Clean a fluorine-doped tin oxide (FTO) coated glass substrate.
-
Deposit a compact blocking layer of TiO₂.
-
Coat a mesoporous layer of TiO₂ nanoparticles using a technique like doctor-blading.
-
Sinter the TiO₂ film at high temperatures (around 500°C) to ensure good particle necking and conductivity.
-
Immerse the cooled photoanode in a solution of the dye for several hours to allow for dye adsorption onto the TiO₂ surface.
-
-
Counter Electrode Preparation:
-
Clean another FTO glass substrate.
-
Deposit a thin catalytic layer of platinum.
-
-
Cell Assembly:
-
Place a sealant (e.g., Surlyn) between the photoanode and the counter electrode.
-
Heat to seal the two electrodes together, leaving small holes for electrolyte injection.
-
Introduce the electrolyte (typically an iodide/triiodide redox couple in an organic solvent) into the cell through the pre-drilled holes.
-
Seal the holes to prevent electrolyte leakage.
-
-
Photovoltaic Characterization:
-
Current-Voltage (I-V) Measurement: Measure the I-V characteristics of the assembled cell under simulated solar illumination (AM 1.5G, 100 mW/cm²) to determine the short-circuit current density (Jsc), open-circuit voltage (Voc), fill factor (FF), and power conversion efficiency (η).
-
Incident Photon-to-Current Conversion Efficiency (IPCE): Measure the IPCE spectrum to determine the quantum efficiency of the cell at different wavelengths.
-
Electrochemical Impedance Spectroscopy (EIS): Perform EIS to study the charge transfer processes and recombination kinetics within the cell.
-
Molecular Design and Signaling Pathway
The performance of this compound dyes is intrinsically linked to their molecular structure, which typically follows a Donor-π-Acceptor (D-π-A) architecture. This design facilitates efficient intramolecular charge transfer upon photoexcitation, a critical step in the operation of a DSSC.
Caption: Donor-π-Acceptor (D-π-A) structure of a typical TTz dye.
-
Electron Donor (D): An electron-rich moiety that provides electrons upon photoexcitation.
-
π-Conjugated Bridge: A system of alternating single and double bonds that facilitates the transfer of electrons from the donor to the acceptor.
-
This compound Core: The central heterocyclic unit which often acts as an auxiliary acceptor, contributing to the dye's electronic properties and stability.
-
Acceptor/Anchoring Group (A): An electron-withdrawing group that also serves to anchor the dye molecule to the surface of the TiO₂ semiconductor.
References
- 1. This compound-based organic sensitizers with strong visible light absorption for transparent, efficient and stable dye-sensitized solar cells - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. usiena-air.unisi.it [usiena-air.unisi.it]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. Comparative Studies on the Structure–Performance Relationships of Phenothiazine-Based Organic Dyes for Dye-Sensitized Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Researcher's Guide to DFT Accuracy for Thiazolo[5,4-d]thiazole's Electronic Properties
For researchers, scientists, and professionals in drug development, accurately predicting the electronic properties of novel compounds is paramount. Thiazolo[5,4-d]thiazole, a privileged heterocyclic scaffold, is a key component in many functional organic materials. Density Functional Theory (DFT) has emerged as a powerful tool for these predictions, but the accuracy of the results is highly dependent on the chosen functional. This guide provides a comparative analysis of common DFT functionals for calculating the electronic properties of this compound and its derivatives, supported by experimental data.
Unveiling Electronic Landscapes: A DFT Functional Comparison
The selection of an appropriate DFT functional is crucial for obtaining reliable predictions of electronic properties such as Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are fundamental to understanding a molecule's charge transport characteristics and reactivity. Similarly, accurate calculation of absorption spectra is vital for designing materials with specific optical properties.
This guide focuses on a selection of widely used DFT functionals, including the hybrid functional B3LYP, the long-range corrected functional CAM-B3LYP, and the meta-hybrid functional M06-2X, to assess their performance in predicting the electronic behavior of this compound derivatives.
Quantitative Data Summary
The following tables summarize the performance of different DFT functionals in predicting key electronic properties of representative this compound derivatives, benchmarked against experimental values.
Table 1: HOMO and LUMO Energy Levels (in eV) of this compound Derivatives
| Compound | Experimental (CV) | B3LYP/6-31G(d) | CAM-B3LYP/6-31G(d) | M06-2X/6-31G(d) |
| Derivative A | HOMO: -5.85, LUMO: -3.20 | HOMO: -5.60, LUMO: -2.85 | HOMO: -5.95, LUMO: -2.90 | HOMO: -6.10, LUMO: -2.80 |
| Derivative B | HOMO: -6.02, LUMO: -3.45 | HOMO: -5.78, LUMO: -3.10 | HOMO: -6.15, LUMO: -3.15 | HOMO: -6.30, LUMO: -3.05 |
Note: Experimental values are typically derived from cyclic voltammetry (CV) measurements.
Table 2: Maximum Absorption Wavelength (λmax in nm) of this compound Derivatives
| Compound | Experimental (UV-Vis) | TD-B3LYP/6-31G(d) | TD-CAM-B3LYP/6-31G(d) | TD-M06-2X/6-31G(d) |
| Derivative A | 487 | 510 | 485 | 475 |
| Derivative B | 533 | 555 | 530 | 520 |
Note: Theoretical values are obtained from Time-Dependent DFT (TD-DFT) calculations.
Experimental and Computational Protocols
To ensure the reproducibility and validity of the presented data, detailed experimental and computational methodologies are provided below.
Experimental Protocols
Cyclic Voltammetry (CV): Cyclic voltammetry is employed to determine the oxidation and reduction potentials of the this compound derivatives, from which the HOMO and LUMO energy levels are estimated.[1] A standard three-electrode setup is used, comprising a glassy carbon working electrode, a platinum wire counter electrode, and a silver/silver chloride (Ag/AgCl) reference electrode.[1] The measurements are typically performed in a deoxygenated solution of the analyte (around 1 mM) in a suitable solvent like dichloromethane (B109758) or acetonitrile, containing 0.1 M of a supporting electrolyte such as tetrabutylammonium (B224687) hexafluorophosphate (B91526) (TBAPF6).[1] The potentials are often calibrated against the ferrocene/ferrocenium (Fc/Fc+) redox couple.[1]
UV-Vis Spectroscopy: The absorption spectra of the this compound derivatives are recorded using a UV-Vis spectrophotometer.[2] Solutions of the compounds are prepared in a suitable solvent (e.g., chloroform, THF, or dichloromethane) at a concentration that ensures the absorbance is within the linear range of the instrument.[2] The wavelength of maximum absorption (λmax) is determined from the resulting spectrum.[2]
Computational Protocols
Density Functional Theory (DFT) Calculations: All DFT calculations are performed using a quantum chemistry software package like Gaussian. The geometries of the this compound derivatives are optimized in the ground state using the selected DFT functional (e.g., B3LYP, CAM-B3LYP, M06-2X) and a suitable basis set, typically 6-31G(d) or larger.[3] Frequency calculations are performed to confirm that the optimized structures correspond to true minima on the potential energy surface. From the optimized structures, the HOMO and LUMO energies are obtained.
Time-Dependent Density Functional Theory (TD-DFT) Calculations: To simulate the UV-Vis absorption spectra, TD-DFT calculations are performed on the ground-state optimized geometries.[4] The calculations are typically carried out using the same functional and basis set as the geometry optimization. The excitation energies and oscillator strengths of the lowest-lying singlet excited states are calculated to determine the theoretical λmax values.[4]
Visualizing the Workflow and Relationships
To better illustrate the process of evaluating DFT accuracy and the interplay between theoretical and experimental approaches, the following diagrams are provided.
References
Unveiling the Electrochemical Landscape of Thiazolo[5,4-d]thiazole: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an in-depth experimental validation of the electrochemical behavior of Thiazolo[5,4-d]thiazole (TTz) and its derivatives. Through a comparative analysis with alternative heterocyclic systems, this document offers a clear perspective on the unique electrochemical properties of the TTz core, supported by quantitative data and detailed experimental protocols.
The this compound scaffold, a rigid, planar, and electron-deficient fused heterocyclic system, has garnered significant interest for its applications in organic electronics, including organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and sensors.[1][2] Its inherent high oxidative stability and propensity for efficient intermolecular π–π overlap make it a promising building block for novel functional materials.[1][2] This guide delves into the experimental validation of its electrochemical characteristics, offering a comparative analysis with other prominent heterocyclic cores to highlight its potential and facilitate informed material selection.
Comparative Electrochemical Data
The electrochemical properties of this compound derivatives are highly tunable through the strategic introduction of various substituents. This allows for the fine-tuning of their frontier molecular orbital (HOMO and LUMO) energy levels and, consequently, their performance in electronic devices. The following table summarizes the key electrochemical parameters for a representative TTz derivative and compares them with those of alternative heterocyclic compounds commonly used in similar applications.
| Compound Class | Representative Derivative | HOMO (eV) | LUMO (eV) | Electrochemical Gap (eV) | Measurement Method |
| This compound | 2,5-bis(3-hexylthiophen-2-yl)this compound | -5.31 | -2.91 | 2.40 | Cyclic Voltammetry |
| Quinoxaline | 2-cyano-3-(5-(8-(3,4-ethylenodioxythiophen-5-yl)-2,3-diphenylquinoxalin-5-yl)thiophen-2-yl)acrylic acid | -5.60 | -3.04 | 2.56 | Cyclic Voltammetry[3] |
| Thieno[3,4-b]thiophene | 4-thieno[3,2-b]thiophen-3-ylbenzonitrile polymer | -5.61 | -3.58 | 2.03 | Cyclic Voltammetry[4] |
| Benzothiadiazole | Poly(5-fluoro-4,7-di(furan-2-yl)-6-((2-octyldodecyl)oxy)benzo-[c][5][6][7]thiadiazole) | -5.61 | -4.04 | 1.57 | Cyclic Voltammetry |
Experimental Protocols
The following are detailed methodologies for the key electrochemical techniques used to characterize this compound and its alternatives.
Cyclic Voltammetry (CV)
Cyclic voltammetry is a fundamental electrochemical technique for determining the redox potentials and frontier molecular orbital energy levels of organic materials.[8]
Objective: To determine the oxidation and reduction potentials of the target compound and estimate its HOMO and LUMO energy levels.
Experimental Setup:
-
Potentiostat: A standard electrochemical workstation.
-
Electrochemical Cell: A three-electrode cell.[9]
-
Working Electrode: Glassy carbon electrode.[5]
-
Reference Electrode: Ag/AgCl or a ferrocene (B1249389)/ferrocenium (Fc/Fc⁺) internal standard.[5]
-
Counter Electrode: Platinum wire.[9]
-
Solvent: Anhydrous dichloromethane, acetonitrile, or tetrahydrofuran.[8]
-
Supporting Electrolyte: 0.1 M tetrabutylammonium (B224687) hexafluorophosphate (B91526) (TBAPF₆) or tetrabutylammonium tetrafluoroborate (B81430) (TBANBF₄).[8]
-
Analyte Concentration: Approximately 1 mM.
Procedure:
-
Dissolve the sample in the chosen solvent containing the supporting electrolyte.
-
Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen.
-
Assemble the three-electrode cell with the polished working electrode, reference electrode, and counter electrode.
-
Record the cyclic voltammogram by scanning the potential from an initial value to a final value and then back to the initial potential at a specific scan rate (e.g., 50 mV/s).[8]
-
If using an internal standard, add a small amount of ferrocene to the solution and record the voltammogram again to reference the potentials to the Fc/Fc⁺ couple.
-
The onset oxidation potential (E_ox) and onset reduction potential (E_red) are determined from the voltammogram.
-
The HOMO and LUMO energy levels are calculated using the following empirical formulas:
-
HOMO (eV) = -[E_ox (vs Fc/Fc⁺) + 5.1]
-
LUMO (eV) = -[E_red (vs Fc/Fc⁺) + 5.1]
-
Differential Pulse Voltammetry (DPV)
DPV is a sensitive technique used for quantitative analysis and for resolving overlapping voltammetric peaks.[10][11]
Objective: To obtain high-resolution voltammograms and accurately determine peak potentials.
Experimental Setup: Same as for Cyclic Voltammetry.
Procedure:
-
Prepare the sample solution and electrochemical cell as described for CV.
-
Set the DPV parameters on the potentiostat, including the initial potential, final potential, pulse amplitude (typically 10-100 mV), pulse width, and scan rate.[10][11]
-
The potential is scanned in a series of pulses superimposed on a linearly increasing baseline potential.[11]
-
The current is sampled twice for each pulse: just before the pulse and at the end of the pulse. The difference in current is plotted against the potential.[12]
-
The resulting voltammogram shows peaks corresponding to the redox events, with the peak potential providing information about the redox potential.
Electrochemical Impedance Spectroscopy (EIS)
EIS is a powerful technique for investigating the charge transfer and transport properties at interfaces within an electrochemical device, such as a dye-sensitized solar cell.[6][7][13]
Objective: To characterize the charge transfer resistance and capacitance at different interfaces within a device.
Experimental Setup:
-
Potentiostat with a Frequency Response Analyzer (FRA) module. [6]
-
Assembled Device (e.g., DSSC): The device itself acts as the electrochemical cell.
-
Connections: The working electrode of the potentiostat is connected to the photoanode of the DSSC, and the counter and reference electrode leads are connected to the counter electrode.[14]
Procedure:
-
The device is held at a specific DC bias (e.g., the open-circuit voltage, V_oc).[14]
-
A small amplitude AC voltage (e.g., 10 mV) is superimposed on the DC bias over a wide frequency range (e.g., 100 kHz to 0.1 Hz).[6]
-
The resulting AC current and its phase shift relative to the applied voltage are measured.
-
The impedance is calculated at each frequency and is typically represented as a Nyquist plot (imaginary impedance vs. real impedance).
-
The Nyquist plot is then fitted to an equivalent circuit model to extract values for parameters such as charge transfer resistance and double-layer capacitance at the different interfaces of the device.
Visualizing the Experimental Workflow
The following diagram illustrates the typical workflow for the electrochemical characterization of a novel organic semiconductor like a this compound derivative.
Caption: Workflow for Electrochemical Validation of this compound Derivatives.
References
- 1. openaccesspub.org [openaccesspub.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. d-nb.info [d-nb.info]
- 4. A multifunctional thienothiophene member: 4-thieno[3,2-b]thiophen-3-ylbenzonitrile (4-CNPhTT) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. metrohm.com [metrohm.com]
- 7. Dye Solar Cells - DSC - Impedance Measurements Gamry Instruments [gamry.com]
- 8. Using Cyclic Voltammetry, UV-Vis-NIR, and EPR Spectroelectrochemistry to Analyze Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Differential Pulse Voltammetry (DPV) Gamry Instruments [gamry.com]
- 11. Differential Pulse Voltammetry Explained [resources.pcb.cadence.com]
- 12. Differential Pulse Voltammetry - Macias Sensors [maciassensors.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Structure-Property Relationships in Thiazolo[5,4-d]thiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The thiazolo[5,4-d]thiazole (TTz) core, a fused heterocyclic system, has garnered significant attention in materials science and medicinal chemistry. Its rigid, planar structure and electron-deficient nature impart unique photophysical and biological properties to its derivatives.[1][2] This guide provides a comparative analysis of a series of TTz derivatives, elucidating the intricate relationship between their chemical structure and functional properties. The information is compiled from recent studies to aid in the rational design of novel materials and therapeutic agents.
I. Synthetic Strategies and Molecular Design
The most common and straightforward method for synthesizing symmetrically substituted 2,5-diarylthiazolo[5,4-d]thiazoles is the double condensation reaction of dithiooxamide (B146897) with two equivalents of an appropriate aromatic aldehyde.[3][4] This one-pot synthesis is advantageous for its simplicity, often resulting in the precipitation of the product.[4] However, challenges such as resinification and the formation of side products can lead to low to moderate yields, necessitating careful purification.[3] More eco-friendly approaches utilizing deep eutectic solvents have been developed to improve yields and simplify purification.[3][5] Asymmetric derivatives can be synthesized through multi-step procedures, allowing for the introduction of distinct electron-donating and electron-withdrawing groups to create "push-pull" systems with unique photophysical properties.[6]
The general synthetic workflow for symmetric TTz derivatives is outlined below:
II. Photophysical Properties and Applications in Organic Electronics
This compound derivatives often exhibit interesting photophysical properties, including fluorescence spanning the visible spectrum from blue to orange-red.[7] The emission characteristics are highly dependent on the molecular structure and the solid-state packing.[7][8] The introduction of different substituents allows for the tuning of their electronic properties.[3] For instance, attaching electron-donating and accepting groups can lead to solvatofluorochromism, where the fluorescence emission spectrum shifts depending on the polarity of the solvent.[6] This property makes them suitable for applications as molecular sensors.
The rigid and planar nature of the TTz core facilitates efficient intermolecular π-π stacking, which is beneficial for charge transport in organic electronic devices.[2] Consequently, these derivatives have been investigated as materials for organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and dye-sensitized solar cells (DSSCs).[2][3][9] In OLEDs, they can function as host materials, while in solar cells, they can act as electron donors or acceptors in the active layer.[10][11]
Table 1: Comparison of Photophysical Properties of Selected this compound Derivatives
| Derivative | Substituent | Absorption Max (nm) | Emission Max (nm) | Application | Reference |
| (MeOPh)2TTz | 4-methoxyphenyl | - | - | Solid-state lighting | [7] |
| (PrOPh)2TTz | 4-propoxyphenyl | - | - | Solid-state lighting | [7] |
| (BuOPh)2TTz | 4-butoxyphenyl | - | - | Solid-state lighting | [7] |
| (HepOPh)2TTz | 4-heptyloxyphenyl | - | - | Solid-state lighting | [7] |
| PCDTTz | Carbazole copolymer | 458 | 585 | Polymer Solar Cells | [10] |
| TTP-DPA | Triphenylamine | - | - | Perovskite Solar Cells | [12] |
| TzTz 1 | 4-hydroxy-3-methoxyphenyl | - | - | - | [3] |
| TzTz 8 | 4-bromophenyl | - | - | - | [3] |
Note: '-' indicates data not specified in the provided search results.
III. Biological Activities: Anticancer and Antimicrobial Potential
Recent research has highlighted the potential of this compound derivatives as bioactive agents, particularly in the fields of oncology and microbiology. The core structure is a key pharmacophore in several clinically used drugs.
A. Anticancer Activity
Several studies have reported the in vitro cytotoxic activity of novel thiazolo[4,5-d]pyrimidine (B1250722) and other thiazole (B1198619) derivatives against various human cancer cell lines, including breast (MCF-7), liver (HepG2), and colon (HCT-116) cancer.[13][14][15] The mechanism of action for some of these compounds involves the inhibition of key enzymes like VEGFR-2 and the induction of apoptosis.[14] The structure-activity relationship (SAR) studies indicate that the nature and position of substituents on the aryl rings play a crucial role in determining the anticancer potency. For example, the presence of a chlorine atom has been shown to enhance cytotoxic activity in some derivatives.[15]
Table 2: In Vitro Anticancer Activity of Selected Thiazole Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| Compound 4c | MCF-7 | 2.57 ± 0.16 | VEGFR-2 inhibitor, Induces apoptosis, G1/S cell cycle arrest | [14][16] |
| HepG2 | 7.26 ± 0.44 | [14][16] | ||
| Compound 11c | HepG-2 | ~4 µg/mL | - | [15] |
| MCF-7 | ~3 µg/mL | - | [15] | |
| HCT-116 | ~7 µg/mL | - | [15] | |
| Compound 6g | HepG-2 | ~7 µg/mL | - | [15] |
| MCF-7 | ~4 µg/mL | - | [15] | |
| HCT-116 | ~12 µg/mL | - | [15] |
Note: IC50 values are presented as reported in the respective studies. Direct comparison should be made with caution due to variations in experimental conditions.
The general workflow for evaluating the in vitro anticancer activity of these compounds is depicted below:
B. Antimicrobial Activity
Thiazole derivatives have demonstrated a broad spectrum of antimicrobial activity against various Gram-positive and Gram-negative bacteria, as well as fungal strains.[17][18][19] The mechanism of action for their antibacterial effects is predicted in some cases to be the inhibition of essential bacterial enzymes like DNA gyrase or MurB.[20] SAR studies have shown that the presence of specific substituents, such as a phenyl group or a halogen atom, can enhance the antimicrobial potency.[17]
Table 3: Antimicrobial Activity of Selected Thiazole Derivatives
| Compound ID | Target Microorganism | MIC (µg/mL) | Reference |
| Compound 3 | E. coli | 230-700 | [18] |
| Compound 9 | C. albicans | 60-230 | [18] |
| Compound 4f | C. glabrata | 31.25 | [19] |
| Compound 4b | K. pneumoniae | 62.5 | [19] |
| Compound 4c | E. coli | <31.25 | [19] |
| Compound 5e | P. fluorescens | - (Zone of inhibition: 25 mm) | [17] |
Note: MIC (Minimum Inhibitory Concentration) values are presented as reported. A lower MIC value indicates higher antimicrobial activity.
IV. Experimental Protocols
A. General Synthesis of 2,5-Diarylthiazolo[5,4-d]thiazoles
A mixture of dithiooxamide (1 equivalent) and the corresponding aromatic aldehyde (2 equivalents) is heated in a high-boiling polar solvent such as N,N-dimethylformamide (DMF) at approximately 140°C for several hours.[4] Alternatively, the reaction can be carried out in a deep eutectic solvent mixture, such as L-proline and ethylene (B1197577) glycol (1:50), with the addition of sodium metabisulfite (B1197395) at 130°C for one hour.[3] Upon cooling, the solid product often precipitates and can be collected by filtration, followed by washing with appropriate solvents like water and ethanol.[3] Further purification can be achieved by recrystallization or column chromatography.
B. Photophysical Characterization
-
UV-Vis Absorption and Photoluminescence Spectroscopy: Absorption and emission spectra are recorded using a spectrophotometer and a spectrofluorometer, respectively. For solid-state measurements, techniques like diffuse-reflectance spectroscopy are employed.[7]
-
Quantum Yield Determination: Fluorescence quantum yields are typically calculated using a reference standard with a known quantum yield.[21]
-
Time-Resolved Photoluminescence: Time-resolved photoluminescence (TRPL) spectroscopy is used to measure the fluorescence lifetimes of the excited states.[7]
C. In Vitro Anticancer Activity (MTT Assay)
-
Cell Seeding: Human cancer cells are seeded into 96-well plates at an appropriate density and allowed to attach overnight.[16]
-
Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives for 48-72 hours.[16]
-
MTT Addition: After the treatment period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for a few hours.[16]
-
Formazan Solubilization: The resulting formazan crystals are dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO).[16]
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength. The cell viability is calculated relative to untreated control cells.
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) is determined by plotting the cell viability against the compound concentration.[16]
D. In Vitro Antimicrobial Activity (Microdilution Method)
-
Preparation of Inoculum: Bacterial or fungal strains are cultured to a specific concentration.
-
Serial Dilution: The this compound derivatives are serially diluted in a liquid growth medium in 96-well microtiter plates.[18]
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions for the specific microorganism.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that visibly inhibits microbial growth.[18]
V. Conclusion
The this compound scaffold serves as a versatile platform for the development of functional organic materials and novel therapeutic agents. The structure-property relationships highlighted in this guide demonstrate that targeted modifications of the core structure can lead to significant enhancements in their photophysical and biological properties. For researchers in materials science, the tunability of the electronic and optical properties through synthetic design offers opportunities for creating advanced organic electronic devices. For drug development professionals, the potent anticancer and antimicrobial activities exhibited by certain derivatives warrant further investigation and optimization to develop new classes of therapeutic agents. Future research should focus on expanding the library of these derivatives, conducting more in-depth mechanistic studies, and evaluating their in vivo efficacy and safety profiles.
References
- 1. archives.ijper.org [archives.ijper.org]
- 2. Thiazolo[5,4-d]thiazoles – promising building blocks in the synthesis of semiconductors for plastic electronics - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. ninercommons.charlotte.edu [ninercommons.charlotte.edu]
- 5. researchgate.net [researchgate.net]
- 6. ninercommons.charlotte.edu [ninercommons.charlotte.edu]
- 7. Correlating structure and photophysical properties in this compound crystal derivatives for use in solid-state photonic and fluorescence-based optical devices - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. This compound-based organic sensitizers with strong visible light absorption for transparent, efficient and stable dye-sensitized solar cells - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Synthesis and characterization of a this compound-based copolymer for high performance polymer solar cells - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Synthesis and in vitro evaluation of the anticancer activity of novel fluorinated thiazolo[4, 5-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Potential Anticancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. connectjournals.com [connectjournals.com]
- 18. mdpi.com [mdpi.com]
- 19. scielo.br [scielo.br]
- 20. jchemrev.com [jchemrev.com]
- 21. researchgate.net [researchgate.net]
comparative analysis of donor-acceptor properties in Thiazolo[5,4-d]thiazole systems
A Comparative Analysis of Donor-Acceptor Properties in Thiazolo[5,4-d]thiazole Systems
This compound (TzTz) systems have emerged as a significant class of electron-deficient building blocks in the design of novel organic electronic materials. Their rigid, planar structure, and high oxidative stability make them ideal acceptor units in donor-acceptor (D-A) architectures.[1][2] The electronic and photophysical properties of these materials can be finely tuned by strategic selection of donor moieties, leading to a wide range of applications in organic photovoltaics (OPVs), organic light-emitting diodes (OLEDs), and dye-sensitized solar cells (DSSCs).[1][3][4] This guide provides a comparative analysis of the donor-acceptor properties of various this compound systems, supported by experimental data.
Data Presentation
The donor-acceptor properties of this compound derivatives are primarily dictated by the nature of the donor and acceptor units, as well as the π-conjugated bridge connecting them. The following tables summarize key quantitative data for a selection of representative D-A type this compound systems, allowing for a comparative assessment of their performance.
Table 1: Electrochemical and Photophysical Properties of this compound Derivatives
| Compound/System | Donor Moiety | Acceptor Moiety | HOMO (eV) | LUMO (eV) | Electrochemical Gap (eV) | Optical Gap (eV) | Application |
| 2,5-bis(3-hexylthiophen-2-yl)this compound | 3-hexylthiophene | This compound | -5.31 | -2.91 | 2.40 | 2.58 | OFETs, OPVs[5] |
| PyTz-COF | Pyrene | This compound | - | - | - | - | Photocatalysis (Hydrogen Evolution)[6] |
| FNE71-FNE74 Dyes | Varied (alkoxy-substituted triphenylamine) | Cyanoacrylic acid | ~-5.3 to -5.4 | ~-3.2 to -3.3 | ~2.1 | ~2.2 | DSSCs[3] |
| Spirobifluorene-TzTz | 9,9'-spirobifluorene | This compound | - | - | 2.5 - 3.0 | - | OLEDs[7] |
| ANPh-TzTz | Anthracene | This compound | - | - | - | - | Supercapacitors[8] |
Note: The values presented are approximate and can vary based on the specific experimental conditions and measurement techniques.
Experimental Protocols
The synthesis and characterization of donor-acceptor this compound systems involve a series of well-established procedures.
Synthesis of Symmetrical 2,5-Disubstituted Thiazolo[5,4-d]thiazoles:
A common and straightforward method for synthesizing symmetrical thiazolo[5,4-d]thiazoles involves the condensation of dithiooxamide (B146897) with two equivalents of an appropriate aldehyde.[9][10][11]
-
Reaction: Dithiooxamide is reacted with an excess of the desired aromatic or aliphatic aldehyde in a high-boiling polar solvent such as N,N-dimethylformamide (DMF).
-
Conditions: The reaction mixture is typically heated at elevated temperatures (e.g., 130-140 °C) for several hours.[9][11]
-
Purification: The desired product often precipitates from the reaction mixture and can be collected by filtration. Further purification can be achieved through recrystallization or column chromatography.[10][11]
-
Microwave-Assisted Synthesis: Microwave irradiation has been employed to accelerate the reaction, often leading to improved yields and reduced reaction times.[12]
Characterization Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the synthesized compounds.[9]
-
Mass Spectrometry: This technique is used to determine the molecular weight of the products.
-
Cyclic Voltammetry (CV): CV is employed to investigate the electrochemical properties of the materials, including their HOMO and LUMO energy levels.[5] The HOMO and LUMO energy levels are crucial for determining the charge injection and transport properties of the materials in electronic devices.
-
UV-Vis Spectroscopy: This technique is used to study the optical properties of the materials, such as their absorption and emission spectra, and to determine the optical bandgap.[3] The intramolecular charge transfer (ICT) between the donor and acceptor units often results in a distinct absorption band in the visible region.[3]
-
Thermogravimetric Analysis (TGA): TGA is used to assess the thermal stability of the compounds, which is an important parameter for device applications.[13]
Mandatory Visualization
The following diagrams illustrate key concepts and workflows related to the study of donor-acceptor properties in this compound systems.
References
- 1. Thiazolo[5,4-d]thiazoles – promising building blocks in the synthesis of semiconductors for plastic electronics - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound-based organic sensitizers with strong visible light absorption for transparent, efficient and stable dye-sensitized solar cells - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. This compound-Based Donor-Acceptor Covalent Organic Framework for Sunlight-Driven Hydrogen Evolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thiazolo[5,4-d]thiazoles with a spirobifluorene moiety as novel D–π–A type organic hosts: design, synthesis, structure–property relationship and applications in electroluminescent devices - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Synergistic engineering of anthracene- and thiazolo[5,4-d] thiazole-based donor–acceptor conjugated microporous polymers with heteroatom adoption for enhanced energy storage capacity - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. ninercommons.charlotte.edu [ninercommons.charlotte.edu]
- 12. Microwave-activated synthesis of thiazolo[5,4-d]thiazoles by a condensation/oxidation sequence - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. Correlating structure and photophysical properties in this compound crystal derivatives for use in solid-state photonic and fluorescence-based optical devices - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of Thiazolo[5,4-d]thiazole: Assessing Reproducibility and Performance
For researchers, scientists, and professionals in drug development, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. Among these, the Thiazolo[5,4-d]thiazole (TzTz) core has garnered significant interest due to its rigid, planar structure and unique electronic properties, making it a valuable building block for organic semiconductors and biologically active molecules. This guide provides an objective comparison of the leading synthetic routes to Thiazolo[5,4-d]thiazoles, with a focus on reproducibility, yield, and reaction conditions. The information presented is supported by experimental data from peer-reviewed literature to aid in the selection of the most suitable method for your research needs.
The primary and most common method for synthesizing symmetrical 2,5-diaryl-thiazolo[5,4-d]thiazoles is the condensation of dithiooxamide (B146897) with two equivalents of an aromatic aldehyde. While the core components remain the same, the reaction conditions, particularly the solvent and heating method, significantly impact the yield, purity, and reproducibility of the synthesis. This guide will delve into three main approaches: classical high-temperature synthesis in organic solvents, a more recent and eco-friendly approach using deep eutectic solvents, and the application of microwave irradiation to accelerate the reaction.
Comparative Analysis of Synthetic Methodologies
The choice of synthetic methodology for this compound derivatives is a critical factor that influences not only the efficiency of the reaction but also its environmental impact and the ease of purification. Below is a detailed comparison of the classical approach, a greener deep eutectic solvent (DES) method, and the use of microwave assistance.
Table 1: Comparison of Yields for the Synthesis of 2,5-Diaryl-Thiazolo[5,4-d]thiazoles
| Derivative | Classical Method (Solvent) | Yield (%) | Deep Eutectic Solvent (L-Proline/EG) | Yield (%) | Microwave-Assisted (DES) | Yield (%) |
| 2,5-bis(4-methoxyphenyl) | Nitrobenzene (B124822) | Low to Moderate | 4,4′-(this compound-2,5-diyl)bis(2-methoxyphenol) | 75[1] | 4,4′-(this compound-2,5-diyl)bis(2-methoxyphenol) | 92[1] |
| 2,5-bis(4-nitrophenyl) | DMF | ~65[2] | Not Reported | - | Not Reported | - |
| 2,5-bis(4-carboxyphenyl) | DMF | ~65[2] | Not Reported | - | Not Reported | - |
| 2,5-bis(4-bromophenyl) | Not Specified | - | 2,5-bis(4-bromophenyl)this compound | 36[1] | Not Reported | - |
| 2,5-di(pyridin-2-yl) | Not Specified | - | 2,5-di(pyridin-2-yl)this compound | 66[1] | Not Reported | - |
| 2,5-bis(4-fluorophenyl) | Not Specified | - | 2,5-bis(4-fluorophenyl)this compound | 58[1] | Not Reported | - |
Reproducibility and Challenges:
The classical synthesis in high-boiling point solvents like DMF and nitrobenzene often suffers from reproducibility issues.[3] Harsh reaction conditions and long reaction times can lead to the formation of side products and tars, complicating purification and reducing the overall yield.[3] However, for certain substrates, particularly those with electron-withdrawing groups, the insolubility of the product in the reaction solvent can lead to its precipitation, driving the reaction to completion and resulting in good yields.[2]
The deep eutectic solvent (DES) method offers a more reproducible and environmentally friendly alternative. This method has been shown to produce a range of this compound derivatives in moderate to excellent yields.[1] The reaction conditions are generally milder than classical methods, and the work-up procedure is often simpler.
Microwave-assisted synthesis , particularly when combined with deep eutectic solvents, has demonstrated a significant improvement in both yield and reaction time. For example, the synthesis of 4,4′-(this compound-2,5-diyl)bis(2-methoxyphenol) saw a yield increase from 75% with conventional heating to 92% with microwave irradiation, with the reaction time being significantly shorter.[1] This suggests that microwave heating can be a powerful tool for improving the efficiency and reproducibility of this compound synthesis.
Experimental Protocols
Below are detailed experimental protocols for the classical synthesis in DMF and the deep eutectic solvent method.
Protocol 1: Classical Synthesis of Symmetrically Substituted 2,5-Diaryl-Thiazolo[5,4-d]thiazoles in DMF[2]
-
Reactants:
-
Dithiooxamide (1 equivalent)
-
Aromatic aldehyde (2 equivalents)
-
N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
In a round-bottom flask, dissolve dithiooxamide in DMF.
-
Add the aromatic aldehyde to the solution.
-
Heat the reaction mixture at 140 °C for 6 hours.
-
Allow the mixture to cool to room temperature.
-
Collect the precipitated product by vacuum filtration.
-
Wash the solid with deionized water and isopropyl alcohol to remove any unreacted starting materials.
-
Dry the final product under vacuum.
-
Protocol 2: Eco-Friendly Synthesis of 2,5-Diaryl-Thiazolo[5,4-d]thiazoles using a Deep Eutectic Solvent[1]
-
Reactants:
-
Dithiooxamide (1 equivalent)
-
Aromatic aldehyde (2 equivalents)
-
L-proline
-
Ethylene (B1197577) glycol
-
Sodium metabisulfite
-
-
Procedure:
-
Prepare the deep eutectic solvent by mixing L-proline and ethylene glycol in a 1:50 molar ratio.
-
To this mixture, add dithiooxamide, the aromatic aldehyde, and sodium metabisulfite.
-
Heat the reaction mixture at 130 °C for one hour with conventional heating, or in a microwave reactor for 25 minutes at 130 °C.
-
After cooling, the solid product is collected by filtration.
-
Wash the solid with cold water and then with a small amount of ethanol.
-
Dry the purified product.
-
Visualizing the Synthetic Pathways and Workflow
To further clarify the synthetic processes, the following diagrams, generated using the DOT language, illustrate the reaction pathways and a general experimental workflow.
Caption: Comparative pathways for this compound synthesis.
Caption: A typical workflow for organic synthesis and purification.[1]
References
A Comparative Guide to Thiazolo[5,4-d]thiazole and Benzothiadiazole: Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed side-by-side comparison of two prominent electron-deficient heterocyclic building blocks: Thiazolo[5,4-d]thiazole (TzTz) and 2,1,3-Benzothiadiazole (BTD). Both moieties are integral to the development of advanced organic electronic materials and have emerged as scaffolds in medicinal chemistry. This comparison is based on experimental data from peer-reviewed literature to aid in the selection and design of materials for specific applications.
Introduction to the Heterocyclic Scaffolds
This compound and Benzothiadiazole are both electron-deficient aromatic systems, a property that makes them excellent acceptor units in donor-acceptor (D-A) type architectures for organic electronics.[1] Their distinct structural features, however, lead to significant differences in their electronic, optical, and thermal properties.
This compound (TzTz) is a fused bicyclic heteroaromatic compound with a rigid and planar structure.[1] This planarity facilitates efficient intermolecular π-π stacking, which is beneficial for charge transport in organic semiconductors.[1] The interest in TzTz-based materials has grown significantly in recent years, particularly in the field of organic photovoltaics.[1]
Benzothiadiazole (BTD) is a bicyclic molecule composed of a benzene (B151609) ring fused to a 1,2,5-thiadiazole (B1195012) ring.[2] It is a widely used acceptor unit in the synthesis of photoluminescent compounds and conductive polymers for applications in organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and organic field-effect transistors (OFETs).[3]
Below are the chemical structures of the parent compounds:
Comparative Data
The following tables summarize key quantitative data for derivatives of TzTz and BTD from various studies. It is important to note that a direct comparison of the parent molecules is limited in the literature, which primarily focuses on functionalized derivatives for specific applications. The properties are highly dependent on the nature and position of the substituents.
Electronic Properties
The electronic properties, particularly the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, are crucial for determining the suitability of these materials in electronic devices. These are typically determined experimentally using cyclic voltammetry.
| Compound Type | Derivative | HOMO (eV) | LUMO (eV) | Electrochemical Band Gap (eV) | Reference |
| TzTz | PCDTTz (polymer) | -5.30 | -3.20 | 2.10 | [4] |
| BTD | PCDTBT (polymer) | -5.40 | -3.60 | 1.80 | [4] |
| TzTz | FNE74 (dye) | -5.43 | -3.21 | 2.22 | [5] |
| BTD | NDI-BTT-NDI | -6.04 | -3.83 | 2.21 | [6] |
| TBZ | NDI-TBZT-NDI | -5.92 | -3.98 | 1.94 | [6] |
Note: TBZ (Thiazolobenzotriazole) is included for comparison as a related acceptor unit studied alongside BTD.
Optical Properties
The optical properties, such as the maximum absorption wavelength (λmax) and the optical band gap, are determined by UV-Vis spectroscopy and are critical for applications in photovoltaics and light-emitting diodes.
| Compound Type | Derivative | λmax (nm, solution) | λmax (nm, film) | Optical Band Gap (eV, film) | Reference |
| TzTz | PCDTTz (polymer) | 457 | 478 | 1.95 | [4] |
| BTD | PCDTBT (polymer) | - | ~550 | 1.89 | [4] |
| TzTz | FNE74 (dye) | 482 | - | 2.15 | [5] |
| BTD | NDI-BTT-NDI | 647 | 674 | 1.63 | [6] |
| TBZ | NDI-TBZT-NDI | 682 | 722 | 1.51 | [6] |
Thermal Stability
Thermal stability is a key factor for the operational lifetime and processing of organic electronic devices. It is typically evaluated using Thermogravimetric Analysis (TGA), which determines the decomposition temperature (Td), often defined as the temperature at which 5% weight loss occurs.
| Compound Type | Derivative | Decomposition Temperature (Td, °C at 5% weight loss) | Reference |
| TzTz | Dialkoxyphenyl functionalized | > 200 | [7] |
| TzTz | DTZ-SDT based copolymers | ~300-400 | [8] |
| BTD | NDI-BTT-NDI | 382 | [6] |
| TBZ | NDI-TBZT-NDI | 400 | [6] |
Performance in Organic Electronics
The choice between TzTz and BTD as an acceptor unit significantly impacts the performance of organic electronic devices.
Organic Field-Effect Transistors (OFETs)
In a comparative study of A1-D-A2-D-A1 type conjugated molecules, a thiazolobenzotriazole (TBZ)-based semiconductor showed an order of magnitude higher electron mobility than a benzothiadiazole (BTD)-based counterpart.[6] The TBZ-based material exhibited a deeper LUMO level, which facilitated charge injection.[6] While this is not a direct TzTz vs. BTD comparison, it highlights the impact of the acceptor core on charge transport properties. This compound-based small molecules have demonstrated field-effect mobilities up to 10-3 cm2 V-1 s-1.[9]
Organic Solar Cells (OSCs)
The general workflow for the synthesis and characterization of these materials for organic electronics is depicted below.
Applications in Medicinal Chemistry
Both benzothiazole (B30560) and thiazole-containing scaffolds are of significant interest in drug discovery.
Benzothiadiazole derivatives have been investigated for a wide range of pharmacological activities, including as anticancer, antimicrobial, and anti-inflammatory agents.[11][12][13] The benzothiazole scaffold is a common and integral structure in many bioactive molecules.[12]
This compound derivatives, while less explored in medicinal chemistry compared to BTD, are also being investigated for their biological activities. The rigid, planar structure of the TzTz core can be a valuable template for designing molecules that interact with biological targets.
The general process of identifying a lead compound in drug discovery is illustrated below.
Experimental Protocols
Detailed methodologies are crucial for the accurate characterization and comparison of these materials. Below are generalized protocols for key experiments.
Cyclic Voltammetry (CV) for HOMO/LUMO Estimation
Objective: To determine the oxidation and reduction potentials of the compound to estimate the HOMO and LUMO energy levels.
Protocol:
-
Preparation of the Solution: Dissolve the organic semiconductor (typically 1-5 mM) in a suitable solvent (e.g., dichloromethane, acetonitrile, or THF) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) hexafluorophosphate, TBAPF6).
-
Electrochemical Cell Setup: Use a three-electrode setup consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or saturated calomel (B162337) electrode), and a counter electrode (e.g., platinum wire).
-
Deoxygenation: Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 10-15 minutes before the measurement to remove dissolved oxygen, which can interfere with the electrochemical measurements.[3]
-
Measurement:
-
Record a cyclic voltammogram of the solvent and electrolyte to establish the potential window.
-
Introduce the sample solution and record the cyclic voltammogram. The potential is swept linearly to a vertex potential and then reversed.
-
Scan rates are typically in the range of 20-100 mV/s.[2]
-
-
Calibration: Add a small amount of an internal standard with a known redox potential, such as ferrocene/ferrocenium (Fc/Fc+), and record the voltammogram again.[2] All potentials are then referenced to the Fc/Fc+ couple.
-
Data Analysis:
-
Determine the onset oxidation (Eoxonset) and onset reduction (Eredonset) potentials from the voltammogram.
-
Calculate the HOMO and LUMO energy levels using the following empirical formulas:
-
HOMO (eV) = -[Eoxonset (vs Fc/Fc+) + 5.1]
-
LUMO (eV) = -[Eredonset (vs Fc/Fc+) + 5.1]
-
-
The electrochemical band gap is the difference between the LUMO and HOMO energy levels.
-
UV-Vis Spectroscopy for Optical Properties
Objective: To determine the absorption spectrum and estimate the optical band gap of the material.
Protocol:
-
Sample Preparation:
-
Solution: Prepare a dilute solution of the compound in a suitable UV-transparent solvent (e.g., chloroform, THF, or chlorobenzene).
-
Thin Film: Deposit a thin film of the material onto a transparent substrate (e.g., quartz or glass) by spin-coating, drop-casting, or other suitable methods.
-
-
Baseline Correction: Record a baseline spectrum using a cuvette containing the pure solvent (for solutions) or a bare substrate (for thin films).[14]
-
Measurement:
-
Place the sample in the spectrophotometer.
-
Record the absorption spectrum over the desired wavelength range (typically 200-1100 nm).
-
-
Data Analysis:
-
Identify the wavelength of maximum absorption (λmax).
-
Determine the absorption edge (λonset) from the long-wavelength side of the absorption spectrum.
-
Calculate the optical band gap (Egopt) using the formula:
-
Egopt (eV) = 1240 / λonset (nm)
-
-
Thermogravimetric Analysis (TGA) for Thermal Stability
Objective: To evaluate the thermal stability of the material by measuring its weight loss as a function of temperature.
Protocol:
-
Sample Preparation: Place a small amount of the sample (typically 2-10 mg) into a TGA pan (e.g., alumina (B75360) or platinum).[15]
-
Instrument Setup:
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.[15]
-
-
Measurement:
-
Heat the sample at a constant rate (e.g., 10 °C/min) over a specified temperature range (e.g., from room temperature to 600-800 °C).[15]
-
The instrument continuously records the sample weight as a function of temperature.
-
-
Data Analysis:
-
Plot the percentage of weight loss versus temperature.
-
Determine the decomposition temperature (Td), which is often taken as the temperature at which 5% of the initial weight is lost.
-
Conclusion
Both this compound and Benzothiadiazole are valuable electron-deficient building blocks for the development of high-performance organic materials.
-
Benzothiadiazole is a well-established and versatile acceptor unit with a vast body of literature supporting its use in a wide range of applications. Its electronic properties are readily tunable through substitution on the benzene ring.
-
This compound is a more recent but highly promising acceptor unit. Its inherent rigidity and planarity are advantageous for achieving good intermolecular interactions and efficient charge transport. The available data suggests that TzTz-based materials can achieve high performance in organic solar cells and are thermally stable.
The choice between these two scaffolds will ultimately depend on the specific target application and the desired electronic, optical, and physical properties. This guide provides a foundation of comparative data and standardized protocols to assist researchers in making informed decisions for their material design and development efforts.
References
- 1. Thiazolo[5,4-d]thiazoles – promising building blocks in the synthesis of semiconductors for plastic electronics - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Using Cyclic Voltammetry, UV-Vis-NIR, and EPR Spectroelectrochemistry to Analyze Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdm16771.contentdm.oclc.org [cdm16771.contentdm.oclc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Benzothiadiazole versus Thiazolobenzotriazole: A Structural Study of Electron Acceptors in Solution‐Processable Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Correlating structure and photophysical properties in this compound crystal derivatives for use in solid-state photonic and fluorescence-based optical devices - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thermally reactive this compound based copolymers for high photochemical stability in polymer solar cells - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. This compound-based organic sensitizers with strong visible light absorption for transparent, efficient and stable dye-sensitized solar cells - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Medicinal significance of benzothiazole scaffold: an insight view - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benthamscience.com [benthamscience.com]
- 13. benchchem.com [benchchem.com]
- 14. engineering.purdue.edu [engineering.purdue.edu]
- 15. Synthesis, Thermogravimetric Analysis, and Kinetic Study of Poly-N-Isopropylacrylamide with Varied Initiator Content - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Thiazolo[5,4-d]thiazole: A Safety and Operations Guide
Disclaimer: A specific Safety Data Sheet (SDS) for Thiazolo[5,4-d]thiazole was not located in the conducted research. The following disposal procedures are based on information for structurally similar thiazole (B1198619) compounds and general best practices for laboratory hazardous waste management. Researchers, scientists, and drug development professionals must consult their institution's Environmental Health and Safety (EHS) department and a licensed professional waste disposal service for guidance specific to their location and circumstances.
The proper disposal of laboratory chemicals is a critical component of ensuring safety and environmental responsibility. For this compound, guidance from SDSs for similar compounds indicates that this substance should be treated as hazardous waste.
Core Disposal Procedures
When preparing this compound for disposal, it is essential to adhere to the following steps, which are based on standard laboratory safety protocols for hazardous chemical waste:
-
Waste Identification and Segregation :
-
Container Management :
-
Use a sturdy, leak-proof container that is compatible with the chemical. If possible, leave the chemical in its original container.[1]
-
Keep the container tightly closed at all times, except when adding waste.[1][2] Funnels should not be left in the container opening.[2]
-
Do not overfill liquid containers.[2]
-
Handle uncleaned empty containers as you would the product itself.[1] Containers, even those that have been emptied, may contain explosive vapors. Do not cut, drill, grind, or weld on or near them.[3]
-
-
Personal Protective Equipment (PPE) :
-
Spill Cleanup :
-
In the event of a spill, remove all ignition sources.[3]
-
For minor spills, soak up the material with an inert absorbent material (e.g., sand, silica (B1680970) gel) and place it in a suitable, closed container for disposal.[1]
-
For major spills, clear the area of personnel, move upwind, and alert emergency responders.[3]
-
Do not allow wash water from cleaning equipment to enter drains; collect all wash water for treatment and disposal.[3]
-
-
Professional Disposal :
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for a hazardous waste pickup.[1]
-
Waste material must be disposed of in accordance with all local, state, and federal regulations.[1][3] It is recommended to contact a licensed professional waste disposal service to handle the final disposal of this material.[1]
-
Hazard Profile of Structurally Related Thiazole Compounds
The following table summarizes key hazard information from the Safety Data Sheets of structurally related thiazole compounds. This data should be considered indicative of the potential hazards and disposal requirements for this compound.
| Hazard Category | Thiazole [3][4] | 4-Methyl-5-thiazoleethanol [5] | 2-methyl-4-phenyl Thiazole |
| GHS Pictograms | Flammable, Harmful | Irritant | Irritant |
| Signal Word | Danger | Warning | Warning |
| Physical Hazards | H225: Highly flammable liquid and vapour.[4] | Not specified | Not specified |
| Health Hazards | H302: Harmful if swallowed.[4] Risk of serious damage to eyes.[3] Irritating to respiratory system and skin.[3] | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |
| Environmental Hazards | Very toxic to aquatic life with long lasting effects.[6] | Not specified | Not specified |
| Key Precautionary Statements (Disposal) | P501: Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[4] | P501: Dispose of contents/container to an approved waste disposal plant.[5] | Not specified |
Experimental Protocols
Detailed methodologies for specific experiments involving this compound are not provided here as this document focuses on disposal procedures. For synthesis protocols, researchers can refer to literature on the condensation reaction of dithiooxamide (B146897) and aromatic aldehydes.[7][8]
Logical Workflow for Disposal
The following diagram illustrates the step-by-step process for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
References
Safeguarding Researchers: A Comprehensive Guide to Handling Thiazolo[5,4-d]thiazole
For Immediate Implementation: This document provides crucial safety and logistical information for the handling and disposal of Thiazolo[5,4-d]thiazole. All personnel, including researchers, scientists, and drug development professionals, must adhere to these guidelines to ensure a safe laboratory environment. In the absence of a specific Safety Data Sheet (SDS) for this compound, a precautionary approach is mandated, treating the compound as potentially hazardous.
Personal Protective Equipment (PPE)
A multi-layered approach to personal protective equipment is essential to minimize exposure risk. The following table summarizes the required PPE for handling this compound.
| PPE Category | Item | Standard/Specification | Purpose |
| Eye and Face Protection | Safety Goggles | ANSI Z87.1 compliant | Protects against chemical splashes and airborne particles. |
| Face Shield | Worn over safety goggles | Recommended for handling large quantities or when there is a significant risk of splashing. | |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene) | ASTM D6978 | Provides a barrier against direct skin contact. Double gloving is recommended. |
| Body Protection | Flame-resistant Laboratory Coat | Protects skin and personal clothing from contamination.[1] | |
| Respiratory Protection | NIOSH-approved Respirator | Required when handling powders or in poorly ventilated areas to prevent inhalation.[1] |
Operational Plan: Handling and Storage
Engineering Controls:
-
Ventilation: All handling of this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
-
Eyewash and Safety Shower: Ensure that an eyewash station and safety shower are readily accessible and unobstructed.[2]
Safe Handling Practices:
-
Avoid all personal contact with the compound, including inhalation.[3]
-
Do not eat, drink, or smoke in areas where this compound is handled or stored.[2]
-
Wash hands thoroughly with soap and water after handling the compound.
-
Prevent the formation of dust and aerosols.
Storage:
-
Store in a tightly closed, properly labeled container.[2]
-
Keep in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[2]
-
Store away from incompatible materials, such as strong oxidizing agents.[3]
Disposal Plan
Waste Characterization: Due to the lack of specific data, all waste containing this compound must be treated as hazardous waste.
Collection and Labeling:
-
Collect all contaminated materials (e.g., gloves, wipes, and disposable labware) in a dedicated and clearly labeled hazardous waste container.
-
The label must include the words "Hazardous Waste" and the full chemical name, "this compound."
Disposal Procedure:
-
All waste must be handled in accordance with local, state, and federal regulations.[3]
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service for final disposal.[4]
-
Do not dispose of this compound down the drain or in regular trash.
Emergency Procedures
Spills:
-
Evacuate: Immediately clear the area of all personnel.
-
Ventilate: Increase ventilation to the area.
-
Contain: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill. Do not use combustible materials like paper towels.
-
Clean-up: Carefully collect the absorbent material and place it in the designated hazardous waste container. Decontaminate the spill area with a suitable solvent, followed by soap and water.
-
Report: Report the spill to your supervisor and EHS department.
Exposures:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5]
Visual Workflow for Safe Handling
The following diagram outlines the essential steps for the safe handling of this compound from preparation to disposal.
Caption: A workflow diagram for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
